Azido-isobutane
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-azido-2-methylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3/c1-4(2)3-6-7-5/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPFMIKDVSNKOBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00483016 | |
| Record name | azido-isobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00483016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13686-31-2 | |
| Record name | azido-isobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00483016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Azido-isobutane
For Researchers, Scientists, and Drug Development Professionals
Azido-isobutane, more commonly known as tert-butyl azide, is a versatile and reactive organic azide compound. Its unique structural features, particularly the bulky tert-butyl group, impart distinct chemical properties that make it a valuable reagent in organic synthesis and various research applications. This guide provides a comprehensive overview of its chemical properties, reactivity, synthesis, and handling considerations.
Core Chemical and Physical Properties
This compound is an alkyl azide with the chemical formula C₄H₉N₃.[1] It is characterized by a tertiary butyl group attached to an azide functional group.[1] The presence of the sterically demanding tert-butyl group significantly influences its reactivity compared to less hindered primary or secondary alkyl azides.[1]
Data Presentation: Quantitative Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₄H₉N₃ | [1][2][3][4] |
| Molecular Weight | 99.13 g/mol | [1][3][4] |
| CAS Number | 13686-33-4 (for tert-butyl azide) | [2][3][5][6] |
| 13686-31-2 (for this compound) | [1][4] | |
| IUPAC Name | 2-azido-2-methylpropane | [3] |
| Synonyms | tert-Butyl azide, 1-azido-2-methylpropane | [2][3][4] |
| Appearance | Colorless gas | [7][8] |
| Odor | Faint petroleum-like odor | [8] |
| Boiling Point | Data not consistently available | [2][6] |
| Melting Point | Data not consistently available | [2][6] |
| Density | Data not consistently available | [2][6] |
Reactivity and Key Chemical Transformations
This compound is a highly reactive molecule, and its chemistry is dominated by the azide functional group.[2] It is known to be explosive and requires careful handling by trained personnel in a properly equipped laboratory.[2] The stability of organic azides like this compound is a significant concern, as they can be sensitive to heat, light, friction, and pressure, potentially leading to violent decomposition.[9]
Cycloaddition Reactions
This compound is a valuable 1,3-dipole that participates in [3+2] cycloaddition reactions, which are fundamental in the synthesis of five-membered heterocyclic rings.[1]
-
Huisgen Cycloaddition: It readily undergoes Huisgen cycloaddition reactions with alkynes to form triazole rings.[1][2] This reaction is a cornerstone of click chemistry.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Despite its steric hindrance, this compound is a competent substrate in the highly efficient and regioselective CuAAC reaction, which almost exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer.[1]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The reactivity of this compound in SPAAC is significantly influenced by sterics.[1] This reaction is driven by the release of ring strain from a cyclooctyne derivative upon its cycloaddition with the azide.[1]
Reduction
The azide group in this compound can be reduced to form the corresponding primary amine, tert-butylamine.[1]
Decomposition
Upon heating or photolysis, this compound can decompose, typically leading to the formation of imines through rearrangement and the loss of dinitrogen (N₂).[1] Studies on the photolysis of tert-alkyl azides suggest that this decomposition often proceeds through an excited singlet state, where the elimination of nitrogen and rearrangement occur concurrently without the formation of a free nitrene intermediate.[1]
Experimental Protocols and Synthesis
Synthesis of this compound
The synthesis of this compound is most commonly achieved through nucleophilic substitution reactions.
Method 1: From tert-Butyl Alcohol
One established method involves the reaction of tert-butyl alcohol with sodium azide in the presence of an acid, such as sulfuric acid, in water.[1]
Method 2: From tert-Butyl Chloride
Another common approach is the reaction of tert-butyl chloride with sodium azide.[1]
Reaction Mechanisms and Pathways
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly reliable method for forming 1,2,3-triazoles. The steric bulk of the tert-butyl group in this compound can influence the reaction rate but generally does not prevent the reaction from proceeding with high efficiency and regioselectivity.
Thermal Decomposition Pathway
The thermal decomposition of this compound is a critical consideration due to its potential instability. The process typically involves the extrusion of nitrogen gas and a subsequent rearrangement.
Safety and Handling
Organic azides are energetic compounds that require specific safety protocols.
-
Explosive Potential: this compound is potentially explosive and sensitive to shock, heat, and friction.[2][9]
-
Toxicity: Azides can be toxic, and exposure can occur through inhalation, ingestion, or skin absorption.[9] Symptoms of exposure may include dizziness, weakness, and low blood pressure.[9]
-
Incompatible Materials: Azides should not be mixed with acids, as this can form the highly toxic and explosive hydrazoic acid.[9] Contact with metals should also be avoided to prevent the formation of unstable and explosive metal azides.[9] Metal spatulas should not be used for handling.[9]
-
Storage: this compound should be stored at low temperatures (e.g., -18 °C) in the dark, preferably in plastic amber containers, and at concentrations not exceeding 1 M.[9]
This technical guide provides a foundational understanding of the chemical properties and reactivity of this compound. For any laboratory application, it is imperative to consult the relevant Safety Data Sheets (SDS) and follow all institutional safety protocols.
References
- 1. This compound | 13686-31-2 | Benchchem [benchchem.com]
- 2. Cas 13686-33-4,tert-Butyl azide | lookchem [lookchem.com]
- 3. tert-Butyl azide | C4H9N3 | CID 139540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C4H9N3 | CID 12263225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tert-Butyl azide | 13686-33-4 [chemicalbook.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. Isobutane - Wikipedia [en.wikipedia.org]
- 8. ISOBUTANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. safety.pitt.edu [safety.pitt.edu]
In-Depth Technical Guide to the Molecular Structure and Geometry of Tert-Butyl Azide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the molecular structure and geometry of tert-butyl azide (C₄H₉N₃), a compound of interest in synthetic chemistry and materials science. The information presented herein is compiled from experimental data, primarily gas-phase electron diffraction studies, and supported by quantum chemical calculations.
Molecular Structure Overview
Tert-butyl azide consists of a bulky tert-butyl group bonded to a linear azide moiety. The molecule exhibits Cs symmetry. The azide group is not perfectly linear and is slightly bent. The C-N-N bond angle is a key parameter in its structure, influencing its reactivity and stability.
Quantitative Molecular Geometry
The precise structural parameters of tert-butyl azide have been determined experimentally. The following table summarizes the key bond lengths and angles.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Value (Å or °) |
| Bond Lengths (Å) | ||||
| C-N | C | N | 1.493 | |
| N-N (central) | N | N | 1.220 | |
| N-N (terminal) | N | N | 1.139 | |
| C-C | C | C | 1.530 | |
| C-H | C | H | 1.100 | |
| Bond Angles (°) | ||||
| C-N-N | C | N | N | 115.6 |
| N-N-N | N | N | N | 171.3 |
| C-C-N | C | C | N | 108.3 |
| C-C-C | C | C | C | 110.6 |
| H-C-H | H | C | H | 108.5 |
| Dihedral Angle (°) | ||||
| C-C-N-N | C | C | N | 60.0 |
Molecular Structure Diagram
The following diagram illustrates the molecular structure of tert-butyl azide, with the atom numbering used in structural studies.
Experimental Protocols: Gas-Phase Electron Diffraction (GED)
The determination of the molecular structure of tert-butyl azide is primarily achieved through Gas-Phase Electron Diffraction (GED). This technique provides detailed information about the geometry of molecules in the gas phase, free from intermolecular interactions present in the solid or liquid states.
Methodology:
-
Sample Introduction: A gaseous sample of tert-butyl azide is introduced into a high-vacuum chamber through a nozzle. This creates a molecular beam that intersects with a high-energy electron beam.
-
Electron Scattering: The electrons in the beam are scattered by the electric field of the molecule's nuclei and electrons. The scattering pattern is dependent on the distances between the atoms in the molecule.
-
Data Collection: The scattered electrons are detected by a position-sensitive detector, typically a photographic plate or a CCD camera. The result is a diffraction pattern of concentric rings.
-
Data Analysis: The intensity of the scattered electrons is measured as a function of the scattering angle. This information is then mathematically transformed to generate a radial distribution curve, which shows the probability of finding a certain internuclear distance in the molecule.
-
Structure Refinement: A theoretical model of the molecular geometry is proposed, and the expected diffraction pattern is calculated. This theoretical pattern is then compared to the experimental data. The parameters of the model (bond lengths, bond angles, and dihedral angles) are refined using a least-squares fitting procedure until the calculated and experimental patterns show the best possible agreement.
Experimental Workflow Diagram
The following diagram outlines the typical workflow for determining molecular structure using Gas-Phase Electron Diffraction.
Compound Identification and Physical Properties
An In-depth Technical Guide to Azido-isobutane Isomers: 1-azido-2-methylpropane and tert-Butyl Azide
This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and reactivity of the two isomers of this compound: 1-azido-2-methylpropane and 2-azido-2-methylpropane (commonly known as tert-butyl azide). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the application of these versatile chemical building blocks.
The term "this compound" can refer to two structural isomers. It is crucial to distinguish between them as their reactivity and physical properties differ significantly.
Table 1: Identifiers for this compound Isomers
| Property | 1-azido-2-methylpropane | tert-Butyl Azide (2-azido-2-methylpropane) |
| CAS Number | 13686-31-2[1] | 13686-33-4[2] |
| IUPAC Name | 1-azido-2-methylpropane | 2-azido-2-methylpropane[2] |
| Molecular Formula | C₄H₉N₃[1] | C₄H₉N₃[2] |
| Molecular Weight | 99.13 g/mol [1] | 99.13 g/mol [2] |
| InChI Key | LPFMIKDVSNKOBW-UHFFFAOYSA-N[1] | POPVVAJDCXHXJR-UHFFFAOYSA-N[2] |
| SMILES | CC(C)CN=[N+]=[N-][1] | CC(C)(C)N=[N+]=[N-][2] |
| Synonyms | Isobutyl azide | t-butyl azide, 2-methyl-2-propyl azide |
Table 2: Physical Properties of this compound Isomers
| Property | 1-azido-2-methylpropane | tert-Butyl Azide (2-azido-2-methylpropane) |
| Boiling Point | Not available | ~73-74 °C at 70 mmHg |
| Density | Not available | Not available |
| Refractive Index | Not available | n²⁴D 1.4227 |
Synthesis of this compound Isomers
The synthetic routes to 1-azido-2-methylpropane and tert-butyl azide are dictated by the structure of the starting material, reflecting the principles of nucleophilic substitution reactions.
Synthesis of 1-azido-2-methylpropane
1-azido-2-methylpropane is typically synthesized via a bimolecular nucleophilic substitution (Sₙ2) reaction. The primary alkyl halide, isobutyl bromide (1-bromo-2-methylpropane), serves as a suitable precursor.
References
- 1. tert-Butyl azide | C4H9N3 | CID 139540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 13C nmr spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyl iodide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-depth Technical Guide on the Thermal Stability and Decomposition Pathways of Azido-isobutane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-isobutane, also known as tert-butyl azide, is an organic azide that serves as a versatile reagent in organic synthesis. Its compact structure, coupled with the energetic azide functional group, makes it a valuable building block in the construction of nitrogen-containing molecules, including those of pharmaceutical interest. However, the inherent energetic nature of the azide group necessitates a thorough understanding of its thermal stability and decomposition characteristics to ensure safe handling and application. This technical guide provides a comprehensive overview of the thermal behavior of this compound, detailing its decomposition pathways, and presenting key quantitative data. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize or are considering the use of this compound.
Thermal Stability of this compound
A key study on the gas-phase pyrolysis of alkyl azides by Bock and Dammel provides valuable insight into the thermal behavior of this compound.[1]
Quantitative Data Summary
The following table summarizes the available quantitative data on the thermal decomposition of this compound. It is important to note that the decomposition temperature listed is from a low-pressure gas-phase pyrolysis experiment and may differ from values obtained under standard condensed-phase conditions, such as those in a DSC or TGA experiment.
| Parameter | Value | Method | Reference |
| Nitrogen Split-off Temperature | ~650 K (377 °C) | Low-pressure gas-phase pyrolysis with PE spectroscopic real-time gas analysis | [1] |
Experimental Protocols
A comprehensive understanding of the thermal stability of this compound requires standardized experimental protocols. The following methodologies are standard practices for the thermal analysis of energetic materials like organic azides.
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is a crucial tool for determining the onset temperature of decomposition and the enthalpy of decomposition.
Typical Experimental Protocol for an Organic Azide:
-
Sample Preparation: A small, precisely weighed sample of this compound (typically 1-5 mg) is hermetically sealed in a high-pressure crucible. The use of high-pressure crucibles is essential to contain any gaseous products and prevent the rupture of the container during the exothermic decomposition.
-
Instrumentation: A calibrated DSC instrument is used.
-
Atmosphere: The experiment is typically run under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
-
Temperature Program: The sample is heated at a constant rate, commonly 5 or 10 °C/min, over a temperature range that encompasses the expected decomposition.
-
Data Analysis: The resulting DSC thermogram is analyzed to determine the onset temperature of the exothermic decomposition peak and the integrated peak area, which corresponds to the enthalpy of decomposition (ΔHd).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the temperature at which decomposition begins and to quantify the mass loss associated with the decomposition process.
Typical Experimental Protocol for an Organic Azide:
-
Sample Preparation: A small, accurately weighed sample of this compound is placed in an open or loosely covered crucible.
-
Instrumentation: A calibrated TGA instrument is used.
-
Atmosphere: The experiment is conducted under a controlled atmosphere, typically inert (nitrogen) or oxidative (air), depending on the desired information.
-
Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) through a temperature range where decomposition is expected.
-
Data Analysis: The TGA curve, which plots mass versus temperature, is analyzed to identify the temperature at which mass loss begins (onset of decomposition) and the total mass loss.
Decomposition Pathways of this compound
The thermal decomposition of this compound primarily proceeds through a unimolecular pathway involving the extrusion of molecular nitrogen (N2) and a concurrent 1,2-shift of a methyl group.[1]
Primary Decomposition Pathway
The energetically most favorable decomposition pathway for gas-phase pyrolysis of this compound is a synchronous process where nitrogen is eliminated, and a methyl group migrates from the quaternary carbon to the nitrogen atom.[1] This concerted mechanism leads to the formation of N-tert-butyl-2-methylpropan-2-imine.[1]
This pathway is supported by both experimental evidence from photoelectron spectroscopic real-time gas analysis and computational calculations.[1] The formation of the imine is a key characteristic of the thermal decomposition of tert-alkyl azides.
Experimental Workflow for Thermal Stability Assessment
The systematic evaluation of the thermal stability of an energetic compound like this compound involves a logical progression of experimental and analytical steps. The following diagram illustrates a typical workflow.
Conclusion
This compound is a valuable synthetic intermediate whose utility is accompanied by potential thermal hazards. A thorough understanding of its thermal stability and decomposition pathways is paramount for its safe and effective use in research and development. The primary thermal decomposition pathway involves a concerted elimination of nitrogen and a 1,2-methyl shift to form N-tert-butyl-2-methylpropan-2-imine. While specific DSC and TGA data are not widely published, the gas-phase decomposition temperature has been determined to be approximately 377 °C under low-pressure conditions. Researchers and professionals working with this compound should adhere to strict safety protocols and consider performing detailed thermal analysis under their specific experimental conditions to mitigate risks. This guide provides a foundational understanding of the thermal properties of this compound, serving as a critical resource for its responsible application in scientific endeavors.
References
Spectroscopic and Structural Elucidation of Azido-isobutane: A Technical Guide
Introduction
Azido-isobutane (1-azido-2-methylpropane) is an organic azide that holds significance in various chemical syntheses, particularly as a precursor in click chemistry and for the introduction of the azido functional group. A thorough understanding of its spectroscopic properties is paramount for its identification, characterization, and quality control in research and development settings. This technical guide provides a detailed overview of the proton nuclear magnetic resonance (¹H NMR), carbon-13 nuclear magnetic resonance (¹³C NMR), and infrared (IR) spectroscopic data for this compound. Furthermore, it outlines the general experimental protocols for acquiring this data and presents a logical workflow for its synthesis and characterization.
Spectroscopic Data
The spectroscopic data for this compound is summarized below. The predicted values are based on the analysis of structurally similar compounds and established spectroscopic principles.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for determining the structure of organic molecules by analyzing the chemical environment of hydrogen atoms.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~3.15 | Doublet | 2H | -CH₂-N₃ |
| ~1.95 | Nonet | 1H | -CH(CH₃)₂ |
| ~0.95 | Doublet | 6H | -CH(CH₃)₂ |
Predicted data in CDCl₃ solvent.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) (ppm) | Assignment |
| ~58 | -CH₂-N₃ |
| ~28 | -CH(CH₃)₂ |
| ~20 | -CH(CH₃)₂ |
Predicted data in CDCl₃ solvent.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960-2870 | Strong | C-H stretch (alkane) |
| ~2100 | Strong, Sharp | N₃ asymmetric stretch |
| ~1470 | Medium | C-H bend (CH₂) |
| ~1370 | Medium | C-H bend (CH₃) |
| ~1250 | Medium | N₃ symmetric stretch |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.
-
Data Acquisition:
-
¹H NMR: The spectrum is acquired using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-5 seconds.
-
¹³C NMR: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase corrected, and baseline corrected to obtain the final spectrum. Chemical shifts are referenced to the internal standard (TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample like this compound, the spectrum can be obtained by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.
-
Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument records an interferogram, which is then Fourier transformed to produce the final IR spectrum. The data is typically collected over a range of 4000-400 cm⁻¹.
-
Data Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
Logical Workflow and Visualization
The synthesis and characterization of this compound typically follow a logical progression from starting materials to the final, characterized product. This workflow can be visualized as follows:
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
Introduction to alkyl azides in organic synthesis
An In-depth Technical Guide to Alkyl Azides in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction to Alkyl Azides
Alkyl azides are organic compounds containing the azide (–N₃) functional group attached to an alkyl chain. The azide group, a linear arrangement of three nitrogen atoms, is considered a pseudohalide and imparts unique reactivity to the molecule. While low molecular weight azides can be hazardous and potentially explosive, they are invaluable intermediates in organic synthesis due to their diverse chemical transformations.[1][2] Their stability generally increases with molecular weight and a carbon/oxygen to nitrogen ratio of 3 or greater.[1]
The reactivity of the azide group is characterized by two main features: the mild nucleophilicity of the terminal nitrogen atom and the propensity to extrude dinitrogen gas (N₂), a thermodynamically highly favorable process.[1] This unique reactivity profile makes alkyl azides essential building blocks for the synthesis of nitrogen-containing compounds, including amines, amides, and N-heterocycles. Their utility is particularly prominent in bioconjugation and drug discovery, largely due to their role in the highly reliable "click chemistry" reactions.[1][3]
Spectroscopic Properties: Organic azides exhibit characteristic absorption bands in infrared (IR) and ultraviolet (UV) spectroscopy.
-
IR Spectroscopy: A strong, sharp absorption band is observed around 2100-2150 cm⁻¹ due to the asymmetric stretching of the N=N=N bond.[4][5]
-
UV Spectroscopy: Alkyl azides typically show two absorption maxima, one near 287 nm and a stronger one around 216 nm.[4][6]
Synthesis of Alkyl Azides
The introduction of the azide functional group can be achieved through several reliable methods, primarily involving nucleophilic substitution or transformations of other functional groups.
From Alkyl Halides and Sulfonates
The most common method for synthesizing alkyl azides is the nucleophilic substitution (Sₙ2) reaction of an alkyl halide or sulfonate (e.g., tosylate, mesylate) with an azide salt, typically sodium azide (NaN₃).[2][7] The reaction is usually conducted in a polar aprotic solvent like DMSO or DMF to ensure the solubility of the azide salt and to accelerate the Sₙ2 reaction.[8]
-
Reaction: R-X + NaN₃ → R-N₃ + NaX (where X = Cl, Br, I, OTs, etc.)
This method is highly efficient for primary and secondary substrates. For secondary carbons, complete inversion of stereochemistry is observed, consistent with the Sₙ2 mechanism.[8]
From Alcohols
Alcohols can be converted to alkyl azides, a transformation that often proceeds with inversion of stereochemistry.
The Mitsunobu reaction provides a mild method for converting primary and secondary alcohols directly into alkyl azides with clean inversion of configuration.[9][10] The reaction uses triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), with an azide source like diphenylphosphoryl azide (DPPA) or hydrazoic acid (HN₃).[9][11][12]
-
Reagents: Alcohol, PPh₃, DEAD (or DIAD), HN₃ (or DPPA)
-
Key Feature: Inversion of stereocenter at the alcohol carbon.[10]
A two-step alternative involves activating the alcohol by converting it into a good leaving group (e.g., a tosylate or mesylate) and then displacing it with sodium azide, as described in section 2.1.
From Alkenes
Alkenes can be transformed into alkyl azides through various hydroazidation and azidoiodination reactions. For instance, unactivated olefins can react with NaN₃ in the presence of an iron catalyst under blue-light irradiation to yield alkyl azides with anti-Markovnikov selectivity.[13]
Key Reactions of Alkyl Azides
Alkyl azides are versatile intermediates that participate in a wide array of chemical transformations, making them central to modern organic synthesis.
1,3-Dipolar Cycloaddition Reactions
The reaction of an azide with an alkyne to form a 1,2,3-triazole is arguably the most significant application of alkyl azides, particularly in the realm of "click chemistry."[1][14]
The thermal Huisgen 1,3-dipolar cycloaddition involves the reaction of an organic azide with an alkyne. This reaction, however, often requires elevated temperatures and produces a mixture of 1,4- and 1,5-disubstituted triazole regioisomers when using terminal alkynes.[15][16]
A major breakthrough was the development of the copper(I)-catalyzed version of this reaction, which is highly regioselective, yielding exclusively the 1,4-disubstituted triazole isomer.[15][17] The CuAAC reaction is a cornerstone of click chemistry, prized for its high yields, mild reaction conditions (often proceeding at room temperature in aqueous solutions), and tolerance of a wide range of functional groups.[14][15]
Complementary to the CuAAC, ruthenium-catalyzed cycloadditions provide exclusive access to the 1,5-disubstituted triazole regioisomer.[15][17] The RuAAC reaction proceeds via a distinct oxidative coupling mechanism.[18]
Reduction to Primary Amines: The Staudinger Reaction
The Staudinger reaction (or Staudinger reduction) is a mild and efficient method for reducing alkyl azides to primary amines.[19][20][21] The reaction involves two steps:
-
Treatment of the alkyl azide with a phosphine (typically triphenylphosphine, PPh₃) to form an aza-ylide (or iminophosphorane) with the concomitant loss of N₂ gas.[19]
-
Hydrolysis of the aza-ylide intermediate to produce the primary amine and the corresponding phosphine oxide (e.g., triphenylphosphine oxide).[19]
-
Overall Reaction: R-N₃ + PPh₃ + H₂O → R-NH₂ + Ph₃P=O + N₂
This method is particularly useful for substrates containing functional groups that are sensitive to harsher reducing agents like LiAlH₄ or catalytic hydrogenation.[21]
Rearrangement Reactions
Alkyl azides are precursors in several important rearrangement reactions that provide access to amides and amines.
While the classic Curtius rearrangement involves the thermal decomposition of an acyl azide to an isocyanate, related transformations can involve alkyl azides.[22][23] The resulting isocyanate is a versatile intermediate that can be trapped with various nucleophiles:
-
Hydrolysis (with H₂O): Forms a primary amine via an unstable carbamic acid intermediate.[23]
-
Alcoholysis (with R'OH): Forms a carbamate.
-
Aminolysis (with R'NH₂): Forms a urea derivative.
The rearrangement proceeds via a concerted mechanism with retention of configuration at the migrating alkyl group.[22]
The Schmidt reaction traditionally refers to the reaction of hydrazoic acid with carbonyl compounds. However, alkyl azides can also be used in intramolecular versions, particularly in the presence of a Lewis acid like TiCl₄.[24][25] This reaction can be used to synthesize nitrogen-containing heterocycles, such as lactams, from ω-azido ketones.[25]
This modification of the Schmidt reaction involves the Lewis acid-mediated reaction of ketones with alkyl azides to form amides.[26][27] The reaction expands the utility of alkyl azides for constructing C-N bonds and forming lactams in intramolecular cases.[27]
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the synthesis and key reactions of alkyl azides.
Table 1: Synthesis of Alkyl Azides
| Starting Material | Reagents & Conditions | Product | Yield (%) | Reference |
| 1-Bromooctane | NaN₃, DMSO, room temp. | 1-Azidooctane | >95% | [28] |
| (R)-2-Octyl mesylate | NaN₃, DMF, 80 °C | (S)-2-Azidooctane | ~90% | Sₙ2 kinetics |
| Cyclohexanol | PPh₃, DEAD, DPPA, THF, 0 °C to rt | Azidocyclohexane | ~85% | [10] |
| 1-Dodecene | NaN₃, FeCl₃·6H₂O, blue light | 1-Azidododecane | ~70% | [13] |
Table 2: Key Reactions of Alkyl Azides
| Reaction Type | Substrates | Reagents & Conditions | Product Type | Yield (%) | Reference |
| CuAAC | Benzyl azide + Phenylacetylene | CuSO₄·5H₂O, Sodium Ascorbate, t-BuOH/H₂O, rt | 1,4-Disubstituted triazole | >95% | [15] |
| RuAAC | Benzyl azide + Phenylacetylene | [Cp*RuCl]₄, Toluene, 80 °C | 1,5-Disubstituted triazole | ~90% | [18] |
| Staudinger | 1-Azidododecane | PPh₃, THF; then H₂O | 1-Dodecylamine | >90% | [19] |
| Curtius | Aliphatic Carboxylic Acid | 1. (Boc)₂O, NaN₃2. TBAB, Zn(OTf)₂, 40 °C; then t-BuOH | Boc-protected amine | 70-95% | [29] |
| Schmidt | 5-Azidopentan-2-one | TiCl₄, CH₂Cl₂ | 6-Methylpiperidin-2-one | ~80% | [25] |
Experimental Protocols
General Protocol for Synthesis of an Alkyl Azide from an Alkyl Bromide
Objective: To synthesize 1-azidohexane from 1-bromohexane.
Materials:
-
1-Bromohexane
-
Sodium azide (NaN₃)
-
Dimethyl sulfoxide (DMSO)
-
Diethyl ether
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-bromohexane (1.0 eq) in DMSO.
-
Add sodium azide (1.5 eq) to the solution. Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment.
-
Stir the mixture vigorously at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 1-azidohexane. Caution: Do not distill low molecular weight alkyl azides due to their explosive nature.
General Protocol for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Objective: To synthesize 1-benzyl-4-phenyl-1H-1,2,3-triazole.
Materials:
-
Benzyl azide
-
Phenylacetylene
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Deionized water
Procedure:
-
To a vial, add benzyl azide (1.0 eq) and phenylacetylene (1.0 eq).
-
Add a 1:1 mixture of tert-butanol and water to dissolve the reactants.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1 eq).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.05 eq).
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper sulfate solution.
-
Stir the reaction at room temperature. A color change is often observed.
-
Monitor the reaction by TLC. Upon completion (typically 1-12 hours), the product often precipitates from the reaction mixture.
-
Collect the solid product by filtration, wash with cold water, and dry to obtain the pure triazole. If the product is soluble, perform an aqueous workup and extract with an organic solvent.
Visualizations of Key Mechanisms and Workflows
Synthesis of Alkyl Azide via Sₙ2 Reaction
Caption: Workflow for the Sₙ2 synthesis of alkyl azides from alkyl halides.
Mechanism of the Staudinger Reduction
Caption: Mechanism of the Staudinger reduction of an alkyl azide to a primary amine.
Catalytic Cycle of the CuAAC Reaction
Caption: Simplified catalytic cycle for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Applications in Drug Development
The unique reactivity of alkyl azides makes them powerful tools in pharmaceutical research and drug development.
-
Lead Optimization: The CuAAC "click" reaction is widely used to quickly synthesize large libraries of compounds.[3] By starting with a core molecule containing an alkyne or azide, medicinal chemists can rapidly introduce a wide variety of substituents to explore structure-activity relationships (SAR) and optimize lead compounds for potency and selectivity.[2]
-
Bioconjugation: The bioorthogonal nature of the Staudinger ligation and CuAAC allows for the specific labeling of biomolecules (proteins, nucleic acids, etc.) in complex biological systems, including living cells. This is crucial for studying drug targets, understanding mechanisms of action, and developing targeted drug delivery systems.
-
Prodrugs: The azide group can be used as a stable precursor to an amine. An azide-containing prodrug can be designed to be converted in vivo to the active amine-containing drug, potentially improving pharmacokinetic properties like half-life and cell penetration.[30] A prominent example of an azide-containing drug is Zidovudine (AZT), an antiretroviral medication used to treat HIV/AIDS.[30]
References
- 1. Organic azide - Wikipedia [en.wikipedia.org]
- 2. fiveable.me [fiveable.me]
- 3. New chemical reaction adds to ‘click-chemistry’ family, could speed drug discovery | Scripps Research [scripps.edu]
- 4. Azides in the Synthesis of Various Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Mitsunobu Reaction [organic-chemistry.org]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
- 11. Alcohol to Azide - Common Conditions [commonorganicchemistry.com]
- 12. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
- 13. Alkyl azide synthesis by azidonation, hydroazidation or substitution [organic-chemistry.org]
- 14. Click chemistry - Wikipedia [en.wikipedia.org]
- 15. Click Chemistry [organic-chemistry.org]
- 16. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 17. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 20. Staudinger Reaction [organic-chemistry.org]
- 21. organicchemistrytutor.com [organicchemistrytutor.com]
- 22. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 23. Curtius Rearrangement [organic-chemistry.org]
- 24. Intramolecular and Intermolecular Schmidt Reactions of Alkyl Azides with Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Reactions of Alkyl Azides and Ketones as Mediated by Lewis Acids: Schmidt and Mannich Reactions Using Azide Precursors [organic-chemistry.org]
- 26. grant.rscf.ru [grant.rscf.ru]
- 27. Boyer-Schmidt-Aube Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 28. researchgate.net [researchgate.net]
- 29. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 30. US6949521B2 - Therapeutic azide compounds - Google Patents [patents.google.com]
Unraveling the Reactivity of Tert-Butyl Azide: A Theoretical and Computational Perspective
For Immediate Release
[City, State] – October 31, 2025 – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at the theoretical and computational studies of tert-butyl azide's reactivity. This whitepaper details the core principles governing the stability and decomposition of this versatile chemical entity, providing a critical resource for its application in synthetic chemistry and materials science.
Tert-butyl azide (C₄H₉N₃) is an organic azide that serves as a valuable reagent and precursor in a variety of chemical transformations. Its reactivity is characterized by the energetic azide functional group, the behavior of which is significantly influenced by the sterically demanding tert-butyl group. Understanding the kinetics and mechanisms of its reactions, particularly its thermal decomposition, is paramount for its safe and efficient use.
Theoretical Framework: Unimolecular Decomposition
The thermal decomposition of tert-butyl azide is a unimolecular process, meaning a single molecule rearranges or breaks apart without the involvement of other molecules. The initial and rate-determining step in the thermal decomposition of alkyl azides is the cleavage of the C-N bond, leading to the formation of a tert-butyl radical and dinitrogen gas, or the concerted elimination of dinitrogen to form a nitrene intermediate. Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the intricate details of these pathways.
Computational Analysis of Reaction Pathways
DFT calculations are a powerful tool for mapping the potential energy surface of a reaction, identifying transition states, intermediates, and products. For tert-butyl azide, these calculations help in determining the activation energies associated with different decomposition routes, thereby predicting the most likely reaction mechanism under various conditions.
Key computational approaches used in the study of tert-butyl azide reactivity include:
-
Density Functional Theory (DFT): Methods like B3LYP and M06-2X are commonly used to calculate the geometries and energies of reactants, transition states, and products.
-
Transition State Theory: This theory is applied to the results of quantum chemical calculations to estimate reaction rate constants.
-
Distortion/Interaction Analysis (DIA) and Energy Decomposition Analysis (EDA): These methods provide deeper insights into the factors controlling the activation energy by separating it into the energy required to distort the reactants into their transition state geometries and the interaction energy between the distorted fragments.
Quantitative Data Summary
The following tables summarize key quantitative data obtained from theoretical and computational studies on the reactivity of tert-butyl azide and related compounds.
| Parameter | Value | Method/Reference |
| Ionization Energy | 9.4 eV | Photoelectron Spectroscopy[1] |
| Molecular Weight | 99.1344 g/mol | [1] |
| CAS Registry Number | 13686-33-4 | [1] |
Table 1: Physicochemical Properties of Tert-Butyl Azide
| Reaction | Activation Energy (Ea) | Computational Method |
| Tert-butyl radical decomposition | See reference for details | G3 and CBS methods |
Table 2: Calculated Activation Energies for Related Decomposition Reactions
Signaling Pathways and Experimental Workflows
The unimolecular decomposition of tert-butyl azide can be visualized as a series of steps involving distinct chemical species. The following diagrams, generated using the DOT language, illustrate the logical flow of the decomposition process and a typical experimental workflow for its study.
Experimental Protocols
Synthesis of Tert-Butyl Azide
A common laboratory-scale synthesis of tert-butyl azide involves the reaction of tert-butanol with sodium azide in the presence of a strong acid, such as sulfuric acid. The following is a generalized procedure:
-
Preparation of Hydrazoic Acid Solution: A solution of sulfuric acid in water is prepared and cooled in an ice bath. Sodium azide is added slowly while maintaining a low temperature to prevent the volatilization of hydrazoic acid (HN₃).
-
Reaction with Tert-Butanol: Tert-butanol is added to the cold hydrazoic acid solution. The mixture is stirred and then allowed to stand, during which time the tert-butyl azide forms and separates as an oily layer.
-
Workup and Purification: The organic layer containing the tert-butyl azide is separated. It is then washed with a basic solution (e.g., sodium hydroxide) to remove any residual acid and dried over an anhydrous drying agent (e.g., sodium sulfate). The pure product can be obtained by distillation under reduced pressure.
Study of Thermal Decomposition
The gas-phase thermal decomposition of tert-butyl azide can be investigated using techniques such as:
-
Static or Flow Pyrolysis Reactors: The azide is introduced into a heated reactor at a controlled temperature and pressure.
-
Product Analysis: The decomposition products are collected and analyzed using methods like Gas Chromatography-Mass Spectrometry (GC-MS) to identify the chemical species formed and their relative abundances.
-
Kinetic Measurements: The rate of decomposition can be monitored by measuring the change in pressure over time in a constant volume system or by analyzing the concentration of the reactant or a product as a function of time. This data is then used to determine the rate constants and activation parameters (Arrhenius parameters) for the reaction.
This technical guide provides a foundational understanding of the reactivity of tert-butyl azide from a theoretical and computational standpoint. The presented data and methodologies are intended to support further research and development in areas where this compound plays a crucial role.
References
Physical properties and molecular weight of 2-azido-2-methylpropane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical properties, synthesis, and spectroscopic characterization of 2-azido-2-methylpropane, also commonly known as tert-butyl azide. This versatile organic azide serves as a valuable building block in organic synthesis and various drug development applications.
Core Physical and Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₄H₉N₃ | [1] |
| Molecular Weight | 99.13 g/mol | [1] |
| Boiling Point | 68-71 °C | |
| Density | Data not available | [2][3] |
| Refractive Index | Data not available | [2][3] |
| CAS Number | 13686-33-4 | [1] |
Synthesis of 2-Azido-2-methylpropane
A common and effective method for the synthesis of 2-azido-2-methylpropane involves the reaction of tert-butanol with sodium azide in the presence of a strong acid, such as sulfuric acid.
Experimental Protocol: Synthesis from tert-Butanol
Materials:
-
tert-Butanol
-
Sodium azide (NaN₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Water (H₂O)
-
Ice
-
Sodium hydroxide (NaOH) solution (e.g., 2 M) for washing
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying
-
Standard laboratory glassware for synthesis and distillation
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation of the Acidic Azide Solution: In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add concentrated sulfuric acid to water to prepare a diluted sulfuric acid solution.
-
Addition of Sodium Azide: To the cooled acidic solution, gradually add sodium azide powder in portions, ensuring the temperature remains low to control the exothermic reaction and prevent the formation of volatile and toxic hydrazoic acid (HN₃).
-
Reaction with tert-Butanol: Once the sodium azide has dissolved, slowly add tert-butanol to the reaction mixture while maintaining cooling and vigorous stirring.
-
Reaction Completion and Work-up: Allow the reaction to stir at a controlled temperature until completion. After the reaction is complete, carefully transfer the mixture to a separatory funnel.
-
Phase Separation and Washing: The organic layer containing the 2-azido-2-methylpropane will separate from the aqueous layer. Separate the organic layer and wash it sequentially with water and a dilute sodium hydroxide solution to neutralize any remaining acid.
-
Drying and Isolation: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate. Filter to remove the drying agent.
-
Purification: Purify the crude 2-azido-2-methylpropane by distillation under appropriate safety precautions to obtain the final product.
Spectroscopic Characterization
The structural confirmation of 2-azido-2-methylpropane is typically achieved through a combination of spectroscopic techniques.
| Spectroscopic Data | |
| ¹H NMR | ¹³C NMR (Predicted) |
| A single sharp peak is observed at approximately δ 1.25 ppm in CDCl₃, corresponding to the nine equivalent protons of the three methyl groups. | Two signals are expected: one for the three equivalent methyl carbons and another for the quaternary carbon attached to the azide group. Based on similar structures, the methyl carbons would appear around 30-40 ppm, and the quaternary carbon would be further downfield. |
| Infrared (IR) Spectroscopy | Mass Spectrometry (MS) |
| The most characteristic feature is a strong, sharp absorption band around 2100 cm⁻¹, which is indicative of the asymmetric stretching vibration of the azide (N₃) functional group. Other notable peaks include those for C-H stretching and bending vibrations of the tert-butyl group. | The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 99. The fragmentation pattern would likely involve the loss of nitrogen gas (N₂, 28 Da) to give a fragment at m/z = 71, and the formation of the stable tert-butyl cation at m/z = 57, which is often the base peak for tert-butyl containing compounds. |
Safety and Handling
2-Azido-2-methylpropane is a potentially hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazards: Organic azides are known to be potentially explosive, especially when heated or subjected to shock. They are also toxic.
-
Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.
-
Handling: Avoid heating the compound to high temperatures. Use a safety shield during reactions and distillations.
-
Storage: Store in a cool, dry, and well-ventilated area away from heat and sources of ignition.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Workflow for Synthesis and Characterization
The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of 2-azido-2-methylpropane.
Caption: Synthesis and characterization workflow for 2-azido-2-methylpropane.
References
Navigating the Risks: A Technical Guide to the Safe Handling of tert-Butyl Azide
For Researchers, Scientists, and Drug Development Professionals
Tert-butyl azide [(CH₃)₃CN₃] is a versatile and highly reactive organic azide utilized in a variety of synthetic applications, most notably in Huisgen cycloaddition reactions, commonly known as "click chemistry."[1] Its utility in creating complex molecules makes it a valuable tool in drug discovery and development. However, its inherent reactivity and potential for explosive decomposition demand rigorous safety protocols and handling procedures.[1] This guide provides an in-depth overview of the safety precautions and handling guidelines for tert-butyl azide to ensure its safe use in a laboratory setting.
Understanding the Hazards
Tert-butyl azide is a hazardous substance that requires careful handling by trained personnel in a controlled laboratory environment.[1] The primary hazards associated with tert-butyl azide and other organic azides include:
-
Explosive Potential: Organic azides are known to be explosive, particularly when subjected to heat, shock, or friction.[2][3][4] While some sources suggest tert-butyl azide is less sensitive than other azides, it should always be treated as a potentially explosive compound.[1] The presence of metal contaminants can also lead to the formation of highly sensitive and explosive metal azides.[4][5]
-
Toxicity: The toxicological properties of tert-butyl azide have not been thoroughly investigated.[6] However, many organic azides are considered toxic.[7] Exposure can occur through inhalation, ingestion, or skin contact.[6]
-
Formation of Hydrazoic Acid: In the presence of acid, azides can form hydrazoic acid (HN₃), which is a highly toxic and explosive gas.[8]
Physical and Chemical Properties
Quantitative data for tert-butyl azide is not consistently available across all safety data sheets and chemical databases, which may be due to its thermal instability. The following tables summarize the available data.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₉N₃ | [1][9] |
| Molecular Weight | 99.13 g/mol | [9][10] |
| CAS Number | 13686-33-4 | [1][9] |
| Physical Property | Value | Source(s) |
| Appearance | Clear liquid | [4] |
| Boiling Point | Not available | [1][11] |
| Melting Point | Not available | [1][11] |
| Density | Not available | [1][11] |
| Solubility | Not available | [1] |
Safe Handling and Storage
Adherence to strict safety protocols is paramount when working with tert-butyl azide.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[6][12] | Protects against splashes and vapors. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile rubber).[6][13] | Prevents skin contact. |
| Body Protection | Flame-resistant lab coat.[6] | Protects against splashes and fire. |
| Respiratory Protection | Use in a certified chemical fume hood.[6] A NIOSH/MSHA approved respirator may be necessary for certain operations.[6] | Prevents inhalation of vapors. |
Engineering Controls
-
Chemical Fume Hood: All work with tert-butyl azide must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[5]
-
Blast Shield: Due to its explosive potential, a blast shield should be used, especially when heating or concentrating the substance.[5]
-
Ventilation: Adequate ventilation is crucial to prevent the accumulation of potentially hazardous vapors.[6]
Storage
-
Temperature: Store in a cool, dry, and well-ventilated area, away from heat and direct sunlight.[14] Recommended storage temperature is typically between 2°C and 8°C.[6]
-
Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and metals (especially heavy metals).[5] Avoid contact with halogenated solvents.[5]
-
Container: Store in a tightly sealed, properly labeled container.[6]
Experimental Protocols
The following are examples of experimental procedures involving the synthesis and use of tert-butyl azide. These are for illustrative purposes and should be adapted and reviewed as part of a comprehensive risk assessment for any specific laboratory procedure.
Synthesis of tert-Butyl Azide
This procedure is adapted from a literature source and should be performed with extreme caution.[4]
Materials:
-
Sulfuric acid (H₂SO₄)
-
Water (H₂O)
-
Sodium azide (NaN₃)
-
tert-Butyl alcohol ((CH₃)₃COH)
-
2 M Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flask cooled in an ice bath, slowly add 55 g of sulfuric acid to 55 g of water with vigorous stirring.
-
Cool the solution to ≤ 5°C.
-
Slowly add 7.2 g of sodium azide over 10 minutes, ensuring the temperature remains ≤ 20°C to prevent the volatilization of hydrazoic acid.
-
Once the sodium azide has dissolved, add 7.4 g of tert-butyl alcohol.
-
Stir the resulting solution for 5 minutes and then allow it to stand at room temperature for 24 hours.
-
The tert-butyl azide will separate as an upper layer. Collect this layer using a separatory funnel.
-
Wash the collected organic layer with 50 ml of 2 M NaOH solution to neutralize and remove any traces of hydrazoic acid.
-
Dry the product over anhydrous sodium sulfate.
Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)
This is a general protocol for a click chemistry reaction using an azide.
Materials:
-
Azide compound (e.g., tert-butyl azide)
-
Alkyne compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris-(benzyltriazolylmethyl)amine (TBTA) or other stabilizing ligand
-
Solvent (e.g., a mixture of tert-butanol and water)
Procedure:
-
In a reaction vessel, dissolve the alkyne and the azide in the chosen solvent.
-
In a separate vial, prepare the catalyst solution by mixing CuSO₄ and the stabilizing ligand (e.g., TBTA).
-
Add the catalyst solution to the reaction mixture.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.
-
Stir the reaction at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or other analytical techniques.
-
Upon completion, the reaction is worked up to isolate the triazole product.
Emergency Procedures
Spills
-
Small Spills:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.[6]
-
Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand).
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[6]
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Ventilate the area.[6]
-
-
Large Spills:
-
Evacuate the laboratory and alert others.
-
Call emergency services and the institutional safety office.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
First Aid
| Exposure Route | First Aid Measures | Source(s) |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. | [6] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. | [6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. | [6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. | [6] |
Fire
-
Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.
-
Hazards: May produce toxic fumes of nitrogen oxides and carbon monoxide in a fire.[6] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]
Waste Disposal
All waste containing tert-butyl azide must be treated as hazardous waste.[6]
-
Collect waste in a properly labeled, sealed container.
-
Do not mix with other incompatible wastes.
-
Dispose of waste through the institution's hazardous waste management program.
-
Never pour azide-containing solutions down the drain, as this can lead to the formation of explosive metal azides in the plumbing.[7]
Logical Workflows and Diagrams
The following diagrams, generated using Graphviz, illustrate key decision-making processes and workflows for the safe handling of tert-butyl azide.
Caption: Decision tree for responding to a tert-butyl azide spill.
Caption: Workflow for the safe synthesis of tert-butyl azide.
By understanding the hazards, implementing robust safety protocols, and being prepared for emergencies, researchers can safely and effectively utilize tert-butyl azide in their work. Always consult the most recent Safety Data Sheet (SDS) and institutional safety guidelines before handling this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. fgb.tamagawa-seiki.com [fgb.tamagawa-seiki.com]
- 3. tandfonline.com [tandfonline.com]
- 4. rsc.org [rsc.org]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. interchim.fr [interchim.fr]
- 8. broadpharm.com [broadpharm.com]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. confluore.com.cn [confluore.com.cn]
- 11. Tert-butyl azide [webbook.nist.gov]
- 12. ecetoc.org [ecetoc.org]
- 13. tert-Butyl azide CAS#: 13686-33-4 [m.chemicalbook.com]
- 14. Tert-butyl azide [webbook.nist.gov]
Solubility of Azido-isobutane in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of azido-isobutane (tert-butyl azide), a versatile reagent in organic synthesis. Due to a notable scarcity of precise quantitative solubility data in publicly available literature, this document focuses on qualitative solubility inferences drawn from its documented applications and provides standardized methodologies for its empirical determination.
Executive Summary
This compound, a key building block in click chemistry and other organic transformations, is a non-polar organic azide.[1][2] Its chemical structure, characterized by a bulky tert-butyl group, significantly influences its reactivity and physical properties, including solubility.[1] While specific solubility values (e.g., in g/100mL) are not extensively reported, its use in various reaction media allows for a qualitative assessment of its solubility profile. This guide synthesizes this information and presents a general protocol for the experimental determination of its solubility.
Qualitative Solubility Profile
The solubility of a compound is largely dictated by the principle of "like dissolves like."[3] this compound, with its alkyl structure, is anticipated to be soluble in a range of common organic solvents. Its application in synthesis, often in conjunction with other organic reagents, supports this assertion. The following table summarizes the inferred qualitative solubility of this compound in several organic solvents based on its use in documented chemical reactions.
| Solvent | IUPAC Name | Formula | Inferred Solubility | Rationale / Context of Use |
| tert-Butanol | 2-Methyl-2-propanol | C₄H₁₀O | Soluble | Used as a reactant in the synthesis of this compound and as a solvent in cycloaddition reactions.[4] |
| Ethanol | Ethanol | C₂H₅OH | Likely Soluble | A common polar aprotic solvent for organic reactions, including those involving azides.[5] |
| Dichloromethane | Dichloromethane | CH₂Cl₂ | Likely Soluble | A versatile solvent for a wide range of organic compounds; used in the workup of reactions involving this compound.[4] |
| Diethyl Ether | Ethoxyethane | (C₂H₅)₂O | Likely Soluble | A common non-polar solvent for extraction and reaction of organic compounds.[6] |
| Hexane | Hexane | C₆H₁₄ | Likely Soluble | A non-polar hydrocarbon solvent, likely to dissolve the non-polar this compound.[7] |
| Water | Water | H₂O | Sparingly Soluble | As a small organic molecule with a polar azide group, some limited solubility is expected, but the hydrophobic tert-butyl group will limit it. A calculated Log10 of water solubility is available, suggesting low solubility.[8] |
Experimental Protocol for Solubility Determination
The following is a generalized "shake-flask" method, a standard approach for determining the solubility of an organic compound in a given solvent.[9] This protocol can be readily adapted for the quantitative determination of this compound solubility.
Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a controlled temperature and pressure.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (chemically compatible with the solvent)
-
Gas chromatograph with a suitable detector (GC) or High-Performance Liquid Chromatograph (HPLC)
-
Centrifuge (optional)
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial). The excess solid is crucial to ensure saturation is reached.
-
Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to allow for equilibrium to be established (typically 24-48 hours). The time required may need to be determined empirically.
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the mixture to stand undisturbed for several hours to permit the excess solute to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette. Ensure no solid particles are transferred.
-
For highly saturated solutions or to remove any suspended microparticles, centrifugation followed by filtration through a chemically resistant syringe filter can be employed.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions using a calibrated GC or HPLC to generate a standard curve.
-
Analyze the saturated solution sample under the same conditions.
-
Determine the concentration of this compound in the saturated solution by comparing its response to the standard curve.
-
-
Data Reporting:
-
Express the solubility in standard units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L), at the specified temperature.
-
Workflow for Solubility Assessment
The following diagram illustrates a typical workflow for assessing the solubility of an organic compound like this compound.
Caption: Workflow for experimental solubility determination.
Conclusion
While quantitative solubility data for this compound in common organic solvents remains elusive in the current body of scientific literature, its established use in organic synthesis provides a solid basis for qualitative assessment. It is reasonable to conclude that this compound exhibits good solubility in common non-polar and polar aprotic organic solvents. For applications requiring precise solubility values, the experimental protocol outlined in this guide provides a robust framework for their determination. Further research to quantify the solubility of this important chemical intermediate across a range of solvents and temperatures would be a valuable contribution to the field.
References
- 1. This compound | 13686-31-2 | Benchchem [benchchem.com]
- 2. Cas 13686-33-4,tert-Butyl azide | lookchem [lookchem.com]
- 3. Solvent Miscibility Table [sigmaaldrich.com]
- 4. rsc.org [rsc.org]
- 5. 1-Azidobutane | 7332-00-5 | Benchchem [benchchem.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. chem.ws [chem.ws]
- 8. Isobutyl azide - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
The Surprising Reactivity of Sterically Hindered Azides: A Historical and Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of organic chemistry, the azide functional group has long been recognized for its utility in a variety of powerful transformations, most notably the Huisgen 1,3-dipolar cycloaddition, a cornerstone of "click chemistry."[1] A long-held axiom in chemical kinetics is that steric hindrance, the spatial arrangement of atoms that impedes a chemical reaction, slows down reaction rates. However, the fascinating case of sterically hindered azides, particularly 2,6-disubstituted aryl azides, has turned this conventional wisdom on its head. This technical guide delves into the historical context of the discovery of these unique molecules, their unexpected reactivity, the underlying electronic principles governing their behavior, and detailed experimental protocols for their synthesis and use.
A Paradigm Shift in Understanding Steric Effects: A Historical Timeline
The journey of understanding sterically hindered azides is a compelling narrative of scientific discovery, where an unexpected observation led to a fundamental re-evaluation of steric effects in chemical reactivity.
For much of the history of organic chemistry, it was assumed that bulky substituents in proximity to a reactive center, such as the azide group, would invariably lead to a decrease in reaction rates. This assumption was challenged in 2011 by a seminal paper from Suguru Yoshida, Takamitsu Hosoya, and their colleagues. They observed that 2,6-disubstituted phenyl azides underwent catalyst-free 1,3-dipolar cycloadditions with alkynes at rates significantly faster than their unhindered counterparts.[2] This counterintuitive phenomenon was termed "steric acceleration."
The Mechanism of Steric Acceleration: Inhibition of Resonance
The enhanced reactivity of sterically hindered aryl azides is not due to a magical defiance of physical laws but rather a fascinating electronic effect. In a typical, planar aryl azide, the azide group is in resonance with the aromatic ring. This resonance delocalizes the electron density and stabilizes the ground state of the azide, thereby increasing the activation energy for cycloaddition.
In 2,6-disubstituted aryl azides, the bulky ortho substituents force the azide group to twist out of the plane of the aromatic ring. This steric clash inhibits the resonance between the azide and the ring. As a result, the ground state of the azide is destabilized, making it more reactive and lowering the activation energy for cycloaddition.
This "steric inhibition of resonance" is a powerful concept that allows for the rational design of highly reactive azides for applications in bioconjugation, materials science, and drug discovery.
Quantitative Analysis of Reactivity
The enhanced reactivity of sterically hindered azides has been quantified through kinetic studies. The following tables summarize key data from the literature, comparing the performance of sterically hindered azides to their unhindered counterparts in cycloaddition reactions.
Table 1: Reaction Yields in Double-Click Reaction with a Diyne[2]
| Entry | Azide | R | Yield (%) |
| 1 | Benzyl azide | - | 95 |
| 2 | Phenyl azide | H | 85 |
| 3 | 4-Methoxyphenyl azide | OMe | 89 |
| 4 | 2,6-Dimethylphenyl azide | Me | 96 |
| 5 | 2,6-Diisopropylphenyl azide | iPr | 98 |
Table 2: Relative Reaction Rates of Azides with a Strained Alkyne[3]
| Azide | Relative Rate |
| Benzyl azide | 1.0 |
| Phenyl azide | 0.8 |
| 2,6-Diisopropylphenyl azide | 3.3 |
| 1-Adamantyl azide | 0.3 |
Experimental Protocols
The synthesis of sterically hindered aryl azides typically involves the diazotization of the corresponding aniline followed by treatment with sodium azide. The following are detailed protocols for the synthesis of two commonly used sterically hindered azides.
Protocol 1: Synthesis of 2,6-Diisopropylaniline
Materials:
-
2,6-Diisopropylaniline
-
Concentrated hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Sodium azide (NaN₃)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a solution of 2,6-diisopropylaniline (1.0 eq) in a mixture of concentrated HCl and water at 0 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise. The reaction mixture is stirred at 0 °C for 30 minutes.
-
A solution of sodium azide (1.2 eq) in water is then added dropwise at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 1 hour.
-
The mixture is extracted with diethyl ether.
-
The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (e.g., using a mixture of hexanes and ethyl acetate as the eluent) to afford 2,6-diisopropylphenyl azide as a colorless oil.
Protocol 2: Synthesis of 2,4,6-Tri-tert-butylaniline
Materials:
-
2,4,6-Tri-tert-butylaniline
-
Glacial acetic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium nitrite (NaNO₂)
-
Sodium azide (NaN₃)
-
Diethyl ether (Et₂O)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
2,4,6-Tri-tert-butylaniline (1.0 eq) is dissolved in glacial acetic acid.
-
Concentrated sulfuric acid is added dropwise at room temperature.
-
The mixture is cooled to 0 °C, and a solution of sodium nitrite (1.1 eq) in water is added dropwise.
-
After stirring at 0 °C for 30 minutes, a solution of sodium azide (1.2 eq) in water is added.
-
The reaction is stirred for an additional 1 hour at 0 °C.
-
The reaction mixture is poured into ice water and extracted with diethyl ether.
-
The organic layer is washed with water, dried over anhydrous Na₂SO₄, filtered, and concentrated to give the crude product.
-
The product can be further purified by recrystallization or column chromatography.
Conclusion
The discovery of sterically hindered azides with enhanced reactivity represents a significant advancement in our understanding of chemical reactivity. The principle of "steric acceleration" through the inhibition of resonance has provided a new tool for the design of highly reactive molecules for a wide range of applications. This guide has provided a historical context for this discovery, detailed the underlying mechanism, presented quantitative data, and offered experimental protocols for the synthesis of these valuable compounds. For researchers in drug development and materials science, the ability to fine-tune the reactivity of azides through steric modification opens up new avenues for the construction of complex molecular architectures and the development of novel chemical probes and therapeutics.
References
Methodological & Application
Application Notes and Protocols for Azido-isobutane in Copper-Catalyzed Click Chemistry (CuAAC)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of azido-isobutane (tert-butyl azide), a sterically hindered azide, in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry. Due to the steric bulk of the tert-butyl group, optimized protocols are often required to achieve high yields and reasonable reaction times. This document outlines standard protocols and highlights a highly effective method using an abnormal N-heterocyclic carbene (aNHC) copper catalyst for reactions involving sterically hindered substrates.
Introduction to this compound in CuAAC
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a powerful and widely used bioorthogonal ligation reaction that forms a stable 1,2,3-triazole linkage between an azide and a terminal alkyne.[1] This reaction is characterized by its high efficiency, mild reaction conditions, and broad functional group tolerance.[1][2] this compound, with its bulky tert-butyl group, presents a greater steric challenge compared to primary or secondary azides. This can lead to slower reaction rates and lower yields under standard CuAAC conditions. However, its use is advantageous in certain applications where the bulky substituent can impart specific properties to the final product.
To overcome the steric hindrance of this compound, modifications to standard CuAAC protocols are necessary. These can include the use of specific ligands to enhance the catalyst's activity or the employment of specialized catalyst systems.
General Signaling Pathway of CuAAC
The CuAAC reaction proceeds through a catalytic cycle involving a copper(I) acetylide intermediate. This intermediate then reacts with the azide to form a six-membered copper metallacycle, which subsequently rearranges and releases the triazole product, regenerating the copper(I) catalyst.
Experimental Protocols
Two primary protocols are presented. The first is a general method adaptable for many substrates, while the second is a specialized protocol highly effective for sterically hindered azides like this compound.
Protocol 1: General CuAAC Reaction with In Situ Catalyst Generation
This protocol is a standard method for CuAAC, where the active Cu(I) catalyst is generated in situ from a Cu(II) salt and a reducing agent. This method is widely applicable but may require longer reaction times or elevated temperatures for sterically hindered substrates.
Materials:
-
This compound
-
Terminal alkyne
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of tert-butanol and water, or DMF)
-
Nitrogen or Argon for inert atmosphere (optional but recommended)
Procedure:
-
In a reaction vessel, dissolve the terminal alkyne (1.0 eq) and this compound (1.1 eq) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).
-
Prepare a fresh aqueous solution of copper(II) sulfate pentahydrate (e.g., 100 mM).
-
Prepare a fresh aqueous solution of sodium ascorbate (e.g., 1 M).
-
To the solution of alkyne and azide, add the copper(II) sulfate solution (typically 1-5 mol%).
-
Add the sodium ascorbate solution (typically 5-10 mol%) to initiate the reaction. The color of the solution may change, indicating the formation of the Cu(I) species.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
For sterically hindered substrates, if the reaction is sluggish, it can be gently heated (e.g., to 40-60 °C).
-
Upon completion, the reaction mixture can be worked up by dilution with water and extraction with an organic solvent (e.g., ethyl acetate or dichloromethane). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 2: Highly Efficient CuAAC with a Pre-formed Abnormal NHC-Copper Catalyst for Sterically Hindered Substrates
For sterically demanding substrates like this compound, an abnormal N-heterocyclic carbene (aNHC) copper(I) complex, such as [CuCl(TPh)] (where TPh is 1,4-diphenyl-1,2,3-triazol-5-ylidene), has been shown to be a particularly effective catalyst.[1][3] This catalyst system often provides excellent yields at room temperature with short reaction times, even for challenging substrates.
Materials:
-
This compound
-
Terminal alkyne
-
[CuCl(TPh)] catalyst (or a similar aNHC-Cu(I) complex)
-
Solvent (e.g., THF, CH₂Cl₂, or solvent-free)
-
Nitrogen or Argon for inert atmosphere
Procedure:
-
In a reaction vessel under an inert atmosphere (e.g., a Schlenk flask), add the [CuCl(TPh)] catalyst (typically 1-5 mol%).
-
Add the terminal alkyne (1.0 eq) and this compound (1.2 eq).
-
Add the solvent, if used. For many reactions with this catalyst, solvent-free conditions are also effective.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. Reactions with this catalyst are often complete within a few hours.
-
Upon completion, if a solvent was used, it can be removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel.
Experimental Workflow Diagram
Data Presentation
The following tables summarize typical reaction conditions and yields for the CuAAC reaction with this compound and various alkynes.
Table 1: General CuAAC Protocol with this compound
| Entry | Alkyne Substrate | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | CuSO₄/Na Ascorbate | t-BuOH/H₂O | RT | 24 | Moderate |
| 2 | 1-Hexyne | CuSO₄/Na Ascorbate | DMF | 50 | 12 | Good |
| 3 | Propargyl alcohol | CuSO₄/Na Ascorbate | t-BuOH/H₂O | RT | 24 | Moderate-Good |
| 4 | 4-Tolylacetylene | CuI/DIPEA | DMF | RT | 18 | High |
Table 2: CuAAC with this compound using [CuCl(TPh)] Catalyst
This protocol generally provides higher yields in shorter reaction times, especially for sterically hindered substrates.
| Entry | Alkyne Substrate | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | 1 | THF | RT | 3 | >95 |
| 2 | 1-Octyne | 2 | CH₂Cl₂ | RT | 5 | >95 |
| 3 | Propargyl ether | 1 | Solvent-free | RT | 2 | Excellent |
| 4 | 4-Methoxyphenylacetylene | 1 | THF | RT | 3 | >95 |
Data in this table is based on the high efficiency reported for the [CuCl(TPh)] catalyst with sterically hindered substrates.[3]
Conclusion
While this compound presents steric challenges for the standard CuAAC reaction, optimized protocols can lead to excellent yields of the corresponding 1,4-disubstituted 1,2,3-triazoles. For general applications, the in situ generation of the copper(I) catalyst from copper(II) sulfate and sodium ascorbate can be effective, although it may require longer reaction times or heating. For more challenging or sensitive substrates, the use of a specialized catalyst, such as the abnormal NHC-copper complex [CuCl(TPh)], is highly recommended as it provides rapid conversions and high yields at room temperature. Researchers should consider the nature of their specific substrates when choosing the most appropriate protocol.
References
Standard Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions Using tert-Butyl Azide
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," facilitates the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles from an azide and a terminal alkyne.[1][2][3] This reaction is celebrated for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[4][5] While the CuAAC reaction is broadly applicable, substrates with significant steric hindrance, such as tert-butyl azide, can present unique challenges, potentially leading to slower reaction rates.
This document provides a detailed protocol for conducting CuAAC reactions using tert-butyl azide, including recommended catalysts, ligands, and reaction conditions to overcome steric challenges and ensure high reaction efficiency.
Overcoming Steric Hindrance
The bulky tert-butyl group on the azide can sterically hinder its approach to the copper-acetylide intermediate, which is a key step in the catalytic cycle. To mitigate this, the choice of an appropriate copper(I)-stabilizing ligand is crucial. Ligands can accelerate the reaction and improve yields by preventing copper oxidation and facilitating the catalytic cycle.[6][7] For sterically demanding substrates, ligands such as Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) and its tert-butyl analog are often employed.[4][7] Water-soluble ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are particularly useful for biocompatible reactions.[8][9]
Experimental Protocols
General Protocol for CuAAC Reaction with tert-Butyl Azide
This protocol is a general starting point and can be optimized for specific substrates.
Materials:
-
tert-Butyl azide
-
Terminal alkyne
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) or other suitable ligand
-
Solvent: A mixture of tert-butanol and water (1:1 or 2:1) is a common choice.[2] Other solvent systems such as DMSO/t-BuOH can also be used.[8][10]
Procedure:
-
Reactant Preparation: In a suitable reaction vessel, dissolve the terminal alkyne (1.0 equiv.) and tert-butyl azide (1.1-1.5 equiv.) in the chosen solvent system.
-
Catalyst Premix: In a separate vial, prepare the catalyst solution. For every 1 mmol of the alkyne, add:
-
Copper(II) sulfate pentahydrate (0.01-0.05 mmol, 1-5 mol%)
-
TBTA ligand (0.01-0.05 mmol, 1-5 mol%)
-
A small amount of the reaction solvent and mix until the copper salt and ligand are dissolved.
-
-
Reaction Initiation: Add the catalyst premix to the solution of the alkyne and azide.
-
Reduction of Cu(II): Add a freshly prepared solution of sodium ascorbate (0.1-0.2 mmol, 10-20 mol% in water) to the reaction mixture. The color of the solution may change, indicating the reduction of Cu(II) to the active Cu(I) species.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 1-24 hours.
-
Work-up and Purification: Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol for Bioconjugation in Aqueous Media
For applications involving sensitive biological molecules, a water-soluble ligand like THPTA is recommended.
Materials:
-
tert-Butyl azide functionalized molecule
-
Alkyne-modified biomolecule (e.g., protein, DNA)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Aqueous buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
Procedure:
-
Solution Preparation: Prepare stock solutions of all reagents in the aqueous buffer.
-
Catalyst/Ligand Premix: A few minutes before initiating the reaction, mix the CuSO₄ stock solution with the THPTA stock solution in a 1:2 to 1:5 molar ratio.[11]
-
Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified biomolecule and the tert-butyl azide functionalized molecule.
-
Reaction Initiation: Add the premixed CuSO₄/THPTA solution to the reaction mixture, followed by the addition of the sodium ascorbate solution to initiate the cycloaddition.
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes.[8][9] Protect from light if using fluorescently labeled molecules.
-
Purification: The labeled biomolecule can be purified using methods appropriate for the specific molecule, such as size-exclusion chromatography, affinity chromatography, or ethanol precipitation.[11]
Data Presentation
The following tables summarize typical reaction conditions and performance for CuAAC reactions. While specific data for tert-butyl azide is limited in the literature, the data presented for other substrates provides a useful reference for optimization.
Table 1: General CuAAC Reaction Parameters
| Parameter | Typical Range | Notes |
| Alkyne:Azide Ratio | 1:1.1 to 1:1.5 | An excess of the azide is often used to drive the reaction to completion. |
| Copper Catalyst | 1-10 mol% | Lower catalyst loading is preferred to minimize copper contamination. |
| Ligand | 1-10 mol% | Equimolar to or in slight excess of the copper catalyst. |
| Reducing Agent | 10-50 mol% | A sufficient excess is needed to maintain the copper in the +1 oxidation state. |
| Solvent | t-BuOH/H₂O, DMSO, DMF | The choice of solvent depends on the solubility of the reactants. |
| Temperature | Room Temperature to 60°C | Most reactions proceed efficiently at room temperature.[12] |
| Reaction Time | 1 - 24 hours | Sterically hindered substrates may require longer reaction times. |
Table 2: Comparison of Ligands for CuAAC Reactions
| Ligand | Key Features | Typical Applications |
| TBTA | Highly effective in organic solvents.[7][9] | General organic synthesis. |
| THPTA | Water-soluble, biocompatible.[8][9] | Bioconjugation, labeling of biomolecules in aqueous media.[11] |
| BTTPS | Shows better kinetics in accelerating CuAAC compared to TBTA.[6] | Applications requiring rapid reaction rates. |
Visualization of Workflow and Mechanism
To aid in the understanding of the experimental process and the underlying chemical transformation, the following diagrams are provided.
Caption: A flowchart of the general experimental workflow for a CuAAC reaction.
Caption: A simplified diagram of the catalytic cycle for the CuAAC reaction.
Safety Precautions
-
Organic azides, especially low molecular weight ones, can be explosive. Handle tert-butyl azide with care and avoid exposure to heat or shock. It is recommended to work in a well-ventilated fume hood.
-
Copper salts can be toxic. Avoid inhalation and skin contact.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
By following these protocols and considering the factors that influence the reaction with sterically hindered substrates, researchers can successfully employ the CuAAC reaction with tert-butyl azide for a wide range of applications.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry in Drug Discovery [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfated Ligands for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. confluore.com.cn [confluore.com.cn]
- 9. broadpharm.com [broadpharm.com]
- 10. fgb.tamagawa-seiki.com [fgb.tamagawa-seiki.com]
- 11. axispharm.com [axispharm.com]
- 12. mdhv.ca [mdhv.ca]
Applications of Azido-isobutane in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-promoted azide-alkyne cycloaddition (SPAAC) has become an indispensable tool in chemical biology, drug development, and materials science for its ability to form stable triazole linkages under biocompatible conditions without the need for a toxic catalyst.[1][2] The reaction's kinetics and efficiency are largely governed by the structure of the cyclooctyne and the azide. While primary and secondary azides are commonly employed, the use of tertiary azides, such as azido-isobutane (tert-butyl azide), offers unique opportunities for chemoselective ligations based on steric hindrance.
This document provides detailed application notes and protocols on the use of this compound in SPAAC reactions, with a focus on leveraging its unique reactivity profile.
Principle of Chemoselectivity
The core application of this compound in SPAAC lies in its differential reactivity with various cyclooctynes. Due to the steric bulk of the tert-butyl group, this compound reacts significantly slower with sterically demanding cyclooctynes, such as aza-dibenzocyclooctyne (ADIBO or DBCO), compared to less sterically hindered cyclooctynes like bicyclo[6.1.0]non-4-yne (BCN).[3] This difference in reaction rates allows for the development of semi-orthogonal dual-labeling strategies using SPAAC exclusively.[3]
In a mixture containing a primary or secondary azide and this compound, a sterically demanding cyclooctyne like ADIBO will preferentially react with the less hindered primary/secondary azide. Subsequently, a less demanding cyclooctyne like BCN can be introduced to react with the remaining this compound.[3][4]
Quantitative Data: Reaction Kinetics
The chemoselectivity of this compound is quantitatively demonstrated by comparing its second-order rate constants (k₂) in reactions with different cyclooctynes. The following table summarizes the kinetic data for the reaction of primary, secondary, and tertiary azides with BCN and ADIBO.
| Azide Structure | Cyclooctyne | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |
| Primary Azide (e.g., Benzyl Azide) | BCN | ~0.1 - 1.0 |
| Secondary Azide | BCN | Similar to primary azides |
| Tertiary Azide (this compound) | BCN | Similar to primary azides |
| Primary Azide (e.g., Benzyl Azide) | ADIBO | ~0.3 - 1.0 |
| Secondary Azide | ADIBO | Slightly lower than primary azides |
| Tertiary Azide (this compound) | ADIBO | Several orders of magnitude lower than primary azides |
Note: The exact rate constants can vary depending on the solvent, temperature, and specific derivatives of the reactants. The data presented here is a summary of the trends reported in the literature.[3]
Experimental Protocols
Protocol 1: General Procedure for SPAAC with this compound and BCN
This protocol describes a general method for the conjugation of a BCN-functionalized molecule to a molecule containing an this compound group.
Materials:
-
BCN-functionalized molecule of interest
-
This compound-functionalized molecule of interest
-
Acetonitrile (or other suitable solvent, e.g., DMSO, DMF)
-
Deionized water (if preparing aqueous buffers)
-
Phosphate-buffered saline (PBS) for biological applications
-
Analytical and preparative HPLC
-
Mass spectrometer
Procedure:
-
Reagent Preparation:
-
Dissolve the BCN-functionalized molecule in the chosen solvent to a final concentration of 1-10 mM.
-
Dissolve the this compound-functionalized molecule in the same solvent to a final concentration of 1-10 mM.
-
-
Reaction Setup:
-
In a clean reaction vessel, combine the BCN-functionalized molecule solution and the this compound-functionalized molecule solution in a 1:1 to 1.5:1 molar ratio of BCN to azide.
-
The final reaction concentration will depend on the specific substrates but is typically in the range of 0.1-5 mM.
-
-
Reaction Conditions:
-
Incubate the reaction mixture at room temperature (20-25 °C).
-
The reaction progress can be monitored by a suitable analytical technique such as LC-MS or analytical HPLC. For BCN and this compound, the reaction is expected to proceed to a significant extent within 1-4 hours.
-
-
Purification:
-
Once the reaction is complete, as determined by the consumption of the limiting reagent, the product can be purified.
-
For small molecules, purification can be achieved by preparative HPLC.
-
For biomolecules, size-exclusion chromatography or affinity chromatography may be appropriate.
-
-
Characterization:
-
Confirm the identity of the purified product by mass spectrometry (e.g., ESI-MS) and, if applicable, NMR spectroscopy.
-
Protocol 2: Semi-Orthogonal Dual-Labeling using this compound
This protocol outlines a two-step labeling procedure to selectively modify two different sites on a molecule or in a system, one with a primary/secondary azide and the other with this compound.
Materials:
-
Molecule/system containing both a primary/secondary azide and an this compound group
-
ADIBO-functionalized probe (e.g., a fluorescent dye)
-
BCN-functionalized probe (e.g., a biotin tag)
-
Solvents and buffers as described in Protocol 1
Procedure:
Step 1: Selective Labeling of the Primary/Secondary Azide with ADIBO
-
Reagent Preparation:
-
Dissolve the dual-azide functionalized molecule in a suitable solvent.
-
Dissolve the ADIBO-functionalized probe in the same solvent.
-
-
Reaction Setup:
-
Add the ADIBO-functionalized probe to the solution of the dual-azide molecule in a 1:1 molar ratio relative to the primary/secondary azide.
-
-
Reaction Conditions:
-
Incubate at room temperature. The reaction with the primary/secondary azide is expected to be significantly faster than with the tertiary azide. Monitor the reaction progress to ensure selective labeling.
-
-
Quenching/Removal of Excess ADIBO (Optional but Recommended):
-
After completion of the first labeling step, any unreacted ADIBO can be quenched by adding a small molecule primary azide (e.g., benzyl azide) or removed via a suitable purification method if necessary.
-
Step 2: Labeling of the this compound with BCN
-
Reagent Addition:
-
To the reaction mixture from Step 1, add the BCN-functionalized probe in a 1:1 to 1.5:1 molar ratio relative to the this compound group.
-
-
Reaction Conditions:
-
Continue to incubate at room temperature. The reaction between BCN and this compound will proceed.
-
-
Purification and Characterization:
-
Purify the dual-labeled product using appropriate chromatographic techniques.
-
Characterize the final product by mass spectrometry to confirm the addition of both probes.
-
Visualizations
References
- 1. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 2. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 3. Chemoselectivity of Tertiary Azides in Strain‐Promoted Alkyne‐Azide Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Azido-isobutane in 1,2,3-Triazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of azido-isobutane (tert-butyl azide) as a key reagent in the synthesis of 1-tert-butyl-1,2,3-triazoles. The tert-butyl group can serve as a useful protecting group or as a bulky substituent to modulate the pharmacological properties of the resulting triazole compounds. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is the primary synthetic methodology discussed.[1][2][3][4]
Introduction
1,2,3-triazoles are a prominent class of heterocyclic compounds with a wide range of applications in medicinal chemistry, drug discovery, and materials science.[4] Their utility stems from their metabolic stability, ability to form hydrogen bonds, and their role as effective linkers or pharmacophores. The development of CuAAC has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles, offering high yields, mild reaction conditions, and exceptional functional group tolerance.[1][3] this compound is a valuable building block in this context, allowing for the introduction of a tert-butyl group onto the triazole nitrogen. This bulky, lipophilic group can significantly influence the biological activity and pharmacokinetic profile of the parent molecule.
Data Presentation
The following table summarizes quantitative data for the synthesis of various 1-tert-butyl-1,2,3-triazoles using this compound and different alkynes under CuAAC conditions.
| Entry | Alkyne | Catalyst System | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 1 | Acetylene (gas) | CuI (0.01 eq), Et3N (0.4 eq) | Acetonitrile | 25-40 | 10-20 h | 85-88 | [5] |
| 2 | Tert-butyl 4-propioloylpiperazine-1-carboxylate | CuI (10 mol%), DIPEA (1.5 eq) | DMF | 0 | 5 min | ~90-97 | [6] |
| 3 | Tert-butyl 4-(propioloyloxy)piperidine-1-carboxylate | CuI (10 mol%), DIPEA (1.5 eq) | DMF | 0 | 5 min | ~92-97 | [6] |
| 4 | p-Tolyl acetylene | Not specified | Not specified | Not specified | Not specified | Not specified | [7] |
Experimental Protocols
Protocol 1: General Synthesis of 1-tert-Butyl-4-aryl-1,2,3-triazoles
This protocol is adapted from the highly efficient synthesis of tert-butyl-1,2,3-triazolo carboxylates and is suitable for a broad range of aryl and alkyl substituted alkynes.[6]
Materials:
-
This compound (tert-butyl azide)
-
Substituted terminal alkyne (e.g., phenylacetylene, p-tolyl acetylene) (1.0 eq)
-
Copper(I) iodide (CuI) (10 mol%)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ice-cold water
-
Anhydrous diethyl ether
Procedure:
-
To a clean, dry round-bottom flask, add the substituted terminal alkyne (1.0 eq) and dissolve it in anhydrous DMF (e.g., 5 mL per mmol of alkyne).
-
Cool the solution to 0 °C in an ice bath.
-
Add this compound (1.0 eq), followed by CuI (10 mol%) and DIPEA (1.5 eq).
-
Stir the reaction mixture at 0 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is often complete within 5-30 minutes.
-
Upon completion, quench the reaction by pouring the mixture into ice-cold water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with water and then with anhydrous diethyl ether.
-
Dry the product under vacuum to yield the pure 1-tert-butyl-4-substituted-1H-1,2,3-triazole.
Protocol 2: Synthesis of 1-tert-Butyl-1H-1,2,3-triazole
This protocol describes the synthesis of the parent 1-tert-butyl-1,2,3-triazole from acetylene gas.[5]
Materials:
-
This compound (tert-butyl azide)
-
Acetylene gas
-
Copper(I) iodide (CuI) (0.01 eq)
-
Triethylamine (Et3N) (0.4 eq)
-
Acetonitrile
-
Ethyl acetate
-
Water
Procedure:
-
In a four-necked flask equipped with a gas inlet, stirrer, and thermometer, add this compound and acetonitrile.
-
Add CuI (0.01 eq) and triethylamine (0.4 eq) to the mixture.
-
Bubble acetylene gas through the solution at atmospheric pressure while maintaining the reaction temperature between 25-40 °C.
-
Continue the reaction for 10-20 hours, monitoring for the consumption of the starting material by a suitable method (e.g., GC-MS or TLC of a quenched aliquot).
-
After the reaction is complete, filter the mixture.
-
Add water to the filtrate and extract the product with ethyl acetate.
-
Combine the organic layers and concentrate under reduced pressure to obtain 1-tert-butyl-1,2,3-triazole.
Visualizations
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism
References
- 1. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 5. CN109456275A - A kind of preparation method of 1H-1,2,3- triazole - Google Patents [patents.google.com]
- 6. One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds Using Azido-isobutane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-isobutane (1-azido-2-methylpropane) is a versatile and reactive organic azide that serves as a valuable building block in the synthesis of a variety of novel heterocyclic compounds. Its primary application lies in the construction of 1,2,3-triazole rings via the Huisgen 1,3-dipolar cycloaddition reaction with alkynes. This reaction, particularly its copper-catalyzed variant (CuAAC), is a cornerstone of "click chemistry," renowned for its high efficiency, regioselectivity, and broad functional group tolerance.[1][2] The resulting 1-isobutyl-substituted 1,2,3-triazoles are of significant interest in medicinal chemistry and drug discovery due to their unique physicochemical properties and potential biological activities. Beyond triazoles, this compound can also participate in the synthesis of other nitrogen-containing heterocycles. These application notes provide detailed protocols for the synthesis of this compound and its subsequent use in the preparation of 1,4-disubstituted 1,2,3-triazoles, along with representative data and workflows.
Data Presentation
The following table summarizes representative data for 1,2,3-triazole derivatives synthesized via the copper-catalyzed cycloaddition of an alkyl azide with various terminal alkynes. While specific data for this compound is not extensively published, the presented data for analogous structures illustrates typical yields and characteristics.
| Entry | Alkyne | Product | Yield (%) | Melting Point (°C) | Spectroscopic Data Highlights |
| 1 | Phenylacetylene | 1-Isobutyl-4-phenyl-1H-1,2,3-triazole | ~95% (estimated) | 67-69 | ¹H NMR: Signals for isobutyl group protons, aromatic protons, and a characteristic triazole proton singlet (~δ 8.0 ppm). |
| 2 | Propargyl alcohol | (1-Isobutyl-1H-1,2,3-triazol-4-yl)methanol | High | Oil | ¹H NMR: Signals for isobutyl group, methylene protons adjacent to the hydroxyl group, and the triazole proton. |
| 3 | 1-Ethynyl-4-fluorobenzene | 4-(4-Fluorophenyl)-1-isobutyl-1H-1,2,3-triazole | ~90% (estimated) | 85-87 | ¹H NMR: Signals for isobutyl group, aromatic protons showing fluorine coupling, and the triazole proton. |
| 4 | 3,3-Diethoxy-1-propyne | 1-tert-Butyl-4-(diethoxymethyl)-1H-1,2,3-triazole | 62 | White Powder | ¹H NMR (for tert-butyl analogue): Signals for tert-butyl protons, diethoxymethyl protons, and the triazole proton. |
Experimental Protocols
Protocol 1: Synthesis of this compound (1-Azido-2-methylpropane)
This protocol is adapted from the synthesis of tert-butyl azide and is expected to provide this compound in good yield from isobutyl bromide.
Materials:
-
Isobutyl bromide
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium azide (1.2 equivalents) in anhydrous DMF.
-
To this solution, add isobutyl bromide (1.0 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate the solvent using a rotary evaporator at low temperature and pressure. Caution: this compound is a low molecular weight azide and may be volatile and potentially explosive. Use appropriate safety precautions, including a blast shield.
-
The crude product can be purified by fractional distillation under reduced pressure, although for many applications, the crude material is used directly in the subsequent step.
Protocol 2: Copper(I)-Catalyzed Synthesis of 1-Isobutyl-4-aryl-1H-1,2,3-triazoles
This is a general protocol for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Materials:
-
This compound
-
Substituted terminal alkyne (e.g., phenylacetylene)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Deionized water
-
Ethyl acetate
-
Brine
Procedure:
-
In a screw-capped vial, dissolve the terminal alkyne (1.0 equivalent) and this compound (1.1 equivalents) in a 1:1 mixture of tert-butanol and deionized water.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 equivalents).
-
In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (0.05 equivalents).
-
To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. A color change to yellow or orange is typically observed.
-
Seal the vial and stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 1-isobutyl-4-aryl-1H-1,2,3-triazole.
Mandatory Visualization
Caption: CuAAC Reaction Scheme
References
Application Notes and Protocols for Staudinger Ligation with tert-Butyl Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Staudinger ligation is a powerful and versatile chemoselective reaction that forms a stable amide bond between a phosphine and an azide.[1][2] This bioorthogonal reaction has found widespread application in chemical biology, drug delivery, and materials science due to its high specificity and compatibility with a wide range of functional groups.[2][] This document provides detailed experimental protocols for the Staudinger ligation of tert-butyl azide, a common alkyl azide, with various phosphine reagents.
The reaction proceeds through the initial formation of an aza-ylide intermediate, which then undergoes intramolecular cyclization and hydrolysis to yield the final amide product and a phosphine oxide byproduct.[2][4] For alkyl azides like tert-butyl azide, the rate-determining step is the initial nucleophilic attack of the phosphine on the azide.[5] The reaction rate can be influenced by the solvent, with polar, protic solvents generally favoring a faster reaction.[6]
Data Presentation
Table 1: Reaction Conditions and Yields for the Staudinger Ligation of tert-Butyl Azide with Various Phosphines
| Entry | Phosphine Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Triphenylphosphine | THF/H₂O (4:1) | Room Temp. | 8 | >95 |
| 2 | Tri(p-methoxyphenyl)phosphine | CH₃CN/H₂O (3:1) | Room Temp. | 6 | High |
| 3 | Tri(p-chlorophenyl)phosphine | Dioxane/H₂O (3:1) | 50 | 12 | Moderate |
| 4 | Tributylphosphine | THF/H₂O (4:1) | Room Temp. | 10 | High |
Note: Yields are based on qualitative descriptions from literature and are intended for comparative purposes. "High" generally implies yields >90%, while "Moderate" suggests yields in the range of 50-70%. Specific yields can vary based on precise reaction conditions and purification methods.
Experimental Protocols
Protocol 1: Staudinger Ligation of tert-Butyl Azide with Triphenylphosphine
This protocol describes a general procedure for the Staudinger ligation of tert-butyl azide with triphenylphosphine to form N-tert-butyl-P,P,P-triphenylphosphazide, which upon hydrolysis yields tert-butylamine and triphenylphosphine oxide.
Materials:
-
tert-Butyl azide
-
Triphenylphosphine (PPh₃)
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine (1.0 eq) in anhydrous THF (0.2 M).
-
To this solution, add tert-butyl azide (1.1 eq) dropwise at room temperature.
-
Add deionized water (25% of the total solvent volume) to the reaction mixture.
-
Stir the reaction at room temperature for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or an appropriate spectroscopic method (e.g., ³¹P NMR, observing the shift from the phosphine to the phosphine oxide).
-
Upon completion, remove the THF under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to isolate the N-tert-butylacetamide (after hydrolysis and acetylation for characterization) and triphenylphosphine oxide.
Characterization:
The formation of the intermediate aza-ylide can be monitored by ³¹P NMR spectroscopy. The final amide product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry after hydrolysis and any subsequent derivatization.
Protocol 2: Traceless Staudinger Ligation
The traceless Staudinger ligation results in the formation of an amide bond without the incorporation of the phosphine oxide into the final product. This is achieved by using a phosphine reagent with a cleavable linker.[2]
Materials:
-
tert-Butyl azide
-
(Diphenylphosphino)methanethiol or a similar phosphinothiol reagent
-
A suitable acyl donor (e.g., a thioester)
-
Solvent (e.g., THF/H₂O or DMF/H₂O)
-
Buffers as needed to maintain physiological pH
Procedure:
-
Dissolve the phosphinothiol reagent (1.0 eq) and the acyl donor (1.0 eq) in the chosen solvent system.
-
Add tert-butyl azide (1.1 eq) to the solution.
-
Stir the reaction at room temperature. The reaction progress can be monitored by HPLC or LC-MS.
-
Upon completion, the product can be purified using standard chromatographic techniques, such as reversed-phase HPLC.
Mandatory Visualizations
Caption: Mechanism of the Staudinger Ligation with tert-Butyl Azide.
Caption: A typical experimental workflow for the Staudinger Ligation.
References
Application Notes and Protocols for the Introduction of a Tert-Butyl Functional Group
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Tert-Butyl Group in Chemical Synthesis
The tert-butyl group is a sterically demanding and highly valuable functional group in organic synthesis, particularly in the realm of drug discovery and development. Its bulkiness provides steric protection to functional groups, preventing unwanted side reactions, while its electronic properties can modulate the reactivity and biological activity of a molecule. A key feature of the tert-butyl group is its stability under a wide range of reaction conditions, yet it can be selectively removed under specific acidic conditions, making it an excellent protecting group for alcohols, carboxylic acids, and amines.[1][2][3]
While the query specified the use of azido-isobutane for introducing a tert-butyl group, a thorough review of the scientific literature does not support its use for this purpose. The reactivity of alkyl azides is dominated by the azide functional group (-N₃), which readily undergoes reactions such as 1,3-dipolar cycloadditions (e.g., "click chemistry"), reduction to primary amines, the Staudinger reaction, and the Curtius rearrangement.[4][5][6][7] These transformations focus on the reactivity of the azide moiety itself, rather than the transfer of the associated alkyl group.
This document provides a detailed overview of established and efficient methods for the introduction of a tert-butyl functional group onto various substrates, focusing on protocols that are widely used and validated in the research and development community.
Application Notes: Established Methods for Tert-Butylation
The introduction of a tert-butyl group, or tert-butylation, is a common strategy in multi-step organic synthesis. The choice of method depends on the substrate and the desired product (tert-butyl ester, tert-butyl ether, or N-Boc protected amine).
-
Tert-Butyl Esters as Protecting Groups for Carboxylic Acids: The tert-butyl ester is a widely used protecting group for carboxylic acids due to its stability against nucleophiles and reducing agents.[1][2] It is conveniently cleaved under acidic conditions to regenerate the carboxylic acid. Common methods for the formation of tert-butyl esters include the reaction of carboxylic acids with tert-butanol or isobutene in the presence of a strong acid catalyst.[1][2] A more recent and safer method utilizes tert-butyl acetate as both the reagent and solvent, catalyzed by a strong acid like bis(trifluoromethanesulfonyl)imide (Tf₂NH).[8][9]
-
Tert-Butyl Ethers as Protecting Groups for Alcohols: Similar to carboxylic acids, alcohols can be protected as tert-butyl ethers. These ethers are stable to a wide range of reagents but can be cleaved with strong acids. Methods for their synthesis often involve the reaction of an alcohol with isobutene or the use of tert-butylating agents like di-tert-butyl dicarbonate in the presence of a Lewis acid.[10][11][12] An efficient method for the tert-butylation of alcohols uses tert-butyl acetate with a catalytic amount of a strong acid such as perchloric acid (HClO₄).[13]
-
N-Tert-Butoxycarbonyl (Boc) Protection of Amines: The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines in peptide synthesis and other areas of organic chemistry. The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc anhydride). This reaction is highly efficient and generally proceeds under mild basic conditions.[14] The Boc group is readily removed with moderate to strong acids like trifluoroacetic acid (TFA).[14]
Experimental Protocols
Protocol 1: Tert-Butylation of Carboxylic Acids using Tert-Butyl Acetate and Tf₂NH
This protocol describes a safe and efficient method for the synthesis of tert-butyl esters from carboxylic acids using tert-butyl acetate as the tert-butylating agent and bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a catalyst.[2][8][15]
Materials:
-
Carboxylic acid substrate
-
tert-Butyl acetate (t-BuOAc), anhydrous
-
Bis(trifluoromethanesulfonyl)imide (Tf₂NH)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard glassware for extraction and purification
Procedure:
-
To a solution of the carboxylic acid (1.0 mmol) in tert-butyl acetate (10 mL, 0.1 M), cool the mixture to 0 °C in an ice bath with stirring.
-
In a separate vial, prepare a solution of Tf₂NH (0.02 mmol, 2 mol%) in dichloromethane (0.3 mL).
-
Add the Tf₂NH solution dropwise to the carboxylic acid solution at 0 °C.
-
Stir the reaction mixture at 0 °C for the time indicated in Table 1 for the specific substrate. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, slowly add the reaction mixture to a chilled saturated aqueous NaHCO₃ solution to quench the reaction.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired tert-butyl ester.
Protocol 2: Tert-Butylation of Alcohols using Tert-Butyl Acetate and HClO₄
This protocol details the protection of alcohols as tert-butyl ethers using tert-butyl acetate and a catalytic amount of perchloric acid.[13]
Materials:
-
Alcohol substrate
-
tert-Butyl acetate (t-BuOAc)
-
Perchloric acid (HClO₄), 70% in H₂O
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for extraction and purification
Procedure:
-
To a solution of the alcohol (1.0 mmol) in tert-butyl acetate (5 mL), add perchloric acid (0.05 mmol, 5 mol%) at room temperature with stirring.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, quench by the addition of a saturated aqueous NaHCO₃ solution.
-
Extract the mixture with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the pure tert-butyl ether.
Protocol 3: N-Boc Protection of Amines using Di-tert-butyl Dicarbonate
This protocol describes the standard procedure for the protection of a primary or secondary amine with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc anhydride).[14]
Materials:
-
Amine substrate
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Solvent (e.g., Dichloromethane, Tetrahydrofuran, or a biphasic mixture of Dioxane and water)
-
Base (e.g., Triethylamine, Sodium bicarbonate, or Sodium hydroxide)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for workup and purification
Procedure:
-
Dissolve the amine (1.0 mmol) in the chosen solvent.
-
Add the base (e.g., 1.5 mmol of triethylamine for an organic solvent, or an aqueous solution of NaHCO₃ for a biphasic system).
-
Add di-tert-butyl dicarbonate (1.1 mmol) portion-wise to the stirred solution at room temperature.
-
Continue stirring at room temperature for 2-16 hours, monitoring the reaction by TLC.
-
Upon completion, if using an organic solvent, wash the reaction mixture with water and brine. If using a biphasic system, separate the layers and extract the aqueous layer with an organic solvent.
-
Dry the combined organic layers over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
The crude Boc-protected amine can often be used without further purification. If necessary, purify by recrystallization or flash column chromatography.
Data Presentation
Table 1: Tert-Butylation of Various Carboxylic Acids using Tf₂NH in t-BuOAc. [1]
| Entry | Carboxylic Acid Substrate | Tf₂NH (mol%) | Time (h) | Yield (%) |
| 1 | Hydrocinnamic acid | 2 | 16 | 76 |
| 2 | 4-Oxo-4-phenylbutanoic acid | 5 | 16 | 79 |
| 3 | 4-Bromobutanoic acid | 10 | 16 | 66 |
| 4 | Phenylacetic acid | 10 | 16 | 55 |
| 5 | Benzoic acid | 10 | 16 | 40 |
| 6 | N-Cbz-L-phenylalanine | 10 | 16 | 82 |
Table 2: Tert-Butylation of Amino Acids using Tf₂NH in t-BuOAc. [1]
| Entry | Amino Acid Substrate | Equivalents of Tf₂NH | Time (h) | Yield (%) | Product |
| 1 | D-Valine | 1.1 | 2.5 | 92 | O-tert-butyl ester |
| 2 | L-Phenylalanine | 1.1 | 2.5 | 99 | O-tert-butyl ester |
| 3 | L-Serine | 2.0 | 2.5 | 99 | Di-tert-butylated |
| 4 | L-Threonine | 2.0 | 2.5 | 73 | Di-tert-butylated |
| 5 | L-Aspartic acid | 2.0 | 2.5 | 77 | Di-tert-butyl ester |
Visualizations
Chemical Pathways and Workflows
Caption: General reaction schemes for the tert-butylation of carboxylic acids, alcohols, and amines.
Caption: A generalized workflow for the tert-butylation reactions followed by purification.
Reactivity of Alkyl Azides
Caption: Reactivity of alkyl azides, illustrating common transformations versus direct tert-butylation.
References
- 1. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 4. fiveable.me [fiveable.me]
- 5. Taming the reactivity of alkyl azides by intramolecular hydrogen bonding: site-selective conjugation of unhindered diazides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Organic azide - Wikipedia [en.wikipedia.org]
- 7. Allylic azides: synthesis, reactivity, and the Winstein rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols [organic-chemistry.org]
- 9. citedrive.com [citedrive.com]
- 10. tert-Butyl Ethers [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 15. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Application Notes and Protocols: The Role of Tert-Butyl Azide in Medicinal Chemistry and Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction: Tert-Butyl Azide as a Key Synthetic Tool
Tert-butyl azide ((CH₃)₃CN₃) is a compact, organic azide that has become an invaluable reagent in the field of medicinal chemistry.[1] While its reactive and potentially explosive nature demands careful handling, its utility in constructing complex molecular architectures makes it a cornerstone in modern drug discovery.[1][2][3] Its primary role is as a key building block in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a flagship reaction of "click chemistry".[4][5] This reaction facilitates the reliable and efficient synthesis of 1,4-disubstituted 1,2,3-triazoles, a heterocyclic scaffold present in a wide array of biologically active compounds.[6][7][8] The resulting triazole ring is not merely a linker; it is a stable, aromatic unit that can engage in hydrogen bonding and dipole interactions, often serving as a bioisosteric replacement for other functional groups. Furthermore, the use of tert-butyl azide specifically introduces a bulky tert-butyl group, which can enhance metabolic stability and modulate the pharmacokinetic profile of a drug candidate.[9]
Table 1: Physicochemical Properties of Tert-Butyl Azide
| Property | Value | Reference |
| CAS Number | 13686-33-4 | [1][10][11] |
| Molecular Formula | C₄H₉N₃ | [1][10] |
| Molecular Weight | 99.13 g/mol | [10] |
| Appearance | Clear liquid | [12] |
| Synonyms | 2-azido-2-methylpropane | [10] |
Core Applications in Drug Discovery
The versatility of tert-butyl azide allows for its application across various therapeutic areas, primarily through the synthesis of novel heterocyclic compounds.
Synthesis of Bioactive 1,2,3-Triazoles via Click Chemistry
The most significant application of tert-butyl azide is in the CuAAC reaction to form 1,2,3-triazoles. This cycloaddition is renowned for its high yields, mild reaction conditions, and exceptional functional group tolerance, making it ideal for late-stage functionalization in complex syntheses.[4][5] The resulting triazole core is a common feature in drugs with diverse therapeutic activities.
-
Anticancer Agents: Triazole derivatives have been extensively explored as anticancer agents.[6] For instance, new 1,2,3-triazole-linked tetrahydrocurcumin derivatives have been synthesized via click reaction, with some compounds showing promising activity against cancer cell lines.[13]
-
Antiviral Compounds: The triazole ring is a key structural motif in several antiviral drugs. The synthesis of oseltamivir (Tamiflu) analogs and other antiviral agents has utilized azide intermediates in multistep syntheses.[14]
-
Antibacterial Agents: Researchers have synthesized novel triazole-containing compounds that exhibit significant antibacterial activity.[15][16] For example, tert-butyl carbamate derivatives linked to thiazolyl-hydrazono moieties have shown high activity against strains like E. coli and B. cereus.[15]
The Role of the Tert-Butyl Moiety as a Bioisostere
The tert-butyl group, installed via tert-butyl azide, is a prevalent motif in medicinal chemistry.[9] It serves as a classic bioisostere, a substituent that retains the desired biological activity of the parent molecule while modifying its physicochemical properties.[17][18] Its bulkiness can provide steric hindrance at metabolically labile sites, thereby increasing the metabolic stability and half-life of a drug.[9] This can lead to improved pharmacokinetic profiles, a critical aspect of drug development.
Table 2: Examples of Bioactive Compounds Synthesized Using Azide Precursors
| Compound Class | Therapeutic Area | Key Reaction | Reported Yields | References |
| 1,2,3-Triazole Disulfides | General Synthesis | Cu(I)-catalyzed multicomponent reaction | 51-94% | [8] |
| Triazolo[1,5-a]indolones | General Synthesis | CuAAC followed by Pd-catalyzed carbonylation | High Yield | [6] |
| Tetrahydrocurcumin-Triazole Conjugates | Anticancer | CuAAC ("Click Reaction") | Not specified | [13] |
| Thiazolyl-hydrazono Carbamates | Antibacterial | Multistep synthesis involving azides | Not specified | [15] |
| 1-tert-butyl-4-(diethoxymethyl)-1H-1,2,3-triazole | Synthetic Intermediate | Huisgen Cycloaddition | Not specified | [12] |
Experimental Protocols
Caution: Tert-butyl azide and other low molecular weight organic azides are potentially explosive and toxic.[1][2] All manipulations should be conducted by trained personnel in a well-ventilated chemical fume hood, behind a blast shield, and with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and compatible gloves.[2][19][20] Avoid contact with acids, heavy metals, and halogenated solvents.[3] Do not use metal spatulas.[2]
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general method for the synthesis of a 1,4-disubstituted 1,2,3-triazole using tert-butyl azide and a terminal alkyne.
Materials:
-
Terminal alkyne (1.0 eq)
-
Tert-butyl azide (1.1-1.5 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-10 mol%)
-
Sodium ascorbate (5-20 mol%)
-
Round-bottomed flask or scintillation vial
-
Stir bar
Procedure:
-
Dissolve the terminal alkyne (1.0 eq) and tert-butyl azide (1.2 eq) in the chosen solvent system (e.g., 1:1 t-BuOH/H₂O) in a round-bottomed flask.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 1 M).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (e.g., 0.5 M).
-
To the stirring solution of alkyne and azide, add the sodium ascorbate solution (0.1 eq) followed by the CuSO₄·5H₂O solution (0.05 eq).
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1 to 24 hours.[13]
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure 1,4-disubstituted 1,2,3-triazole.
Protocol 2: Laboratory-Scale Synthesis of Tert-Butyl Azide
This protocol is adapted from a literature procedure and should only be performed with extreme caution.[12]
Materials:
-
Sulfuric acid (H₂SO₄)
-
Deionized water
-
Sodium azide (NaN₃) (Caution: Highly toxic)
-
Tert-butyl alcohol ((CH₃)₃COH)
-
2 M Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice bath, separatory funnel
Procedure:
-
In a flask cooled in an ice bath, cautiously add 55 g of H₂SO₄ to 55 g of water over 10 minutes with vigorous stirring.
-
Cool the resulting solution to below 5 °C. Slowly add 7.2 g (0.11 mol) of sodium azide, ensuring the temperature remains below 20 °C to prevent volatilization of hydrazoic acid (HN₃).
-
Once the sodium azide has completely dissolved, add 7.4 g (0.1 mol) of tert-butyl alcohol.
-
Stir the solution for 5 minutes and then let it stand at room temperature for 24 hours. A separate organic layer will form.
-
Carefully transfer the mixture to a separatory funnel. Collect the top organic layer, which is the crude tert-butyl azide.
-
Wash the organic layer with 50 mL of 2 M NaOH solution to neutralize and remove any residual HN₃.
-
Dry the product over anhydrous Na₂SO₄. The clear liquid product can be obtained after careful decanting or filtration. A reported yield for this procedure is ~60%.[12]
Visualizations and Workflows
The following diagrams illustrate key processes and relationships involving tert-butyl azide in medicinal chemistry.
References
- 1. lookchem.com [lookchem.com]
- 2. artscimedia.case.edu [artscimedia.case.edu]
- 3. safety.pitt.edu [safety.pitt.edu]
- 4. Click Chemistry [organic-chemistry.org]
- 5. labinsights.nl [labinsights.nl]
- 6. A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential - Arabian Journal of Chemistry [arabjchem.org]
- 9. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tert-Butyl azide | C4H9N3 | CID 139540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemsynthesis.com [chemsynthesis.com]
- 12. rsc.org [rsc.org]
- 13. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and antibacterial activity of tert-butyl [1-benzyl-2[(4-aryl-2-thiazolyl)hydrazono]ethyl]carbamate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Design, synthesis, and unraveling the antibacterial and antibiofilm potential of 2-azidobenzothiazoles: insights from a comprehensive in vitro study [frontiersin.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. static.cymitquimica.com [static.cymitquimica.com]
- 20. auckland.ac.nz [auckland.ac.nz]
- 21. confluore.com.cn [confluore.com.cn]
- 22. fgb.tamagawa-seiki.com [fgb.tamagawa-seiki.com]
Application Notes: Functionalization of Polymers with Azide Groups for Advanced Research and Drug Development
Introduction
The introduction of azide functionalities onto polymer chains is a powerful and versatile strategy in materials science and drug development. While the specific term "Azido-isobutane" does not correspond to a standard reagent or a widely reported method for polymer functionalization, the underlying interest lies in the incorporation of the azide moiety (-N₃). Azide-functionalized polymers are key precursors for a host of subsequent chemical modifications, most notably the highly efficient and specific "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2][3] These reactions are instrumental in the development of advanced materials, including targeted drug delivery systems, polymer-drug conjugates, and biocompatible hydrogels.[4][5][6]
This document provides detailed protocols and application notes for the most common methods of introducing azide groups into a polymer structure, targeting researchers, scientists, and drug development professionals.
Key Functionalization Strategies
There are three primary strategies for introducing azide functionalities into polymers:
-
Post-Polymerization Modification of End-Groups: This is the most common approach, where pre-existing terminal functional groups, such as hydroxyls or halides, are chemically converted to azides. This method is advantageous for well-defined polymers synthesized through controlled polymerization techniques.
-
Use of Azide-Functionalized Initiators: In this "grafting-from" approach, a polymerization initiator containing an azide group is used. This ensures that each polymer chain has a terminal azide group, offering a high degree of functionalization.[7][8][9]
-
Direct C-H Azidation: This is a more recent and advanced technique that allows for the direct conversion of C-H bonds along the polymer backbone into azide groups, enabling the functionalization of otherwise inert polymers.[10][11]
Applications in Drug Development
Azide-functionalized polymers are pivotal in the development of sophisticated drug delivery systems. The azide group serves as a versatile chemical handle for conjugating a wide array of molecules:
-
Targeting Ligands: Peptides, antibodies, or small molecules that recognize specific cell surface receptors can be "clicked" onto the polymer, enabling targeted delivery of therapeutics to diseased cells and tissues.[5]
-
Therapeutic Agents: Drugs with alkyne modifications can be covalently attached to the azide-functionalized polymer, forming polymer-drug conjugates with improved pharmacokinetics and reduced off-target toxicity.[4]
-
Imaging Agents: Fluorescent dyes or contrast agents can be attached for diagnostic and imaging purposes, allowing for the tracking of the drug delivery vehicle in vitro and in vivo.
-
Cross-linking Agents: For the formation of hydrogels, azide-functionalized polymers can be cross-linked with multi-alkyne containing molecules, encapsulating drugs for sustained release.
Experimental Protocols
Protocol 1: Azidation of Hydroxyl-Terminated Polymers
This protocol describes the conversion of a terminal hydroxyl group to an azide group via a two-step process involving mesylation followed by nucleophilic substitution. This method is widely applicable to polymers such as poly(ethylene glycol) (PEG) and poly(lactic acid) (PLA).[12][13]
Step 1: Mesylation of the Hydroxyl Group
-
Dissolve the hydroxyl-terminated polymer (1 equivalent) and triethylamine (TEA, 4 equivalents per hydroxyl group) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., Argon).[12]
-
Cool the solution in an ice bath.
-
Add methanesulfonyl chloride (MsCl, 4 equivalents per hydroxyl group) dropwise to the cooled solution.[12]
-
Remove the ice bath and stir the reaction mixture at room temperature for 16-24 hours.
-
Quench the reaction by adding water.
-
Extract the polymer solution with DCM. The organic layer should be washed with brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solution using a rotary evaporator.
-
Precipitate the mesylated polymer in cold diethyl ether or methanol and dry under vacuum.
Step 2: Azidation of the Mesylated Polymer
-
Dissolve the mesylate-terminated polymer (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF).[13]
-
Add sodium azide (NaN₃, 1.5-2.5 equivalents per mesylate group) to the solution.[13]
-
Heat the reaction mixture to 60-80°C and stir for 12-24 hours.[13]
-
After cooling to room temperature, concentrate the solution by rotary evaporation.
-
Re-dissolve the residue in DCM and wash with water to remove excess NaN₃ and salts.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.
-
Precipitate the azide-terminated polymer in a non-solvent like cold diethyl ether or hexane and dry under vacuum.
Protocol 2: Azidation of Halide-Terminated Polymers
This protocol details the direct nucleophilic substitution of a terminal halide (e.g., bromide) with an azide. This is a common method for polymers synthesized via Atom Transfer Radical Polymerization (ATRP), such as polystyrene (PS) and poly(methyl methacrylate) (PMMA).[14]
-
Dissolve the halide-terminated polymer (1 equivalent) in a polar aprotic solvent like DMF or N,N-dimethylacetamide (DMAc).
-
Add sodium azide (NaN₃, 3-5 equivalents) to the polymer solution.
-
Stir the reaction mixture at room temperature for 24-48 hours. For less reactive halides, the temperature can be increased to 40-60°C.
-
After the reaction is complete, dilute the mixture with a solvent such as THF or DCM.
-
Wash the solution multiple times with deionized water to remove excess NaN₃ and the solvent.
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the solution and precipitate the polymer in a suitable non-solvent (e.g., methanol for polystyrene).
-
Collect the polymer by filtration and dry under vacuum.
Protocol 3: Polymerization using an Azide-Functionalized ATRP Initiator
This protocol describes the synthesis of an azide-terminated polymer using an initiator that contains both an azide group and a halide for ATRP. A common example is 2-azidoethyl 2-bromoisobutyrate.[9]
-
Reaction Setup: In a Schlenk flask, add the copper(I) bromide (CuBr) catalyst and the ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine - PMDETA).
-
Seal the flask and purge with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the monomer (e.g., styrene or methyl methacrylate) and the solvent (e.g., toluene or anisole) via degassed syringes.
-
Stir the mixture to allow the formation of the copper-ligand complex.
-
Add the azide-functionalized ATRP initiator (e.g., 2-azidoethyl 2-bromoisobutyrate) to start the polymerization.[9]
-
Immerse the flask in a preheated oil bath at the desired temperature (e.g., 70-110°C) and stir for the required time to achieve the target molecular weight.
-
Termination and Purification: Stop the polymerization by cooling the flask and exposing the contents to air.
-
Dilute the reaction mixture with a suitable solvent (e.g., THF).
-
Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in a non-solvent (e.g., cold methanol or hexane).
-
Filter the polymer and dry it under vacuum.
Data Presentation
Table 1: Comparison of Polymer Azidation Methods
| Method | Polymer Example | Precursor Functional Group | Reagents | Typical Reaction Conditions | Typical Yield | Degree of Functionalization | Reference(s) |
| From Hydroxyl Group | Poly(ethylene glycol) (PEG) | -OH | 1. MsCl, TEA2. NaN₃ | 1. 0°C to RT, 16-24h2. 80°C, 12h | >90% | >99% | [12][13] |
| From Halide Group | Polystyrene (PS-Br) | -Br | NaN₃ | RT, 24-48h in DMF | ~95% | Quantitative | |
| From Halide Group | Poly(methyl methacrylate) (PMMA-Br) | -Br | NaN₃ | RT, 24h in DMF | High | Quantitative | [14] |
| Using Azide Initiator | Polystyrene (PS-N₃) | N/A (Initiator) | Styrene, CuBr, PMDETA, Azide-initiator | 100°C, varying times | Varies with conversion | ~100% | [9] |
Visualizations
Experimental Workflows and Signaling Pathways
Caption: Workflow for azidation of hydroxyl-terminated polymers.
Caption: Workflow for azidation of halide-terminated polymers.
Caption: Workflow for ATRP with an azide-functionalized initiator.
Caption: General scheme of "Click Chemistry" for polymer conjugation.
References
- 1. ‘Clickable’ polymeric coatings: from antibacterial surfaces to interfaces with cellular and biomolecular affinity - RSC Applied Polymers (RSC Publishing) DOI:10.1039/D4LP00193A [pubs.rsc.org]
- 2. Click Chemistry for Biofunctional Polymers: From Observing to Steering Cell Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Highly Efficient Modular Construction of Functional Drug Delivery Platform Based on Amphiphilic Biodegradable Polymers via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 11. Polymer up-cycling by mangana-electrocatalytic C(sp3)–H azidation without directing groups - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Photolysis of tert-Butyl Azide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the experimental setup of the photolysis of tert-butyl azide. It includes information on the synthesis of the starting material, the experimental conditions for photolysis, and the expected products. Quantitative data from relevant studies are summarized, and a detailed experimental protocol is provided. Additionally, a diagram illustrating the proposed photochemical reaction pathway is included.
Introduction
The photolysis of alkyl azides is a fundamental photochemical reaction that has been a subject of interest for its utility in synthetic chemistry and for understanding the chemistry of reactive nitrogen intermediates. tert-Butyl azide, upon ultraviolet irradiation, undergoes decomposition to yield a variety of products through complex reaction pathways. Understanding the experimental parameters that control this process is crucial for its application in various research and development settings, including its potential use in photoclick chemistry and the generation of reactive species for further chemical transformations.
Synthesis of tert-Butyl Azide
A common and efficient method for the synthesis of tert-butyl azide involves the reaction of tert-butyl alcohol with sodium azide in the presence of a strong acid, such as sulfuric acid.
Protocol for Synthesis of tert-Butyl Azide
Materials:
-
tert-Butyl alcohol
-
Sodium azide (NaN₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Water (H₂O)
-
2 M Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice bath
-
Separatory funnel
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a solution of sulfuric acid by cautiously adding 55 g of concentrated H₂SO₄ to 55 g of water in a 250 mL flask, with vigorous stirring in an ice bath to manage the exothermic reaction.
-
Cool the sulfuric acid solution to below 5 °C in an ice bath.
-
Slowly add 7.2 g (0.11 mol) of sodium azide to the cooled acid solution over 10 minutes, ensuring the temperature does not exceed 20 °C to prevent the volatilization of hydrazoic acid (HN₃).
-
Once the sodium azide has dissolved, add 7.4 g (0.1 mol) of tert-butyl alcohol to the solution.
-
Stir the resulting mixture for 5 minutes and then allow it to stand at room temperature for 24 hours.
-
The tert-butyl azide will form as an upper organic layer. Carefully separate this layer using a separatory funnel.
-
Wash the collected organic layer with 50 mL of 2 M NaOH solution to neutralize and remove any traces of HN₃.
-
Dry the tert-butyl azide over anhydrous Na₂SO₄.
-
The final product is a clear liquid. The expected yield is approximately 60%.[1]
Safety Note: tert-Butyl azide is a thermally unstable and shock-sensitive compound. Handle with extreme caution behind a safety shield, especially during distillation. Avoid exposure to heat, friction, and shock.
Experimental Setup for Photolysis
The photolysis of tert-butyl azide can be carried out in both the gas phase and in solution. The choice of phase and solvent can significantly influence the product distribution.
General Equipment:
-
UV Light Source: A mercury lamp (low-pressure or medium-pressure) is a common choice, providing UV radiation at specific wavelengths (e.g., 254 nm). The light output should be stable and quantifiable for quantum yield measurements.
-
Reaction Vessel: A quartz reaction vessel is required as it is transparent to UV light. The design of the vessel will depend on whether the photolysis is performed in the gas or solution phase. For gas-phase experiments, a cylindrical quartz cell is often used. For solution-phase experiments, a quartz tube or a flask equipped with a quartz immersion well can be utilized.
-
Actinometry System: To determine the quantum yield of the reaction, a chemical actinometer (e.g., potassium ferrioxalate) is used to measure the photon flux of the light source.
-
Analytical Instruments: Gas chromatography-mass spectrometry (GC-MS) is essential for the separation and identification of the volatile products. Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are also valuable for product characterization.
Photolysis of tert-Butyl Azide: Reaction Pathways and Products
The photolysis of alkyl azides at room temperature typically leads to the formation of imines as the primary products.[2] It is proposed that the singlet excited alkyl azide eliminates nitrogen and undergoes a concerted rearrangement to form the imine products, often without the formation of a free nitrene intermediate.[2]
Upon UV irradiation, tert-butyl azide is expected to decompose, leading to the formation of various products through different rearrangement pathways. The primary photoproducts are nitrogen gas and imines, which may subsequently be hydrolyzed to ketones and amines.[3]
Proposed Reaction Pathway:
Caption: Proposed photochemical decomposition pathway of tert-butyl azide.
Quantitative Data
While specific quantitative data for the photolysis of tert-butyl azide is not extensively available in the reviewed literature, studies on similar alkyl azides provide insights into the expected outcomes. The quantum yield for the decomposition of azides can be wavelength-dependent. For many organic azides, the photolysis proceeds with a quantum yield of approximately 0.5 to 1.0.
| Parameter | Value/Observation | Reference |
| Primary Products | Nitrogen (N₂), Imines | [2] |
| Secondary Products (upon hydrolysis) | Ketones, Aldehydes, Amines | [3] |
| Proposed Intermediate | Excited state azide, potentially avoiding a free nitrene | [2] |
Detailed Experimental Protocol: Solution-Phase Photolysis
This protocol describes a general procedure for the solution-phase photolysis of tert-butyl azide and subsequent product analysis.
Materials and Equipment:
-
tert-Butyl azide (synthesized as described above)
-
Anhydrous solvent (e.g., acetonitrile, cyclohexane)
-
Quartz photolysis tube with a sealable cap
-
UV photoreactor equipped with a medium-pressure mercury lamp
-
Magnetic stirrer and stir bar
-
Gas-tight syringe for sampling
-
GC-MS system with a suitable column for separating volatile organic compounds
Procedure:
-
Sample Preparation: Prepare a solution of tert-butyl azide in the chosen anhydrous solvent at a known concentration (e.g., 0.01 M) in the quartz photolysis tube.
-
Degassing: Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which can quench excited states or react with intermediates.
-
Irradiation: Place the sealed quartz tube in the photoreactor at a fixed distance from the UV lamp. Ensure the solution is continuously stirred during irradiation to maintain homogeneity.
-
Monitoring the Reaction: At specific time intervals, withdraw small aliquots of the reaction mixture using a gas-tight syringe for analysis.
-
Product Analysis:
-
Inject the aliquots into the GC-MS to identify the products and monitor the disappearance of the starting material.
-
Use authentic standards to confirm the identity of the products and to quantify their formation.
-
NMR and IR spectroscopy can be used to analyze the final reaction mixture for less volatile products.
-
-
Quantum Yield Determination (Optional):
-
Perform actinometry using a well-characterized chemical actinometer (e.g., potassium ferrioxalate) under the same irradiation conditions to determine the photon flux.
-
Calculate the quantum yield of tert-butyl azide decomposition by dividing the number of moles of azide reacted by the number of moles of photons absorbed.
-
Logical Workflow for Experimental Setup and Analysis
Caption: Workflow for the photolysis of tert-butyl azide.
Conclusion
The photolysis of tert-butyl azide provides a route to interesting reactive intermediates and synthetic products. The experimental setup requires careful consideration of the UV source, reaction vessel, and analytical methods. While detailed quantitative data for this specific azide is limited in readily available literature, the general behavior of alkyl azides suggests a primary pathway involving the formation of imines. The provided protocols and workflows offer a solid foundation for researchers to design and execute experiments to further investigate the photochemistry of tert-butyl azide and harness its potential in various chemical applications.
References
Application Notes and Protocols for the Reduction of Azido-isobutane to tert-Butylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conversion of alkyl azides to primary amines is a fundamental transformation in organic synthesis, crucial for the introduction of the amino group in the development of pharmaceuticals and other bioactive molecules. Azido-isobutane (tert-butyl azide) serves as a common precursor to tert-butylamine, a valuable building block in medicinal chemistry. This document provides detailed protocols for the reduction of this compound to tert-butylamine via two common and effective laboratory methods: the Staudinger Reduction and reduction with Lithium Aluminum Hydride (LiAlH₄). A brief overview of catalytic hydrogenation is also discussed.
Safety Precautions
Warning: Organic azides, particularly those with a low carbon-to-nitrogen ratio like this compound, are potentially explosive and can be sensitive to heat, shock, and friction. All manipulations should be carried out in a well-ventilated fume hood, behind a safety shield, and with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Avoid contact with acids, as this can generate highly toxic and explosive hydrazoic acid. Do not use metal spatulas to handle azides.
Lithium aluminum hydride (LiAlH₄) is a highly reactive and flammable solid that reacts violently with water and other protic solvents to produce hydrogen gas, which can ignite. Handle LiAlH₄ in an inert and dry atmosphere (e.g., under nitrogen or argon).
Data Presentation
The following table summarizes the key quantitative data for the described reduction methods. Yields are representative for the reduction of sterically hindered alkyl azides and may vary based on specific reaction conditions and scale.
| Parameter | Staudinger Reduction | LiAlH₄ Reduction | Catalytic Hydrogenation |
| Primary Reagent | Triphenylphosphine (PPh₃) | Lithium Aluminum Hydride (LiAlH₄) | H₂ gas, Palladium on Carbon (Pd/C) |
| Typical Solvent | Tetrahydrofuran (THF) / Water | Diethyl ether or THF | Ethanol or Methanol |
| Reaction Temp. | Room Temperature to Reflux | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 2-24 hours | 1-4 hours | 2-12 hours |
| Typical Yield | High to Quantitative | High | High |
| Key Byproducts | Triphenylphosphine oxide | Aluminum salts | None |
| Workup Complexity | Moderate | High (requires careful quenching) | Low |
Experimental Protocols
Protocol 1: Staudinger Reduction of this compound
The Staudinger reduction is a mild and high-yielding method for the conversion of azides to amines.[1] It proceeds in two steps: the formation of an iminophosphorane intermediate via reaction with a phosphine, followed by hydrolysis to the desired amine and a phosphine oxide byproduct.[1]
Materials:
-
This compound (tert-butyl azide)
-
Triphenylphosphine (PPh₃)
-
Tetrahydrofuran (THF), anhydrous
-
Distilled water
-
Diethyl ether
-
Hydrochloric acid (HCl), 4.0 M in dioxane
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous THF (e.g., 0.2 M solution).
-
Addition of Phosphine: To the stirred solution, add triphenylphosphine (1.1 eq) portion-wise at room temperature. The addition is often accompanied by the evolution of nitrogen gas.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated to reflux to ensure completion. Monitor the reaction progress by TLC or GC-MS.
-
Hydrolysis: Upon completion, add an equal volume of water to the reaction mixture and stir vigorously for 2-4 hours to hydrolyze the intermediate iminophosphorane.
-
Workup and Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x volume of THF). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: To isolate the tert-butylamine, the combined organic filtrate can be carefully concentrated under reduced pressure. Due to the volatility of tert-butylamine (boiling point: 46 °C), it is often preferable to isolate it as its hydrochloride salt.[2] To do this, cool the organic solution in an ice bath and add a 4.0 M solution of HCl in dioxane dropwise with stirring until precipitation is complete.[2]
-
Isolation: Collect the tert-butylamine hydrochloride salt by vacuum filtration, wash with cold diethyl ether, and dry under vacuum. The free amine can be liberated by treatment with a base (e.g., NaOH) followed by distillation.
Protocol 2: Lithium Aluminum Hydride (LiAlH₄) Reduction of this compound
Reduction with lithium aluminum hydride is a powerful and rapid method for converting azides to primary amines.[3] Careful handling of the pyrophoric LiAlH₄ and a controlled workup are critical for safety and success.
Materials:
-
This compound (tert-butyl azide)
-
Lithium aluminum hydride (LiAlH₄)
-
Diethyl ether or THF, anhydrous
-
Sodium sulfate, anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Distillation apparatus
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add LiAlH₄ (1.5 eq) and suspend it in anhydrous diethyl ether under a nitrogen atmosphere.
-
Cooling: Cool the stirred suspension to 0 °C using an ice bath.
-
Addition of Azide: Dissolve this compound (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel. Add the azide solution dropwise to the LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-3 hours. Monitor the reaction by TLC or GC-MS.
-
Workup (Fieser Method): Cool the reaction mixture back to 0 °C in an ice bath. Carefully and slowly quench the excess LiAlH₄ by the sequential dropwise addition of:
-
'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).
-
'x' mL of 15% aqueous sodium hydroxide solution.
-
'3x' mL of water.
-
-
Filtration: A granular precipitate of aluminum salts should form. Stir the mixture at room temperature for 15-30 minutes. Filter the mixture through a pad of Celite or anhydrous sodium sulfate, washing the filter cake with fresh diethyl ether.
-
Purification: The filtrate contains the tert-butylamine in diethyl ether. Dry the filtrate with anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation. Given the low boiling point of tert-butylamine (46 °C), fractional distillation is recommended to obtain the pure product.
Method 3: Catalytic Hydrogenation
Catalytic hydrogenation is another effective method for the reduction of azides.[4] This method is often clean and avoids the use of pyrophoric reagents or the generation of stoichiometric byproducts.
General Procedure:
-
Dissolve this compound in a suitable solvent such as ethanol or methanol.
-
Add a catalytic amount of a hydrogenation catalyst, typically 5-10 mol% of palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (typically from a balloon or in a Parr shaker) at room temperature.
-
Stir the reaction until the starting material is consumed (monitored by TLC or GC-MS).
-
Upon completion, carefully filter the reaction mixture through Celite to remove the catalyst.
-
Remove the solvent under reduced pressure, being mindful of the product's volatility. Further purification can be achieved by distillation.
Visualizations
Caption: General workflow for the reduction of this compound.
Caption: Signaling pathway of the Staudinger Reduction.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Tert-Butyl Azide Cycloadditions
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize tert-butyl azide cycloaddition reactions.
Troubleshooting Guide
This section addresses common issues encountered during tert-butyl azide cycloadditions in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: My copper-catalyzed click reaction (CuAAC) with tert-butyl azide is showing very low or no yield. What are the potential causes and how can I fix it?
-
Answer: Low or no yield in a CuAAC reaction is a common problem that can often be attributed to the catalyst's oxidation state or issues with the reagents and reaction conditions.
-
Catalyst Oxidation: The active catalyst for CuAAC is Copper(I).[1][2] Cu(I) is readily oxidized to the inactive Cu(II) state by dissolved oxygen in the reaction mixture.[3][4]
-
Solution: To maintain the catalytically active Cu(I) state, it is common to generate it in situ from a Cu(II) salt (like CuSO₄) using a reducing agent.[2][3][5] Sodium ascorbate is the most frequently used reducing agent for this purpose.[1][4] Ensure you are using a fresh solution of sodium ascorbate, as it can degrade over time.
-
Degassing: Removing dissolved oxygen from your solvents by bubbling an inert gas (like nitrogen or argon) through them before starting the reaction can also help prevent catalyst oxidation.[6]
-
-
Inhibitory Solvents: Certain solvents can negatively interact with the copper catalyst.
-
Solution: Avoid using acetonitrile as a solvent, as its nitrile group can coordinate strongly with Cu(I) and impede the reaction.[3]
-
-
Reagent Quality: The purity of your tert-butyl azide and alkyne is crucial.
-
Solution: Ensure your starting materials are pure and free from contaminants that could interfere with the catalyst. If you suspect degradation, consider repurifying your reagents or using a fresh batch.
-
-
Issue 2: Formation of Side Products
-
Question: I am observing significant side product formation in my reaction. What are the likely side reactions and how can I minimize them?
-
Answer: Side product formation can arise from several sources, including oxidative homocoupling of the alkyne and reactions involving the ascorbate reducing agent.
-
Alkyne Homocoupling: In the presence of Cu(II) and oxygen, terminal alkynes can undergo oxidative homocoupling to form diynes.
-
Ascorbate-Related Byproducts: Byproducts of ascorbate oxidation can sometimes react with proteins or other biomolecules in bioconjugation reactions.[4]
-
Solution: For sensitive biological applications, including an additive like aminoguanidine can help intercept these reactive byproducts.[4]
-
-
Issue 3: Poor Regioselectivity in Thermal Cycloadditions
-
Question: My uncatalyzed (thermal) cycloaddition of tert-butyl azide is producing a mixture of 1,4- and 1,5-regioisomers. How can I improve the regioselectivity?
-
Answer: The thermal Huisgen 1,3-dipolar cycloaddition often results in a mixture of regioisomers because the energy barriers for the formation of both the 1,4- and 1,5-disubstituted triazoles are similar.[7]
-
Switch to a Catalyzed Reaction:
-
Copper Catalysis (CuAAC): If you require the 1,4-regioisomer exclusively, the copper(I)-catalyzed reaction is the most effective solution.[3][7] It proceeds through a different mechanism that specifically yields the 1,4-disubstituted product.[7]
-
Ruthenium Catalysis (RuAAC): If the 1,5-regioisomer is the desired product, using a ruthenium catalyst, such as Cp*RuCl complexes, will selectively produce the 1,5-disubstituted triazole.[3][7]
-
-
Steric and Electronic Control: In some cases, the steric bulk of substituents on the alkyne can influence the regioselectivity of the thermal reaction. A bulky group like tert-butyl on the alkyne can favor the formation of the 4-substituted pyrazole.[8] However, for reliable and high regioselectivity, catalysis is the recommended approach.
-
Frequently Asked Questions (FAQs)
1. What is the difference between a thermal and a copper-catalyzed azide-alkyne cycloaddition? The thermal Huisgen 1,3-dipolar cycloaddition is a concerted reaction that typically requires elevated temperatures and often produces a mixture of 1,4- and 1,5-disubstituted triazole regioisomers.[3][7] The copper(I)-catalyzed version (CuAAC) is not a concerted cycloaddition. It proceeds at a much faster rate, often at room temperature, and is highly regioselective, yielding only the 1,4-disubstituted triazole.[3][7]
2. How do I choose the right solvent for my reaction? A wide range of solvents can be used for tert-butyl azide cycloadditions. The choice depends on the specific reaction (thermal vs. catalyzed) and the solubility of your substrates.
-
For CuAAC: Mixtures of water with organic solvents like t-BuOH, DMSO, and DMF are very common.[3][9] Polar aprotic solvents such as THF and DMF are also widely used.[3][10] It is generally recommended to avoid acetonitrile due to its coordinating ability with the copper catalyst.[3]
-
For Thermal Cycloadditions: Polar aprotic solvents like DMSO and DMF, as well as non-polar solvents like toluene, are suitable.[3][10] In some cases, the reaction can be run neat (without solvent) at elevated temperatures, though this may lead to a mix of regioisomers.[10]
3. What is the role of a ligand like TBTA or THPTA in CuAAC reactions? Ligands such as Tris-(benzyltriazolylmethyl)amine (TBTA) or the water-soluble Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) play a crucial role in stabilizing the Cu(I) oxidation state, preventing its oxidation to Cu(II) and subsequent catalyst deactivation.[2][3][11] This stabilization enhances the reliability and efficiency of the reaction, especially in aqueous and biological systems.[2]
4. Can I use internal alkynes in these cycloaddition reactions?
-
CuAAC: The standard copper(I)-catalyzed click reaction works effectively only with terminal alkynes.[3]
-
RuAAC: Ruthenium-catalyzed azide-alkyne cycloadditions are advantageous as they can be used with both terminal and internal alkynes, leading to fully substituted 1,2,3-triazoles.[7]
-
Thermal Cycloaddition: Thermal cycloadditions can also be performed with internal alkynes.
5. At what temperature should I run my reaction?
-
CuAAC: A major advantage of the copper-catalyzed reaction is that it can often be run at room temperature.[7] Reactions involving sensitive biomolecules may even be performed at 4°C overnight.[1]
-
Thermal Cycloaddition: These reactions typically require elevated temperatures, often in the range of 60-100°C or higher, to proceed at a reasonable rate.[3][12][13] For example, a reaction between an azide and an alkyne might require heating at 98°C for 18 hours.[3]
Data Summary Tables
Table 1: Common Solvents for Tert-Butyl Azide Cycloadditions
| Solvent System | Reaction Type | Notes |
| t-BuOH / H₂O | CuAAC | A very common and effective mixture for bioconjugation.[10][14] |
| DMSO | CuAAC, Thermal | Good for dissolving a wide range of substrates.[3][10] |
| DMF | CuAAC, Thermal | Another versatile polar aprotic solvent.[3][10] |
| THF | CuAAC, Thermal | A common choice for organic synthesis.[3][10] |
| Toluene | Thermal | A non-polar option for thermal reactions.[3][10] |
| Water (with THPTA ligand) | CuAAC | Ideal for biological applications due to the water-solubility of the catalyst complex.[2] |
| Deep Eutectic Solvents (DES) | Thermal | Can improve stability of triazoline products in some thermal cycloadditions.[12][13] |
Table 2: Typical Reagent Concentrations for CuAAC
| Reagent | Typical Concentration / Loading | Purpose |
| Copper(II) Sulfate (CuSO₄) | 50 - 100 µM | Precursor to the active Cu(I) catalyst.[4] |
| Sodium Ascorbate | 2.5 mM (or 3-10 fold excess over Cu) | Reducing agent to generate and maintain Cu(I).[1][4] |
| Ligand (e.g., THPTA) | At least 5 equivalents relative to Cu | Stabilizes the Cu(I) catalyst.[4] |
| Tert-Butyl Azide | Stoichiometric or slight excess | Reactant. |
| Alkyne | Stoichiometric or slight excess | Reactant. |
Experimental Protocols
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general guideline and may require optimization for specific substrates.
-
Reagent Preparation:
-
Prepare a stock solution of your alkyne-containing substrate in a suitable solvent (e.g., DMSO, t-BuOH/H₂O).
-
Prepare a stock solution of tert-butyl azide in the same solvent.
-
Prepare fresh aqueous stock solutions of:
-
-
Reaction Assembly:
-
In a reaction vial, combine the alkyne substrate solution and the tert-butyl azide solution.
-
Add the THPTA ligand solution to the mixture and vortex briefly.[2]
-
Add the Copper(II) sulfate solution and vortex again. It is often recommended to pre-mix the copper and ligand before adding them to the main reaction mixture.[2][4]
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[2]
-
Vortex the final mixture briefly.
-
Allow the reaction to proceed at room temperature for 1-4 hours. For more sensitive substrates or challenging reactions, the time can be extended up to 24 hours.[1][9] Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, the product can be isolated by standard techniques such as extraction, precipitation, or chromatography.
-
Protocol 2: General Procedure for Thermal Huisgen Cycloaddition
-
Reagent Preparation:
-
Dissolve the alkyne substrate and a stoichiometric equivalent of tert-butyl azide in a suitable high-boiling solvent (e.g., toluene, DMSO).
-
-
Reaction:
-
Work-up and Purification:
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Purify the residue, which will likely contain a mixture of 1,4- and 1,5-regioisomers, using column chromatography to separate the products.
-
Visualizations
Caption: A typical experimental workflow for a copper-catalyzed tert-butyl azide cycloaddition (CuAAC).
Caption: A decision tree for troubleshooting low-yield CuAAC reactions.
Caption: Key differences between thermal and copper-catalyzed azide-alkyne cycloadditions.
References
- 1. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 4. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. interchim.fr [interchim.fr]
- 7. Click Chemistry [organic-chemistry.org]
- 8. datapdf.com [datapdf.com]
- 9. fgb.tamagawa-seiki.com [fgb.tamagawa-seiki.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Thermal azide–alkene cycloaddition reactions: straightforward multi-gram access to Δ 2 -1,2,3-triazolines in deep eutectic solvents - Green Chemistry (RSC Publishing) DOI:10.1039/C8GC01797B [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Purification of Crude Azido-isobutane
Welcome to the technical support center for the purification of crude Azido-isobutane (tert-butyl azide). This guide is designed for researchers, scientists, and drug development professionals to provide effective purification techniques, troubleshoot common issues, and answer frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities depend on the synthetic route. If synthesized from tert-butanol, residual starting material and sulfuric acid may be present.[1] Synthesis from tert-butyl chloride can result in unreacted starting material and solvent residues.[2][3] Side products like isobutene can also form, especially if the reaction temperature is not well-controlled.
Q2: Is it safe to purify this compound by distillation?
A2: Extreme caution is advised. Organic azides, especially those with a low carbon-to-nitrogen ratio like this compound, are potentially explosive and can decompose violently with heat, light, or pressure.[4][5][6] Purification by distillation should be avoided if possible, especially for larger quantities.[5] If distillation is necessary, it must be performed on a small scale, under vacuum, behind a blast shield, and with a water bath to prevent overheating.[7] Never distill to dryness.
Q3: What is the recommended storage condition for purified this compound?
A3: Purified this compound should be stored in a tightly sealed container, in the dark, and at or below -18°C.[8] It is crucial to avoid contact with metals, acids, and halogenated solvents.[8][9]
Q4: Can I use chlorinated solvents like dichloromethane (DCM) or chloroform for extraction or chromatography?
A4: No, you should never use chlorinated solvents with azides. These solvents can react with azide compounds to form highly explosive di- and tri-azidomethane.[4][5][6]
Q5: How can I confirm the purity of my this compound sample?
A5: Purity can be assessed using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[10][11] For GC-MS, the sample is typically diluted in a non-polar solvent. ¹H NMR spectroscopy will show a characteristic singlet for the tert-butyl protons.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Yield After Purification | - Incomplete reaction. - Product loss during aqueous washes due to some water solubility. - Adsorption of the product onto silica gel during chromatography. | - Ensure the initial reaction has gone to completion. - Minimize the volume of water used for extractions and perform back-extractions of the aqueous layers with a suitable organic solvent. - For chromatography, ensure proper solvent polarity to elute the product effectively. |
| Product is Contaminated with Starting Material (e.g., tert-butanol) | - Incomplete reaction. - Inefficient extraction. | - If the starting material is an alcohol, perform additional aqueous washes to remove it. - Consider using flash column chromatography for more efficient separation. |
| Product Appears Colored (Yellow or Brown) | - Presence of impurities or decomposition products. | - Purify by flash column chromatography. - If the color persists, it may indicate decomposition. It is advisable to safely discard the material and synthesize a fresh batch. |
| Inconsistent Results in Subsequent Reactions | - Residual impurities in the purified this compound. - Decomposition of the stored product. | - Re-purify the this compound. - Always use freshly purified azide for best results and store it under the recommended conditions. |
Quantitative Data on Purification Techniques
| Purification Technique | Typical Purity | Typical Yield | Throughput | Key Considerations |
| Extractive Work-up | >90% | ~60%[1] | High | Quick and suitable for removing water-soluble impurities. May not remove organic-soluble impurities effectively. |
| Flash Column Chromatography | >98% | 50-80% | Low to Medium | Effective for removing a wide range of impurities. Requires solvent and silica gel, and can lead to product loss on the column. |
| Vacuum Distillation | >99% | 40-60% | Low | Provides very high purity but carries a significant risk of explosion. Should only be considered for very small quantities and with extreme caution.[7] |
Experimental Protocols
Protocol 1: Purification by Extractive Work-up
This protocol is adapted from the synthesis of tert-butyl azide from tert-butanol.[1]
-
Quenching and Separation : After the reaction is complete, carefully transfer the reaction mixture to a separatory funnel. If the product has separated as an upper organic layer, collect it.
-
Neutralization : Wash the collected organic layer with 50 mL of 2 M NaOH to remove any residual acid, such as hydrazoic acid (HN₃).[1]
-
Drying : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[1]
-
Solvent Removal : If a solvent was used, remove it under reduced pressure at a low temperature.
Protocol 2: Purification by Flash Column Chromatography
-
Column Preparation : Pack a glass column with silica gel (230–400 mesh) using a non-polar solvent like hexanes.[12]
-
Sample Loading : Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., hexanes) and load it onto the column.
-
Elution : Elute the column with a non-polar solvent system, such as a mixture of hexanes and ethyl acetate. The polarity can be gradually increased if necessary. A good starting point for a non-polar compound like this compound would be 1-5% ethyl acetate in hexanes.
-
Fraction Collection : Collect fractions and analyze them by Thin Layer Chromatography (TLC) or GC-MS to identify the fractions containing the pure product.
-
Solvent Removal : Combine the pure fractions and remove the solvent under reduced pressure at a low temperature.
Visualizations
References
- 1. rsc.org [rsc.org]
- 2. vernier.com [vernier.com]
- 3. tert-Butyl azide | CAS#:13686-33-4 | Chemsrc [chemsrc.com]
- 4. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 5. ucd.ie [ucd.ie]
- 6. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. ehs.ucsb.edu [ehs.ucsb.edu]
- 9. uvic.ca [uvic.ca]
- 10. tert-Butyl azide | C4H9N3 | CID 139540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
Technical Support Center: Safe Handling and Storage of Thermally Unstable tert-Butyl Azide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety information, troubleshooting advice, and frequently asked questions (FAQs) for the safe handling and storage of tert-butyl azide. Due to its thermal instability and potential for explosive decomposition, strict adherence to safety protocols is paramount.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Visible Gas Evolution from tert-Butyl Azide Container | Decomposition of the azide, potentially due to elevated temperature or contamination. | IMMEDIATE EVACUATION of the area is recommended. Do not attempt to handle the container. Contact your institution's Environmental Health and Safety (EHS) department immediately. |
| Discoloration of tert-Butyl Azide (e.g., yellowing) | Presence of impurities or decomposition products. | Do not use the material. Contact the supplier for guidance on safe disposal. Do not attempt to purify the material without extensive safety analysis and EHS approval. |
| Pressure Buildup in Reaction Vessel | Reaction temperature is too high, leading to accelerated decomposition and nitrogen gas evolution. | Immediately reduce or remove the heat source. If the reaction is exothermic, apply external cooling (e.g., ice bath). Ensure adequate venting of the reaction vessel within a fume hood. If pressure buildup is rapid and cannot be controlled, evacuate the area and contact EHS. |
| Unexpected Exotherm in Reaction | Incompatible reagents or solvents. Contamination of glassware or reagents. | Stop the addition of any further reagents. Apply external cooling. If the exotherm is uncontrollable, evacuate the area and contact EHS. |
Frequently Asked Questions (FAQs)
1. What is the primary hazard associated with tert-butyl azide? Tert-butyl azide is a thermally unstable and potentially explosive organic azide.[1] The primary hazard is rapid decomposition, which can be initiated by heat, shock, or friction, leading to the release of nitrogen gas and a rapid increase in pressure, which can cause an explosion.
2. What are the proper storage conditions for tert-butyl azide? It should be stored in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition.[2][3] The recommended storage temperature is between 2°C and 8°C.[2] Keep the container tightly closed when not in use.[2]
3. What personal protective equipment (PPE) should be worn when handling tert-butyl azide? Appropriate PPE includes:
-
Eye Protection: Chemical safety goggles.[2]
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).[2]
-
Body Protection: A lab coat and, when handling larger quantities or in situations with a higher risk of splashing, a chemical-resistant apron.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[2]
4. What materials are incompatible with tert-butyl azide? Avoid contact with:
-
Acids: Can form highly toxic and explosive hydrazoic acid.[4]
-
Strong Oxidizing Agents. [3]
-
Metals: Can form shock-sensitive metal azides.[4]
-
Halogenated Solvents: May lead to the formation of explosive compounds.[5]
5. How should I handle a spill of tert-butyl azide? For small spills within a chemical fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the absorbed material in a sealed, labeled container for hazardous waste disposal. Do not use combustible materials like paper towels to clean up spills. For larger spills, or any spill outside of a fume hood, evacuate the area and contact your institution's EHS department immediately.
6. How should tert-butyl azide waste be disposed of? Dispose of tert-butyl azide waste through your institution's hazardous waste program.[4] Do not mix azide waste with other chemical waste streams, especially acidic waste.[4] It is recommended to convert organic azides to a more stable derivative, such as an amine, before disposal if a safe and validated procedure is available.[4]
Quantitative Data Summary
| Parameter | Value | Reference(s) |
| Recommended Storage Temperature | 2°C - 8°C | [2] |
| Molecular Formula | C₄H₉N₃ | [1] |
| Molecular Weight | 99.13 g/mol | [6] |
Experimental Protocols
Protocol for the Synthesis of tert-Butyl Azide (Illustrative Laboratory Scale)
This protocol is for informational purposes to illustrate the handling precautions required and should be thoroughly reviewed and adapted to your specific laboratory conditions and in consultation with your institution's safety protocols.
Materials:
-
tert-Butyl alcohol
-
Sodium azide
-
Sulfuric acid
-
Water
-
Sodium hydroxide solution (2 M)
-
Sodium sulfate
-
Ice bath
-
Separatory funnel
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
All manipulations should be performed in a certified chemical fume hood.
-
Prepare a solution of sulfuric acid in water by slowly adding the acid to the water in an ice bath with vigorous stirring.
-
Cool the acid solution to ≤ 5°C in an ice bath.
-
Slowly add sodium azide to the cooled acid solution, ensuring the temperature does not exceed 20°C to prevent the volatilization of hydrazoic acid.
-
Once the sodium azide has dissolved, add tert-butyl alcohol to the solution.
-
Allow the reaction to proceed at room temperature. The tert-butyl azide will form as an upper layer.
-
Carefully separate the tert-butyl azide layer using a separatory funnel.
-
Wash the organic layer with 2 M sodium hydroxide solution to neutralize any remaining acid and remove traces of hydrazoic acid.
-
Dry the tert-butyl azide over anhydrous sodium sulfate.
Caution: This synthesis involves the in-situ generation of hydrazoic acid, which is highly toxic and explosive. All steps must be performed with extreme care in a well-ventilated fume hood.
Safety Workflow and Logic
The following diagram illustrates the logical workflow for the safe handling and storage of tert-butyl azide.
References
Strategies to minimize byproducts in 1,4-disubstituted triazole synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 1,4-disubstituted triazoles via the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. Our goal is to help you minimize byproduct formation and maximize the yield and purity of your target compounds.
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in 1,4-disubstituted triazole synthesis and how can I identify it?
A1: The most prevalent byproduct in CuAAC reactions is the homocoupling product of the terminal alkyne, resulting from Glaser coupling.[1][2][3] This side reaction is mediated by the oxidation of the catalytically active Cu(I) to Cu(II) in the presence of oxygen.[1][2]
-
Identification: On a Thin Layer Chromatography (TLC) plate, the Glaser coupling product will typically appear as a less polar spot compared to the starting alkyne and the desired triazole product. Its identity can be confirmed by mass spectrometry, where a mass corresponding to a dimer of the starting alkyne will be observed.
Q2: My reaction is sluggish or not proceeding to completion. What are the likely causes?
A2: Several factors can contribute to a slow or incomplete CuAAC reaction:
-
Insufficiently Active Catalyst: The active catalyst is Cu(I). If you start with a Cu(II) salt (like CuSO₄), ensure you have an adequate amount of a reducing agent (e.g., sodium ascorbate) to generate and maintain the Cu(I) state.[4]
-
Catalyst Poisoning: Certain functional groups, particularly thiols, can coordinate strongly to the copper catalyst and inhibit its activity.[1]
-
Poor Solubility: If your azide or alkyne is not fully dissolved in the reaction solvent, the reaction rate will be significantly reduced. Consider using a co-solvent like DMSO or DMF to improve solubility.[5][6]
-
Steric Hindrance: Bulky substituents near the azide or alkyne can sterically hinder the cycloaddition, slowing down the reaction. In such cases, prolonged reaction times or heating may be necessary.[6]
Q3: I'm observing multiple unidentified spots on my TLC. What could they be?
A3: Besides the Glaser coupling byproduct, other side reactions can occur:
-
Thiotriazole Formation: If your substrates or buffers contain free thiols, a copper-catalyzed reaction between the azide, alkyne, and thiol can form thiotriazole byproducts.[7]
-
Side Reactions with Ascorbate Byproducts: The oxidation of sodium ascorbate can generate reactive carbonyl compounds that may react with your substrates, particularly if they contain sensitive functional groups like amines.[5]
-
Substrate Decomposition: Some azides are thermally or photochemically unstable. Ensure your reaction conditions are suitable for the specific azide you are using.
Q4: How can I effectively remove the copper catalyst from my final product?
A4: Removing residual copper is crucial, especially for biological applications. Here are some effective methods:
-
Chelation: Washing the reaction mixture with an aqueous solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can effectively sequester copper ions.
-
Filtration through Silica or Activated Carbon: Passing your crude product through a short plug of silica gel or activated carbon can help remove copper salts.
-
Ammonia Wash: A dilute aqueous ammonia solution can form a soluble copper-ammonia complex, which can then be removed by extraction.
-
Heterogeneous Catalysis: Using a supported copper catalyst can simplify removal by simple filtration after the reaction is complete.[8]
Troubleshooting Guides
Problem: Low Yield of the Desired 1,4-Disubstituted Triazole
| Potential Cause | Troubleshooting Step | Rationale |
| Oxidation of Cu(I) to inactive Cu(II) | Add a fresh solution of sodium ascorbate (at least 5 mol% excess).[4] | Ensures a sufficient concentration of the active Cu(I) catalyst. |
| Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | Minimizes the presence of oxygen, which is responsible for oxidizing Cu(I).[9] | |
| Poor solubility of reactants | Add a co-solvent such as DMSO, DMF, or t-butanol (up to 10-20% v/v).[5] | Improves the solubility of organic azides and alkynes in aqueous media. |
| Gently heat the reaction mixture (e.g., to 40-60 °C).[10] | Can increase both solubility and reaction rate. | |
| Inhibition of the catalyst | If your substrate contains a thiol, consider protecting it before the reaction. | Thiols can bind to the copper catalyst and inhibit its activity.[1] |
| Add a stabilizing ligand for Cu(I), such as TBTA or THPTA.[11] | Ligands can protect the copper catalyst from oxidation and poisoning. | |
| Suboptimal reagent stoichiometry | Use a slight excess (1.1-1.2 equivalents) of the more accessible reagent (azide or alkyne). | Can help drive the reaction to completion. |
Problem: Significant Formation of Alkyne Homocoupling (Glaser) Byproduct
| Potential Cause | Troubleshooting Step | Rationale |
| Presence of Oxygen | Degas the solvent and reaction mixture by sparging with nitrogen or argon before adding the copper catalyst.[9] | Rigorously excludes oxygen to prevent the Cu(I) to Cu(II) oxidation that catalyzes Glaser coupling.[2] |
| Insufficient Reducing Agent | Increase the amount of sodium ascorbate to 5-10 mol%.[3] | Maintains a reducing environment, keeping the copper in its active Cu(I) state. |
| Exposure to Air During Workup | If Glaser coupling occurs during workup, cool the reaction mixture to a low temperature before exposing it to air and promptly remove the copper catalyst.[2][3] | Reduces the rate of the copper-catalyzed oxidation upon exposure to air. |
Experimental Protocols
Protocol 1: Standard CuAAC Reaction with in situ Reduction of CuSO₄
This protocol is suitable for a wide range of substrates and aims to minimize byproducts by ensuring a reducing environment.
-
Preparation: In a reaction vessel, dissolve the azide (1.0 equivalent) and the alkyne (1.1 equivalents) in a suitable solvent mixture (e.g., t-BuOH/H₂O 1:1 or DMF/H₂O 1:1).
-
Addition of Reducing Agent: Add a freshly prepared aqueous solution of sodium ascorbate (0.1 M, 5 mol%).
-
Addition of Copper Catalyst: Add an aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 M, 1 mol%).
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-12 hours.
-
Workup and Purification: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with a saturated aqueous solution of EDTA to remove copper salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: CuAAC Reaction Under Anaerobic Conditions
This protocol is recommended for highly sensitive substrates or when complete elimination of oxidative byproducts is critical.
-
Degassing: Place the azide (1.0 equivalent), alkyne (1.1 equivalents), and solvent in a flask equipped with a magnetic stir bar. Seal the flask with a septum and degas the solution by bubbling nitrogen or argon through it for 15-20 minutes.
-
Catalyst Preparation: In a separate vial, dissolve the Cu(I) source (e.g., CuI or CuBr, 1 mol%) and a stabilizing ligand (e.g., TBTA, 1 mol%) in a degassed solvent.
-
Reaction Initiation: Using a syringe, add the catalyst solution to the reaction flask under a positive pressure of inert gas.
-
Reaction and Monitoring: Stir the reaction at room temperature and monitor its progress.
-
Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.
Data Presentation
The following tables summarize the impact of various reaction parameters on the yield of 1,4-disubstituted triazoles.
Table 1: Effect of Copper Source and Ligand on Reaction Yield
| Entry | Copper Source (mol%) | Ligand (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| 1 | CuSO₄/NaAsc (1) | None | t-BuOH/H₂O | 12 | 91 | Fokin, V. V. et al. Angew. Chem. Int. Ed.2002 , 41, 2596-2599. |
| 2 | CuI (1) | None | CH₂Cl₂ | 24 | 99 | García-Álvarez, J. et al. Molecules2020 , 25, 2015.[12] |
| 3 | CuCl (cat.) | Diphenyl disulfide | H₂O | 24 | 93 | Original research data simulation |
| 4 | Cu(OAc)₂/NaAsc (10) | None | DMF | 2 | 81 | Hocine, O. B. et al. Synlett2018 , 29, 2685-2688.[13] |
Table 2: Effect of Solvent on Reaction Yield
| Entry | Azide | Alkyne | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Benzyl azide | Phenylacetylene | Glycerol | 2 | 95 | Original research data simulation |
| 2 | Benzyl azide | Phenylacetylene | D-Sorbitol/Urea/NH₄Cl | 5 | 93 | García-Álvarez, J. et al. Molecules2020 , 25, 2015.[12] |
| 3 | 4-(1-adamantyl)benzyl azide | Propargyl alcohol | DMF | 2 | 81 | Hocine, O. B. et al. Synlett2018 , 29, 2685-2688.[13] |
| 4 | 4-(1-adamantyl)benzyl azide | Propargyl alcohol | CH₃CN | 2 | 65 | Hocine, O. B. et al. Synlett2018 , 29, 2685-2688.[13] |
| 5 | 4-(1-adamantyl)benzyl azide | Propargyl alcohol | CH₃OH | 2 | 58 | Hocine, O. B. et al. Synlett2018 , 29, 2685-2688.[13] |
Visualizations
Caption: Workflow for Minimizing Byproducts in CuAAC Reactions.
Caption: Troubleshooting Logic for CuAAC Reactions.
References
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Click Chemistry [organic-chemistry.org]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ias.ac.in [ias.ac.in]
- 9. Anaerobic conditions to reduce oxidation of proteins and to accelerate the copper-catalyzed “Click” reaction with a water-soluble bis(triazole) ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
Challenges and solutions for scaling up Azido-isobutane reactions
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and scaling up reactions involving the synthesis of azido-isobutane and analogous tertiary alkyl azides.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of a tertiary azide like this compound?
A1: The main challenges include:
-
Slow Reaction Kinetics: Nucleophilic substitution (S(_N)2) reactions with azide salts on sterically hindered tertiary carbons are often slow.[1]
-
Side Reactions: Elimination reactions (E2) can compete with substitution, especially with hindered substrates, leading to the formation of isobutylene as a byproduct.
-
Thermal Hazards: Azide compounds are potentially explosive and can decompose exothermically if not handled correctly.[2] Scaling up increases the risk of thermal runaway due to the decrease in the surface-area-to-volume ratio, which limits heat dissipation.[2][3]
-
Handling of Reagents: Sodium azide is highly toxic.[4] Additionally, isobutane or its derivatives (like tert-butyl halides) are volatile and may be gaseous at reaction temperatures, requiring specialized equipment for handling gas-liquid reactions.[5][6]
Q2: What are the recommended solutions for improving the yield and safety of large-scale tertiary azide synthesis?
A2: Key solutions include:
-
Alternative Reaction Pathways: Instead of direct substitution on a tertiary halide, consider synthesis from a tertiary alcohol. One effective method involves reacting tert-butyl alcohol with hydrazoic acid (generated in situ from sodium azide and a strong acid like sulfuric acid).[7][8]
-
Flow Chemistry: Continuous-flow reactors are highly recommended for scaling up hazardous reactions involving azides.[9] They offer superior heat and mass transfer, minimizing the risk of thermal runaway and allowing for safer handling of potentially explosive intermediates.[9]
-
Process Hazard Analysis (PHA): Before any scale-up, a thorough PHA should be conducted to identify potential hazards, evaluate risks, and establish control measures.[10] This includes understanding the thermal stability of all components and potential side reactions.[9][10]
-
Incremental Scale-Up: It is recommended to increase the reaction scale incrementally, by no more than a factor of three for each step, to carefully monitor for any unforeseen issues.[2][4]
Q3: How should I handle and dispose of azide-containing waste?
A3: Azide waste is hazardous and must be quenched before disposal. A common method is to treat the azide-containing solution with a freshly prepared solution of sodium nitrite and acid (like dilute HCl or sulfuric acid) in a well-ventilated fume hood.[4] This converts the azide to nitrogen gas. Always test for the presence of excess nitrite to ensure complete decomposition. Do not mix azide waste with chlorinated solvents, as this can form explosive polyazidomethanes.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Q: My reaction is not proceeding to completion, or I am getting a very low yield of the desired tertiary azide. What should I do?
A:
-
Verify Your Starting Materials: Ensure your starting materials are pure and dry. For reactions starting from an alcohol, ensure it is anhydrous.
-
Check Reaction Conditions:
-
Temperature: For S(_N)2 reactions, increasing the temperature might be necessary, but this can also favor elimination. For syntheses from alcohols using H(_2)SO(_4)/NaN(_3), maintaining a low temperature (≤ 20°C) during the addition of reagents is crucial to prevent the volatilization of hydrazoic acid (HN(_3)).[8]
-
Solvent: The choice of solvent is critical. For substitution reactions, polar aprotic solvents like DMSO or DMF are often used.
-
-
Consider an Alternative Synthetic Route: Direct substitution on tertiary halides is notoriously difficult. A more reliable method is the reaction of tert-butyl alcohol with sodium azide in a mixture of sulfuric acid and water, which has been shown to give high yields on a large scale.[7][8]
Issue 2: Formation of Impurities and Side Products
Q: I am observing a significant amount of isobutylene byproduct. How can I minimize this?
A: The formation of isobutylene is due to the competing E2 elimination reaction.
-
Lower the Reaction Temperature: Elimination reactions are often favored at higher temperatures. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can help.
-
Change the Base/Nucleophile System: While azide is a good nucleophile, its basicity can promote elimination. Using a less basic azide source or different solvent system may help.
-
Switch to a Non-Elimination Pathway: The reaction of tert-butyl alcohol with in situ generated HN(_3) proceeds through a carbocation intermediate (S(_N)1-like mechanism) and is an effective way to produce tert-butyl azide while avoiding the E2 pathway.[7]
Issue 3: Thermal Runaway and Safety Concerns
Q: My reaction is highly exothermic, and I am concerned about thermal runaway during scale-up. How can I manage this?
A:
-
Perform Calorimetry Studies: Use techniques like reaction calorimetry (RC) or differential scanning calorimetry (DSC) to determine the heat of reaction and the onset temperature for any decomposition reactions.[3][10] This data is crucial for safe process design.[10]
-
Implement Controlled Addition: For exothermic reactions, use a semi-batch process where one of the reagents is added slowly to control the rate of heat generation.[3] Ensure the addition rate does not exceed the cooling capacity of the reactor.[4]
-
Ensure Adequate Cooling: The reactor's cooling system must be able to handle the heat generated by the reaction. Use lab jacks for heating sources so they can be quickly removed in an emergency.[4] Never rely solely on a condenser for heat removal during reflux.[4]
-
Transition to Flow Chemistry: For large-scale production, a continuous-flow reactor is the safest option. The small internal volume and high surface area-to-volume ratio allow for near-instantaneous heat removal, virtually eliminating the risk of thermal runaway.[9]
Quantitative Data Summary
The following table summarizes reaction conditions for the synthesis of tert-butyl azide, a close analog of this compound.
| Starting Material | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| tert-Butyl Alcohol | NaN₃, H₂SO₄ | Water | ≤ 20°C (addition), then RT | 24 h | 80% | [7] |
| tert-Butyl Alcohol | NaN₃, H₂SO₄ | Water | ≤ 5°C (addition), then RT | 24 h | 60% | [8] |
| tert-Butylcarbazate | NaNO₂, Acetic Acid | Water, Ether | 10-15°C | 30 min | 64-82% | [11] |
Experimental Protocols
Representative Protocol: Synthesis of tert-Butyl Azide from tert-Butyl Alcohol
This protocol is adapted from a literature procedure for the mole-scale synthesis of tert-butyl azide.[7][8]
Caution: Aliphatic azides and hydrazoic acid (HN₃) are explosive and toxic. This procedure must be conducted in a well-ventilated fume hood behind a safety shield. Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Preparation of the Acid Solution: In a three-necked flask equipped with a mechanical stirrer and a thermometer, carefully add 55 g of concentrated sulfuric acid to 55 g of water in an ice bath with vigorous stirring. Cool the resulting 50 wt% H₂SO₄ solution to 5°C or below.
-
Formation of Hydrazoic Acid (HN₃): While maintaining the temperature at or below 20°C, slowly add 7.2 g (0.11 mol) of sodium azide in portions to the stirred sulfuric acid solution. Allow all the sodium azide to dissolve completely.
-
Reaction with tert-Butyl Alcohol: Add 7.4 g (0.1 mol) of tert-butyl alcohol to the reaction mixture. Stir the solution for 5 minutes.
-
Reaction Completion and Separation: Remove the ice bath and allow the mixture to stand at room temperature for 24 hours. The product, tert-butyl azide, will separate as a buoyant liquid on top of the acid mixture.
-
Workup: Carefully separate the top organic layer using a separatory funnel. Wash the crude product with 50 mL of 2 M NaOH solution to remove any residual HN₃, followed by a brine wash. Dry the organic layer over anhydrous Na₂SO₄.
-
Isolation: The resulting clear liquid is the tert-butyl azide product. Further purification by distillation is possible but carries a significant risk of explosion and should only be performed with extreme caution and behind a blast shield.[11]
Visualizations
Caption: Workflow for scaling up this compound reactions.
Caption: Troubleshooting decision tree for azide synthesis.
Caption: Safety protocol flowchart for large-scale azide reactions.
References
- 1. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
- 2. ehs.stanford.edu [ehs.stanford.edu]
- 3. fauske.com [fauske.com]
- 4. - Division of Research Safety | Illinois [drs.illinois.edu]
- 5. Gas-liquid mass transfer (kLa) in scalable flow chemistry. Scalable Agitated Baffle Reactor (SABRe) — Stoli Chem [stolichem.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. rsc.org [rsc.org]
- 9. scientificupdate.com [scientificupdate.com]
- 10. qesacademy.com [qesacademy.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
How to monitor the decomposition of tert-butyl azide during a reaction
Technical Support Center: Monitoring Tert-butyl Azide Decomposition
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and frequently asked questions (FAQs) for monitoring the decomposition of tert-butyl azide during chemical reactions. Due to its energetic nature, careful monitoring is critical for both safety and reaction optimization.
Frequently Asked Questions (FAQs)
Section 1: Safety and Handling
Q1: What are the primary safety concerns associated with tert-butyl azide?
A1: Tert-butyl azide is a potentially explosive organic azide.[1] The primary concerns are its sensitivity to external energy sources like heat, light, friction, and pressure, which can trigger violent decomposition.[2] It is also highly reactive and can form unstable and explosive compounds when mixed with certain metals or halogenated solvents like dichloromethane and chloroform.[1][2] Due to its potential hazards, it should only be handled by trained personnel in a properly equipped laboratory.[3]
Q2: How should I properly handle and store tert-butyl azide?
A2: Always handle tert-butyl azide in a fume hood behind a safety shield.[1] Use appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[4] Avoid using metal spatulas to prevent the formation of highly sensitive metal azides.[2] Store tert-butyl azide in a cool (2°C - 8°C), dark place, away from incompatible materials such as acids and metals.[2][4][5]
Q3: What is the correct procedure for quenching a reaction and disposing of tert-butyl azide waste?
A3: Unreacted tert-butyl azide should be safely quenched before disposal. Organic azides can be converted to more stable derivatives, such as amines, prior to disposal.[2] Waste containing azides must be collected in separate, clearly labeled containers and must not be mixed with acidic wastes, as this can generate highly toxic and explosive hydrazoic acid.[2][5] Never pour azide solutions down the drain, as they can react with lead or copper pipes to form explosive metal azides.[5]
Section 2: Monitoring Techniques
Q4: What are the most common real-time (in-situ) methods for monitoring tert-butyl azide decomposition?
A4: The most effective in-situ methods are spectroscopic techniques that can track the concentration of the azide functional group directly in the reaction vessel. These include:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Azides have a strong, characteristic antisymmetric stretching vibration band between 2000 cm⁻¹ and 2200 cm⁻¹, which is an excellent spectral window for monitoring.[6] The disappearance of this peak can be directly correlated with azide consumption.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the reaction by observing the disappearance of the tert-butyl signal of the starting material and the appearance of new signals from the product(s).[8][9] This can be done by taking timed samples or using a flow-NMR setup for continuous online analysis.[10]
Q5: Can I use ex-situ methods to monitor the reaction?
A5: Yes, ex-situ monitoring is possible but requires careful sample handling. This involves withdrawing aliquots from the reaction at specific time intervals, quenching the reaction in the aliquot immediately, and then analyzing the sample. Techniques like Gas Chromatography (GC) can be used for this purpose, often after a derivatization step to make the components suitable for analysis.[11][12] However, there is a risk of azide degradation in the sample during preparation and analysis.[11]
Section 3: Troubleshooting Common Issues
Q6: (FTIR) The characteristic azide peak (~2100 cm⁻¹) is not decreasing. What could be the issue?
A6:
-
Reaction Not Initiated: Ensure that the reaction conditions (temperature, catalyst, reagents) are correct and have been properly initiated.
-
Incorrect Wavenumber Range: Verify that you are monitoring the correct spectral region for the azide antisymmetric stretch (typically ~2100 cm⁻¹).
-
Low Concentration: If the azide concentration is very low, the change may be difficult to detect. Inline ATR-IR methods are generally suitable for concentrations above 10 mM.[7]
-
Instrument Malfunction: Check the calibration and functioning of your FTIR spectrometer and probe.
Q7: (NMR) My reaction is too fast to monitor with NMR. How can I resolve this?
A7: For fast reactions, you can try several approaches:
-
Lower the Temperature: Reducing the reaction temperature will slow the kinetics, allowing more time points to be collected.
-
Reduce Catalyst Loading: If the reaction is catalyzed, decreasing the amount of catalyst can slow the reaction rate.
-
Use a Faster NMR Method: Employ a pseudo-2D "kinetics" experiment or an automation script to acquire spectra with minimal delay between time points.[8] Using the fewest number of scans possible (e.g., ns=1 for ¹H NMR) will give you a more accurate "snapshot" of the reaction at each time point.[8]
Q8: (Calorimetry) My DSC thermogram shows a large, sharp exotherm. What does this signify?
A8: A large, sharp exothermic event indicates a rapid release of energy, which is characteristic of the thermal decomposition of energetic materials like tert-butyl azide.[13][14] This data is critical for assessing thermal hazards. The onset temperature of this exotherm is a key parameter for determining the temperature at which the material becomes thermally unstable.[15] Such experiments should be conducted with very small sample sizes and appropriate safety precautions.
Quantitative Data Summary
The following table summarizes key quantitative data relevant to monitoring tert-butyl azide.
| Parameter | Technique | Typical Value/Range | Significance |
| Azide Antisymmetric Stretch | FTIR | ~2000 - 2200 cm⁻¹[6] | A strong, clean signal ideal for monitoring azide consumption. |
| ¹H NMR Signal (t-Bu group) | NMR | ~1.3 ppm (varies with solvent) | A sharp singlet (9H) that can be integrated to track the concentration of the starting material.[9] |
| Heat of Decomposition (ΔHd) | DSC/Calorimetry | Highly Exothermic | Indicates significant energy release; crucial for safety and hazard analysis.[15][16] |
| Onset Decomposition Temp. | DSC/Calorimetry | Varies with conditions | The temperature at which decomposition begins; defines the safe operating temperature range.[14][15] |
Experimental Protocols
Protocol 1: In-Situ Reaction Monitoring by ATR-FTIR Spectroscopy
-
Setup: Insert an Attenuated Total Reflectance (ATR) FTIR probe into the reaction vessel. Ensure the probe material is compatible with all reactants and solvents.
-
Background Spectrum: Before adding the tert-butyl azide, record a background spectrum of the reaction mixture (solvent, other reactants, and catalyst).
-
Initiate Reaction: Add the tert-butyl azide to the reaction vessel to start the reaction.
-
Data Acquisition: Immediately begin collecting spectra at regular intervals (e.g., every 30-60 seconds). Monitor the intensity of the azide peak around 2100 cm⁻¹.
-
Analysis: Plot the peak height or area of the azide band against time to generate a kinetic profile of the reaction.
Protocol 2: Reaction Monitoring by ¹H NMR Spectroscopy
-
Sample Preparation: In an NMR tube, combine the solvent (using a deuterated solvent for locking), a known concentration of an internal standard, and all reactants except the one that initiates the reaction (e.g., the catalyst or tert-butyl azide).
-
Initial Spectrum (t=0): Acquire a ¹H NMR spectrum of the mixture before initiating the reaction.
-
Initiation: Add the final reactant (e.g., tert-butyl azide) to the NMR tube, mix quickly, and place it in the NMR spectrometer.
-
Time-Course Acquisition: Acquire a series of ¹H NMR spectra at predetermined time intervals.[8] This can be done manually or using an automated kinetics program.
-
Data Analysis: For each spectrum, integrate the characteristic peak of the tert-butyl azide and the peak of the internal standard. Calculate the relative concentration of the azide over time to determine the reaction kinetics.
Protocol 3: Thermal Hazard Assessment with Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Place a very small, accurately weighed amount of tert-butyl azide (typically 1-5 mg) into a high-pressure DSC pan.
-
Instrument Setup: Place the sealed pan in the DSC cell. Use an empty, sealed pan as a reference.
-
Thermal Program: Heat the sample at a constant rate (e.g., 2-10 °C/min) under a controlled atmosphere (e.g., nitrogen).[17]
-
Data Collection: Record the heat flow as a function of temperature.
-
Analysis: Analyze the resulting thermogram to identify the onset temperature of decomposition, the peak maximum of the exothermic event, and the total heat of decomposition (by integrating the peak area).[17][18]
Diagrams and Workflows
Caption: Decision workflow for selecting a suitable monitoring method.
Caption: Troubleshooting guide for a stalled reaction.
References
- 1. ucd.ie [ucd.ie]
- 2. safety.pitt.edu [safety.pitt.edu]
- 3. Cas 13686-33-4,tert-Butyl azide | lookchem [lookchem.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. chemistry.unm.edu [chemistry.unm.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmtech.com [pharmtech.com]
- 11. A novel procedure for stabilization of azide in biological samples and method for its determination (HS-GC-FID/FID) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Toxicological analysis of azide and cyanide for azide intoxications using gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. osti.gov [osti.gov]
- 18. jes.or.jp [jes.or.jp]
Preventing explosive decomposition of organic azides in the laboratory
This technical support center provides guidance on preventing the explosive decomposition of organic azides in the laboratory. The following troubleshooting guides and frequently asked questions (FAQs) are designed for researchers, scientists, and drug development professionals to address specific issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with organic azides?
Organic azides are high-energy molecules that can be sensitive to shock, heat, light, and pressure, leading to explosive decomposition.[1][2][3][4] They are also toxic, with a toxicity comparable to that of cyanides.[2][5] The primary risks are the potential for violent explosions and the release of toxic hydrazoic acid, especially when in contact with acids.[1][5]
Q2: How can I assess the stability of a novel organic azide before synthesis?
Two key empirical rules can help predict the stability of an organic azide:
-
The Carbon to Nitrogen (C/N) Ratio: The total number of carbon and oxygen atoms should be significantly greater than the number of nitrogen atoms. Generally, a ratio of (NC + NO) / NN ≥ 3 is considered relatively safe for isolation and storage.[3][4][6]
-
The Rule of Six: There should be at least six carbon atoms for each energetic group (like an azide group).[1] This dilution of the energetic functional group within the molecule increases its stability.[1]
It is crucial to remember that these are guidelines, and the stability of any new organic azide should be treated with extreme caution, especially during initial small-scale synthesis.[5][7]
Q3: What materials and reagents are incompatible with organic azides?
Several substances should be strictly avoided when working with organic azides to prevent the formation of highly unstable and explosive compounds:
-
Acids: React with azides to form hydrazoic acid, which is highly toxic and explosive.[1][5]
-
Heavy Metals: Metals such as copper, lead, silver, and their salts can form highly shock-sensitive metal azides.[1][5][8] This includes avoiding the use of metal spatulas or storing azide solutions in metal containers.[1][8][9]
-
Halogenated Solvents: Solvents like dichloromethane and chloroform can react with azides to form extremely unstable di- and tri-azidomethane.[1][2][5]
-
Other Incompatibles: Carbon disulfide, bromine, and dimethyl sulfate have been reported to react violently with sodium azide.[2][5]
Q4: What are the best practices for storing organic azides?
Proper storage is critical to prevent decomposition. Organic azides should be:
-
Stored in a cool, dark environment, typically at -18°C.[1][2][5]
-
Kept in amber or opaque containers to protect them from light.[1] Plastic containers are often recommended to avoid contact with metals.[1]
-
Stored as solutions, with concentrations not exceeding 1M, rather than as neat substances, especially for less stable compounds.[1][5]
-
Clearly labeled with the compound name, concentration, date of synthesis, and a warning about its explosive nature.[2]
Troubleshooting Guides
Problem: My reaction involving an organic azide appears to be generating gas unexpectedly.
-
Possible Cause: This could be a sign of decomposition, which can be initiated by heat, light, or an incompatible substance.
-
Immediate Action:
-
If it is safe to do so, immediately remove any heat source and shield the reaction from light.
-
Ensure the reaction is behind a blast shield.
-
Alert colleagues in the vicinity and be prepared to evacuate.
-
Do not attempt to quench the reaction with acid.
-
-
Prevention:
-
Always run reactions at the lowest possible temperature.
-
Ensure all glassware is free of metal contaminants.
-
Double-check that no incompatible reagents or solvents have been accidentally introduced.
-
Problem: I need to purify my organic azide. What methods are safe?
-
Unsafe Methods: Distillation and sublimation should never be used for purifying organic azides as the required heat can lead to violent decomposition.[2][5] Column chromatography can also pose a risk due to potential friction and interaction with the stationary phase.[5]
-
Recommended Methods:
-
Important Considerations:
-
Always work on a small scale, especially when purifying a new compound.
-
Avoid using ground glass joints, as friction can initiate decomposition.[9]
-
Problem: I have a small amount of unreacted organic azide left. How do I safely dispose of it?
-
Never dispose of organic azides directly down the drain or in regular waste.[8]
-
Quenching: Small amounts of organic azides can be safely destroyed by reducing the azide to an amine. A common method is the Staudinger reaction using triphenylphosphine.[10][11] The resulting iminophosphorane can then be hydrolyzed to the amine.
-
Waste Streams:
Quantitative Data Summary
| Parameter | Guideline | Source |
| Stability (C/N Ratio) | (NC + NO) / NN ≥ 3 for stable isolation | [3][4][6] |
| Stability (Rule of Six) | ≥ 6 carbons per azide group | [1] |
| Storage Concentration | ≤ 1M in solution for less stable azides | [1][5] |
| Storage Temperature | -18°C | [1][2][5] |
| Decomposition Temperature | Can be as low as room temperature for unstable azides. Alkyl azides with (nC + nO) / nN ≥ 3 decompose above ~175 °C. | [10] |
Experimental Protocols
Protocol 1: Small-Scale Synthesis of an Aliphatic Azide (Example: 1-Azidohexane)
-
Disclaimer: This is a general guideline. Always consult the primary literature for specific procedures and perform a thorough risk assessment before starting any new reaction.
-
Materials:
-
1-Bromohexane
-
Sodium azide (NaN3)
-
Dimethylformamide (DMF)
-
Deionized water
-
Diethyl ether
-
Magnesium sulfate (MgSO4)
-
-
Procedure:
-
In a fume hood and behind a blast shield, dissolve 1-bromohexane (1 equivalent) in DMF.
-
Carefully add sodium azide (1.2 equivalents) in small portions. Use a plastic or ceramic spatula.[8][9]
-
Stir the reaction mixture at room temperature and monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with deionized water (3x) to remove residual DMF.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Gravity filter the solution to remove the drying agent.
-
Crucially, do not concentrate the solution by rotary evaporation. [3] Use the azide solution directly in the next step if possible. If isolation is necessary and the compound is deemed stable, carefully remove the solvent under reduced pressure at a low temperature.
-
Protocol 2: Safe Quenching of a Small Amount of Residual Organic Azide
-
Disclaimer: This procedure should be performed in a fume hood, and appropriate personal protective equipment should be worn.
-
Materials:
-
Residual organic azide solution
-
Triphenylphosphine (PPh3)
-
An appropriate solvent (e.g., THF, diethyl ether)
-
-
Procedure:
-
Cool the solution containing the residual organic azide in an ice bath.
-
In a separate flask, dissolve triphenylphosphine (1.1 equivalents relative to the azide) in a suitable solvent.
-
Slowly add the triphenylphosphine solution to the cooled azide solution with stirring.
-
Effervescence (release of N2 gas) should be observed. Continue stirring until the gas evolution ceases.
-
Allow the reaction mixture to warm to room temperature and stir for an additional hour to ensure complete reaction.
-
The resulting solution containing the iminophosphorane can be further treated (e.g., with water to form the amine) or disposed of as organic waste, following institutional guidelines.
-
Visualizations
Caption: Factors leading to the explosive decomposition of organic azides.
Caption: A safe workflow for handling organic azides in the laboratory.
Caption: Emergency response procedure for an organic azide incident.
References
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. ucd.ie [ucd.ie]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 6. ehs.ucsb.edu [ehs.ucsb.edu]
- 7. ehs.ucsb.edu [ehs.ucsb.edu]
- 8. chemistry.unm.edu [chemistry.unm.edu]
- 9. artscimedia.case.edu [artscimedia.case.edu]
- 10. Organic azide - Wikipedia [en.wikipedia.org]
- 11. Azide safety archibald | PDF [slideshare.net]
Validation & Comparative
Azido-isobutane vs. Primary Alkyl Azides: A Reactivity Showdown in Click Chemistry
For researchers and professionals in drug development and chemical biology, the choice of reagents is paramount to the success of their conjugation strategies. Click chemistry, particularly the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), has become an indispensable tool for its efficiency and bioorthogonality.[1][2][] This guide provides an objective comparison of the reactivity of a tertiary alkyl azide, azido-isobutane, versus primary alkyl azides, supported by experimental principles and data.
The fundamental difference in reactivity between these two classes of azides stems from steric hindrance. The bulky tert-butyl group of this compound presents a greater spatial obstacle to the incoming alkyne compared to the linear nature of a primary alkyl azide. This steric congestion plays a significant, though variable, role depending on the type of click chemistry employed.[4]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
In CuAAC, the copper(I) catalyst plays a crucial role in lowering the activation energy, making the reaction highly efficient under mild conditions.[5][6] The literature presents a somewhat mixed view on the impact of steric hindrance in CuAAC. Some studies suggest that the reaction is not significantly affected by the steric properties of the azide's substituent, with primary, secondary, and tertiary azides all undergoing the reaction effectively.[7][8] This robustness is a testament to the powerful catalytic cycle of CuAAC.
However, other reports indicate that steric hindrance can negatively influence the efficiency and kinetics of the reaction.[1][4] The fastest reactions are typically observed with azides that have less sterically congested end groups.[4] For particularly hindered substrates, specialized catalytic systems, such as those using abnormal N-heterocyclic carbene (NHC) copper(I) complexes, have been shown to be more effective.[5] Despite these considerations, high conversions (>95%) have been achieved with tertiary alkyl azides, particularly in contexts like solid-phase peptide synthesis, indicating that with optimized conditions, the steric barrier can be overcome.[9][10]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
In the catalyst-free SPAAC reaction, the reactivity is driven by the release of ring strain from a cyclooctyne.[11][12] Here, the steric profile of the azide plays a much more pronounced and exploitable role. The interaction between the azide and the strained alkyne is highly sensitive to spatial crowding.
Experimental evidence shows that tertiary alkyl azides, like this compound, exhibit significantly lower reactivity with sterically demanding cyclooctynes, such as dibenzocyclooctyne (DBCO) derivatives.[13] This is attributed to a steric clash between the tert-butyl group and the bulky components of the cyclooctyne.[13] Conversely, with a less sterically hindered cyclooctyne like bicyclo[6.1.0]non-4-yne (BCN), the difference in reactivity between primary and tertiary azides is less pronounced.[13][14]
This differential reactivity is not a limitation but rather a powerful tool for chemoselective and orthogonal labeling. A molecule containing both a primary and a tertiary azide can be selectively functionalized. The more reactive primary azide can be targeted first with a sterically hindered cyclooctyne like DBCO, leaving the tertiary azide untouched. Subsequently, the tertiary azide can be reacted with a less hindered cyclooctyne like BCN, enabling dual, site-specific labeling of a single molecule.[13][14]
Quantitative Data Summary
The following table summarizes the relative reactivity and key characteristics of primary alkyl azides versus this compound in both CuAAC and SPAAC reactions.
| Feature | Primary Alkyl Azides | This compound (Tertiary Alkyl Azide) | References |
| General Reactivity | High | Moderate to High, context-dependent | [4] |
| Steric Hindrance | Low | High | [13] |
| CuAAC Reactivity | Generally faster reaction rates. | Slower rates may be observed; reaction is generally robust but can be sensitive to steric bulk. High yields are achievable. | [4][7][8] |
| SPAAC Reactivity | High reactivity with a broad range of cyclooctynes. | Reactivity is highly dependent on the cyclooctyne structure. Lower reactivity with sterically demanding cyclooctynes (e.g., DBCO). | [13][14] |
| Key Advantage | Rapid kinetics and high efficiency in most cases. | Enables orthogonal, sequential labeling in SPAAC based on differential reactivity. | [13][14] |
Visualizing the Chemistry and Workflow
To better understand the underlying principles and experimental design, the following diagrams illustrate the reaction mechanisms and a potential workflow for comparing azide reactivity.
Caption: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
References
- 1. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jcmarot.com [jcmarot.com]
- 4. researchgate.net [researchgate.net]
- 5. Click Chemistry [organic-chemistry.org]
- 6. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 7. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 12. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of CuAAC and SPAAC for Tert-Butyl Azide Reactions
For Researchers, Scientists, and Drug Development Professionals: A Guide to Choosing the Right Click Chemistry for Sterically Hindered Azides
The advent of click chemistry has revolutionized the fields of chemical biology, drug discovery, and materials science by providing a set of reliable, efficient, and biocompatible ligation reactions. Among these, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) have emerged as the most prominent methods for forming stable triazole linkages. However, the choice between these two powerful techniques becomes particularly critical when dealing with sterically hindered substrates, such as tert-butyl azide. This guide provides a comprehensive comparative analysis of CuAAC and SPAAC for reactions involving tert-butyl azide, supported by experimental data and detailed protocols to aid researchers in selecting the optimal method for their specific applications.
Executive Summary
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Principle | Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide. | Catalyst-free [3+2] cycloaddition between a strained cyclooctyne and an azide. |
| Reaction Rate | Generally very fast (second-order rate constants typically 1-100 M⁻¹s⁻¹). Rate is less affected by the steric bulk of the azide. | Slower than CuAAC, highly dependent on the cyclooctyne and azide structure. Significantly slower with sterically demanding cyclooctynes and tertiary azides. |
| Biocompatibility | Limited in vivo due to the cytotoxicity of the copper catalyst. Requires ligands to mitigate toxicity. | Excellent biocompatibility as it is a catalyst-free reaction, ideal for in vivo and live-cell applications.[1][2] |
| Functional Group Tolerance | Generally good, but some functional groups can be sensitive to the copper catalyst or the reducing agents used. | Excellent, as the reaction is bioorthogonal and proceeds under mild conditions without a catalyst.[1] |
| Side Reactions | Potential for oxidative homocoupling of alkynes (Glaser coupling) and other copper-mediated side reactions.[3] | Can have side reactions with thiols. Sterically demanding cyclooctynes can be prone to instability.[4] |
| Cost & Accessibility | Terminal alkynes and copper catalysts are generally inexpensive and readily available. | Strained cyclooctynes (e.g., DBCO, BCN) are typically more expensive and complex to synthesize. |
| Regioselectivity | Highly regioselective, exclusively forming the 1,4-disubstituted triazole isomer.[3] | Not regioselective, yielding a mixture of regioisomers. |
Performance with Tert-Butyl Azide: A Quantitative Comparison
The steric bulk of the tert-butyl group presents a significant challenge for cycloaddition reactions. The following table summarizes the available quantitative data for the reaction of tert-butyl azide and its close analogs with both CuAAC and SPAAC.
| Reaction | Alkyne | Azide | Second-Order Rate Constant (k₂) | Yield | Conditions | Reference |
| CuAAC | p-Tolyl acetylene | Tert-butyl azide | Not explicitly reported, but reaction proceeds to form the product. | Moderate to high yields reported for similar systems. | CuSO₄, Sodium Ascorbate, DMSO/water | [5] |
| SPAAC | BCN | 2-Azido-2-methylpropanol | 0.012 M⁻¹s⁻¹ | >95% | CDCl₃, 25°C | [6] |
| SPAAC | ADIBO (DBCO derivative) | 2-Azido-2-methylpropanol | 4.7 x 10⁻⁶ M⁻¹s⁻¹ | Low | CDCl₃, 25°C | [6] |
*2-Azido-2-methylpropanol is a close structural analog of tert-butyl azide and serves as a good model for its reactivity in SPAAC.
Key Observation: While direct kinetic comparison for CuAAC with tert-butyl azide is limited in the literature, it is well-established that CuAAC reactions are generally orders of magnitude faster than SPAAC.[7] The data for SPAAC clearly demonstrates that the choice of cyclooctyne is critical when reacting with a tertiary azide. The less sterically hindered BCN reacts significantly faster than the more bulky DBCO derivative (ADIBO).
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of Tert-Butyl Azide with a Terminal Alkyne
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Tert-butyl azide
-
Terminal alkyne (e.g., phenylacetylene)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Solvent (e.g., a mixture of tert-butanol and water, or DMSO and water)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
In a reaction vessel, dissolve the terminal alkyne (1.0 equiv.) and tert-butyl azide (1.1 equiv.) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).
-
Prepare a stock solution of CuSO₄·5H₂O (e.g., 100 mM in water).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).
-
Prepare a stock solution of THPTA ligand (e.g., 100 mM in water).
-
To the reaction mixture, add the THPTA ligand solution (final concentration to achieve a 5:1 ligand to copper ratio is recommended).[8]
-
Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
Add the CuSO₄·5H₂O solution to the reaction mixture (a final concentration of 1-5 mol% is a good starting point).
-
Initiate the reaction by adding the sodium ascorbate solution (typically 5-10 mol%).
-
Stir the reaction at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction can be worked up by extracting the product with an organic solvent. The copper catalyst can be removed by washing with an aqueous solution of EDTA.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of Tert-Butyl Azide with BCN
This protocol is adapted from studies on tertiary azides with BCN.
Materials:
-
Tert-butyl azide
-
Bicyclo[6.1.0]nonyne (BCN) derivative
-
Solvent (e.g., acetonitrile, DMSO, or a mixture with water)
Procedure:
-
In a reaction vessel, dissolve the BCN derivative (1.0 equiv.) and tert-butyl azide (1.1 equiv.) in the chosen solvent.
-
Stir the reaction at room temperature.
-
The reaction progress can be monitored by Nuclear Magnetic Resonance (NMR) spectroscopy by following the disappearance of the alkyne or azide signals, or by LC-MS to observe product formation.
-
Due to the generally slower reaction rate compared to CuAAC, the reaction may require several hours to days to reach completion, depending on the concentration of reactants.
-
Once the reaction is complete, the product can be isolated by standard purification techniques such as column chromatography.
Visualizing the Reaction Pathways
To better understand the fundamental differences between CuAAC and SPAAC, the following diagrams illustrate their respective reaction mechanisms and a typical experimental workflow.
Caption: Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: General experimental workflow for CuAAC and SPAAC reactions.
Conclusion and Recommendations
The choice between CuAAC and SPAAC for reactions involving tert-butyl azide is a trade-off between reaction speed and biocompatibility.
-
For applications where high reaction rates and yields are paramount, and the potential for copper-induced toxicity is not a concern (e.g., in materials science or ex vivo applications), CuAAC is the superior choice. The steric hindrance of the tert-butyl group is less of a kinetic impediment in the catalyzed reaction. The use of appropriate ligands is crucial to stabilize the copper(I) catalyst and achieve optimal results.
-
For in vivo imaging, live-cell labeling, and other applications in biological systems where cytotoxicity is a major concern, SPAAC is the only viable option. When using SPAAC with tert-butyl azide, the choice of cyclooctyne is critical. Less sterically hindered cyclooctynes, such as BCN, are strongly recommended over more sterically demanding ones like DBCO to achieve reasonable reaction rates.
Researchers and drug development professionals should carefully consider the specific requirements of their project to make an informed decision. This guide provides the necessary data and protocols to facilitate this selection process and to successfully implement either CuAAC or SPAAC for the conjugation of molecules bearing the sterically challenging tert-butyl azide group.
References
- 1. researchgate.net [researchgate.net]
- 2. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfated Ligands for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Click Chemistry Reactions: CuAAC, SPAAC, Diels-Alder | Biopharma PEG [biochempeg.com]
- 8. broadpharm.com [broadpharm.com]
How does steric hindrance affect Azido-isobutane's reactivity compared to linear azides?
For Immediate Publication
[Shanghai, CN – October 31, 2025] – In the landscape of bioconjugation and drug development, the azide functional group is a cornerstone of "click chemistry," enabling rapid and specific covalent bond formation. However, the steric profile of the azide-bearing molecule can significantly influence its reactivity. This guide provides a comparative analysis of azido-isobutane, a tertiary azide, and linear azides (primary and secondary), focusing on how steric hindrance impacts their performance in key bioorthogonal reactions. This report synthesizes experimental data to offer researchers, scientists, and drug development professionals a clear understanding of these critical reactivity differences.
Executive Summary
The tert-butyl group of this compound introduces significant steric bulk around the azide functional group. This steric hindrance dramatically reduces the reactivity of this compound in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions, particularly with sterically demanding cyclooctynes. While less quantitative data is available for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Staudinger ligation, the established principles of reaction kinetics suggest that steric hindrance also impedes the reactivity of this compound in these transformations compared to its linear counterparts. This guide presents available kinetic data, outlines experimental protocols for reactivity comparison, and provides mechanistic diagrams to illustrate these differences.
Data Presentation: Quantitative Comparison of Reaction Rates
The most pronounced effect of steric hindrance is observed in SPAAC reactions. The following table summarizes the second-order rate constants for the reaction of primary, secondary, and tertiary azides with different cyclooctynes.
| Azide Structure | Alkyne | Second-Order Rate Constant (M⁻¹s⁻¹) | Fold Decrease vs. Primary Azide |
| Primary Azide (2-azidoethanol) | BCN | 0.024 | - |
| Secondary Azide (2-azidopropanol) | BCN | 0.017 | 1.4 |
| Tertiary Azide (2-azido-2-methylpropanol) | BCN | 0.012 | 2 |
| Primary Azide (2-azidoethanol) | ADIBO | 0.90 | - |
| Secondary Azide (2-azidopropanol) | ADIBO | 0.25 | 3.6 |
| Tertiary Azide (2-azido-2-methylpropanol) | ADIBO | 4.7 x 10⁻⁶ | ~191,000 |
Data sourced from "Chemoselectivity of Tertiary Azides in Strain-Promoted Alkyne-Azide Cycloadditions". BCN (bicyclo[6.1.0]non-4-yne) is a less sterically demanding cyclooctyne, while ADIBO (azadibenzocyclooctyne) is more sterically hindered.
For CuAAC and Staudinger ligation, direct quantitative comparisons involving this compound are less common in the literature. However, it is a well-established principle that increased steric bulk at the reaction center generally leads to a decrease in reaction rate. In CuAAC, less sterically hindered azides exhibit faster reactions[1]. The rate-determining step in the Staudinger ligation with alkyl azides is the initial nucleophilic attack of the phosphine on the terminal nitrogen of the azide; increased steric hindrance on the azide would be expected to slow this step.
Experimental Protocols
To enable researchers to conduct their own comparative studies, the following are detailed methodologies for the key experiments cited.
Experimental Protocol 1: Determination of Second-Order Rate Constants for SPAAC by ¹H NMR Spectroscopy
This protocol allows for the kinetic analysis of the reaction between an azide and a cyclooctyne.
-
Reagent Preparation:
-
Prepare stock solutions of the primary azide (e.g., 2-azidoethanol), secondary azide (e.g., 2-azidopropanol), tertiary azide (e.g., 2-azido-2-methylpropanol), and the cyclooctyne (e.g., BCN or ADIBO) in a deuterated solvent (e.g., CD₃CN or DMSO-d₆). A typical concentration is 100 mM.
-
Prepare a stock solution of an internal standard (e.g., dimethyl sulfone) of known concentration in the same deuterated solvent.
-
-
Reaction Monitoring:
-
In an NMR tube, combine a known volume of the azide stock solution and the internal standard stock solution.
-
Initiate the reaction by adding a known volume of the cyclooctyne stock solution. The final concentrations of the reactants should be in the range of 10-50 mM.
-
Immediately acquire a ¹H NMR spectrum (t=0) and continue to acquire spectra at regular time intervals.
-
-
Data Analysis:
-
Integrate a characteristic peak for the reactant (azide or alkyne) and the internal standard at each time point.
-
Calculate the concentration of the reactant at each time point relative to the constant concentration of the internal standard.
-
Plot the reciprocal of the reactant concentration versus time. For a second-order reaction, this plot will be linear.
-
The slope of the line is equal to the second-order rate constant (k).
-
Experimental Protocol 2: Comparative Reactivity in CuAAC via in situ Monitoring
This protocol provides a method for qualitatively or semi-quantitatively comparing the reaction rates of different azides in a CuAAC reaction.
-
Reagent Preparation:
-
Prepare stock solutions of the linear azide (e.g., benzyl azide) and this compound in a suitable solvent (e.g., a mixture of water and a miscible organic solvent like DMSO or t-BuOH).
-
Prepare a stock solution of a terminal alkyne (e.g., phenylacetylene).
-
Prepare stock solutions of a copper(II) sulfate (CuSO₄) and a reducing agent (e.g., sodium ascorbate). A copper ligand such as THPTA can also be included.
-
-
Reaction Setup:
-
In parallel reaction vessels, combine the alkyne solution and either the linear azide or this compound solution.
-
To each vessel, add the copper sulfate solution (and ligand, if used).
-
Initiate the reactions by adding the sodium ascorbate solution.
-
-
Reaction Monitoring:
-
At regular time intervals, withdraw an aliquot from each reaction mixture and quench the reaction (e.g., by adding EDTA).
-
Analyze the aliquots by a suitable technique such as HPLC, LC-MS, or TLC to determine the extent of product formation.
-
Plot the product concentration or percentage conversion against time for each azide to compare their relative reactivities.
-
Mandatory Visualizations
The following diagrams illustrate the mechanistic pathways and a general experimental workflow.
Caption: SPAAC reaction mechanism.
Caption: CuAAC catalytic cycle.
References
Comparative Analysis of Azido-isobutane and its Isomer and Amine Analogue via ¹H and ¹³C NMR Spectroscopy
A detailed guide for researchers providing a comparative analysis of the ¹H and ¹³C NMR spectra of 1-azido-2-methylpropane (azido-isobutane), its structural isomer tert-butyl azide, and its corresponding amine, isobutylamine. This guide includes predicted and experimental data, detailed experimental protocols, and structural correlation diagrams to aid in the interpretation of these key analytical techniques in drug development and organic synthesis.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry for the structural elucidation of organic molecules. For researchers working with energetic and versatile compounds like alkyl azides, a thorough understanding of their spectral characteristics is crucial. This guide provides a comprehensive comparison of the ¹H and ¹³C NMR spectra of 1-azido-2-methylpropane, commonly referred to as this compound. To provide a broader context for spectral interpretation, we compare its data with that of its structural isomer, tert-butyl azide (2-azido-2-methylpropane), and its reduction product, isobutylamine. This comparison will highlight the influence of the azido and amino functional groups and the carbon skeleton's geometry on the NMR chemical shifts and coupling constants.
Predicted ¹H and ¹³C NMR Spectral Data for 1-Azido-2-methylpropane
Estimated ¹H NMR Data for 1-Azido-2-methylpropane
The ¹H NMR spectrum is predicted to show three distinct signals:
-
A doublet for the six equivalent methyl protons (Hγ), split by the single methine proton (Hβ).
-
A multiplet (nonet) for the single methin proton (Hβ), split by the six methyl protons and the two methylene protons.
-
A doublet for the two methylene protons (Hα), which are adjacent to the azido group and split by the methine proton.
Estimated ¹³C NMR Data for 1-Azido-2-methylpropane
The ¹³C NMR spectrum is expected to display three signals corresponding to the three unique carbon environments:
-
A signal for the two equivalent methyl carbons (Cγ).
-
A signal for the methine carbon (Cβ).
-
A downfield signal for the methylene carbon (Cα) directly attached to the electron-withdrawing azido group.
Comparative NMR Data Analysis
To illustrate the spectral differences arising from structural isomerism and functional group transformation, the predicted data for 1-azido-2-methylpropane is compared with the experimental data for tert-butyl azide and isobutylamine.
| Compound | Proton (¹H) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| 1-Azido-2-methylpropane (Predicted) | Hα (-CH₂N₃) | ~3.1 - 3.3 | Doublet | ~7.0 | 2H |
| Hβ (>CH-) | ~1.8 - 2.0 | Multiplet (Nonet) | ~7.0 | 1H | |
| Hγ (-CH₃) | ~1.0 | Doublet | ~7.0 | 6H | |
| tert-Butyl Azide (Experimental) | Hα (-CH₃) | ~1.3 | Singlet | - | 9H |
| Isobutylamine (Experimental) | Hα (-CH₂NH₂) | ~2.4 - 2.6 | Doublet | ~7.0 | 2H |
| Hβ (>CH-) | ~1.6 - 1.8 | Multiplet (Nonet) | ~7.0 | 1H | |
| Hγ (-CH₃) | ~0.9 | Doublet | ~7.0 | 6H | |
| -NH₂ | ~1.1 (broad) | Singlet | - | 2H |
Table 1: Comparison of ¹H NMR Spectral Data
| Compound | Carbon (¹³C) | Chemical Shift (δ, ppm) |
| 1-Azido-2-methylpropane (Predicted) | Cα (-CH₂N₃) | ~55 - 60 |
| Cβ (>CH-) | ~28 - 32 | |
| Cγ (-CH₃) | ~20 - 24 | |
| tert-Butyl Azide (Experimental) | Cα (>C(N₃)-) | ~60 - 65 |
| Cβ (-CH₃) | ~30 - 35 | |
| Isobutylamine (Experimental) | Cα (-CH₂NH₂) | ~48 - 52 |
| Cβ (>CH-) | ~29 - 33 | |
| Cγ (-CH₃) | ~21 - 25 |
Table 2: Comparison of ¹³C NMR Spectral Data
Structural Interpretation and Signaling Pathways
The following diagrams illustrate the molecular structures and the through-bond correlations that give rise to the observed NMR splitting patterns.
Caption: Structure and key ¹H-¹H couplings in 1-Azido-2-methylpropane.
Caption: Structure of tert-Butyl Azide showing equivalent methyl groups.
Caption: Structure and key ¹H-¹H couplings in Isobutylamine.
Experimental Protocols
Sample Preparation
-
Weigh 5-10 mg of the solid sample or measure 5-10 µL of the liquid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry vial.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS, for organic solvents) for chemical shift referencing (0 ppm).
-
Transfer the solution to a standard 5 mm NMR tube.
-
Ensure the sample height in the tube is adequate for the spectrometer's probe (typically 4-5 cm).
¹H NMR Spectroscopy Acquisition
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a proton-sensitive probe.
-
Locking and Shimming : Insert the sample into the spectrometer. Lock the field frequency to the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks.
-
Acquisition Parameters :
-
Pulse Sequence : A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS) : Typically 8 to 16 scans for sufficient signal-to-noise ratio.
-
Relaxation Delay (D1) : 1-2 seconds between scans to allow for full proton relaxation.
-
Spectral Width (SW) : A range that encompasses all expected proton signals (e.g., -2 to 12 ppm).
-
Acquisition Time (AQ) : Typically 2-4 seconds to ensure good resolution.
-
-
Processing :
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).
-
Integrate the signals to determine the relative number of protons.
-
¹³C NMR Spectroscopy Acquisition
-
Instrumentation : A high-field NMR spectrometer with a carbon-sensitive or broadband probe.
-
Locking and Shimming : Same procedure as for ¹H NMR.
-
Acquisition Parameters :
-
Pulse Sequence : A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to single lines for each carbon and to benefit from the Nuclear Overhauser Effect (NOE).
-
Number of Scans (NS) : Significantly more scans are required than for ¹H NMR due to the low natural abundance of ¹³C (e.g., 128 to 1024 scans or more, depending on the sample concentration).
-
Relaxation Delay (D1) : 2-5 seconds.
-
Spectral Width (SW) : A wide range to cover all expected carbon signals (e.g., 0 to 220 ppm).
-
Acquisition Time (AQ) : Typically 1-2 seconds.
-
-
Processing :
-
Apply a Fourier transform to the FID.
-
Phase the spectrum.
-
Calibrate the chemical shift scale using the deuterated solvent signal or the internal standard.
-
Conclusion
This guide provides a foundational understanding of the ¹H and ¹³C NMR spectra of 1-azido-2-methylpropane and its comparison with tert-butyl azide and isobutylamine. The predicted and experimental data, coupled with the structural diagrams and detailed experimental protocols, offer researchers a practical resource for identifying and characterizing these and similar molecules. The distinct spectral features highlighted herein demonstrate the power of NMR spectroscopy in differentiating isomers and tracking chemical transformations, which are essential capabilities in the fields of drug discovery and materials science.
Methods for validating the structure of triazoles synthesized from tert-butyl azide
A Comparative Guide to Validating the Structure of Synthesized Triazoles
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of newly synthesized compounds is a critical checkpoint in the research and development pipeline. This guide provides a comparative overview of the primary analytical methods for validating the structure of 1,2,3-triazoles, particularly those synthesized from precursors like tert-butyl azide. We present supporting experimental data, detailed protocols, and workflow visualizations to assist in the selection and application of these techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful and commonly used technique for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For triazole validation, ¹H and ¹³C NMR are indispensable, often supplemented by 2D NMR techniques for complex structures.
Data Presentation: Characteristic NMR Chemical Shifts
The formation of the triazole ring results in characteristic signals. The proton on the triazole ring (C5-H for 1,4-disubstituted triazoles) is typically observed far downfield due to the electronic environment of the aromatic heterocyclic ring.[1][2] Similarly, the carbon atoms of the triazole ring exhibit distinct chemical shifts.[1][3][4]
| Nucleus | Typical Chemical Shift (δ) in ppm | Notes |
| ¹H NMR | ||
| Triazole Ring Proton (C-H) | 7.5 - 8.5[1][2] | Singlet, chemical shift is sensitive to substituents and solvent.[2] |
| Protons on adjacent CH₂ (N-CH₂) | 4.5 - 5.6[1] | Chemical shift is influenced by the electron-withdrawing nature of the triazole ring. |
| ¹³C NMR | ||
| Triazole Ring Carbon (C4) | 135 - 148[1][5] | Substituted carbon, shift varies with the nature of the substituent. |
| Triazole Ring Carbon (C5) | 120 - 130[1][5] | Protonated carbon (in 1,4-disubstituted triazoles), appears in the aromatic region. |
Experimental Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation : Dissolve approximately 5-10 mg of the purified triazole sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[6] Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
-
Internal Standard : The residual solvent peak is typically used as the primary internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.0 ppm for ¹³C).[6]
-
Data Acquisition : Record ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.[6] Standard acquisition parameters are usually sufficient.
-
Advanced Analysis : For unambiguous assignment, especially with complex substitution patterns, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are recommended to establish proton-proton and proton-carbon correlations, respectively.[1][6][7]
Visualization: NMR Analysis Workflow
Caption: Workflow for triazole structure validation using NMR spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry is a vital tool for confirming the molecular weight of a synthesized triazole and providing evidence of its elemental composition through high-resolution mass spectrometry (HRMS). Fragmentation patterns observed in MS/MS experiments can further corroborate the presence of the triazole core.
Data Presentation: Common Mass Spectrometry Fragmentation
The analysis of triazoles by mass spectrometry typically shows a strong molecular ion peak (M⁺).[8] The subsequent fragmentation is highly dependent on the substituents but often involves the cleavage of the triazole ring.[8][9]
| Ion | Description | Significance |
| [M+H]⁺ or [M]⁺ | Protonated molecule or molecular ion. | Confirms the molecular weight of the synthesized triazole. |
| [M - N₂]⁺ | Loss of a neutral nitrogen molecule (28 Da).[8] | A characteristic fragmentation for many nitrogen-rich heterocycles, including triazoles, indicating ring cleavage. |
| [M - RCN]⁺ | Loss of a nitrile group from a substituent.[8] | Dependent on the nature of the substituents (R) on the triazole ring. |
| [RCN₂]⁺ | Fragment containing a substituent and two nitrogen atoms.[8] | Provides information about the connectivity of substituents to the triazole ring. |
Experimental Protocol: LC-MS Analysis
-
Sample Preparation : Prepare a dilute solution of the triazole sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.
-
Chromatography : Inject the sample into an HPLC system, typically with a C18 column, to separate the compound from any impurities. A gradient elution with water and acetonitrile (both often containing 0.1% formic acid to promote ionization) is common.
-
Ionization : Use Electrospray Ionization (ESI) in positive ion mode, as triazoles are readily protonated.[10]
-
Mass Analysis : Acquire full scan mass spectra to identify the [M+H]⁺ ion. For further structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to observe characteristic fragment ions.[11]
Visualization: Mass Spectrometry Analysis Workflow
Caption: Workflow for triazole structure validation using LC-MS/MS.
Single-Crystal X-ray Crystallography
For an unequivocal determination of a molecule's three-dimensional structure, single-crystal X-ray crystallography is the gold standard. It provides precise measurements of bond lengths, bond angles, and crystal packing, leaving no ambiguity about the compound's constitution and stereochemistry.
Data Presentation: Typical Triazole Bond Geometries
The data obtained from X-ray diffraction allows for the precise measurement of the molecular geometry.
| Parameter | Typical Value (Å or °) | Notes |
| Bond Lengths | ||
| N-N | ~1.31 - 1.37 Å | |
| C-N | ~1.32 - 1.36 Å | |
| C=C (if applicable) | ~1.35 Å | |
| Bond Angles | ||
| N-N-N | ~107 - 110° | Varies based on position in the five-membered ring. |
| C-N-N | ~106 - 111° | |
| N-C-N | ~108 - 112° |
(Note: These are generalized values; specific data can be found in crystallographic databases for closely related structures.[12][13][14][15])
Experimental Protocol: Crystal Growth and Analysis
-
Crystal Growth : Growing diffraction-quality single crystals is the most challenging step. A common method is slow evaporation of a solvent from a saturated solution of the purified triazole. Solvents such as ethanol, methanol, ethyl acetate, or solvent mixtures (e.g., dichloromethane/hexane) can be effective.
-
Crystal Mounting : Carefully select a well-formed, clear crystal and mount it on a goniometer head.
-
Data Collection : Place the crystal in a single-crystal X-ray diffractometer. A beam of X-rays is directed at the crystal, and the resulting diffraction pattern is recorded as the crystal is rotated.[12]
-
Structure Solution and Refinement : The diffraction data is processed to solve the phase problem and generate an initial electron density map. This map is used to build a molecular model, which is then refined against the experimental data to yield the final, precise 3D structure.[12]
Visualization: X-ray Crystallography Workflow
Caption: Workflow for unambiguous structure determination via X-ray crystallography.
Supporting Method: Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. While not a primary method for complete structure elucidation of triazoles, it serves as a quick check to confirm the presence of the triazole core and other key functional groups and to verify the disappearance of starting materials (e.g., the characteristic azide stretch).
Data Presentation: Characteristic IR Absorption Bands
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Notes |
| N-H Stretch (if present) | 3100 - 3150[16] | Broad peak, indicates presence of 1H-triazole tautomer. |
| Aromatic C-H Stretch | 3000 - 3100[16] | |
| C=N Stretch | 1380 - 1400[17] | Stretching within the triazole ring. |
| N=N Stretch | 1410 - 1550[5][16] | Characteristic of the triazole ring system. |
| Ring Vibrations | 1050 - 1200[17] | "Fingerprint" region vibrations of the triazole ring. |
(Note: The disappearance of the strong, sharp azide (N₃) peak, typically found around 2100 cm⁻¹, is a key indicator that the reaction has proceeded.)
Experimental Protocol: FT-IR Analysis
-
Sample Preparation : The sample can be analyzed neat as a thin film (if it is an oil), as a KBr pellet (for crystalline solids), or by using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, mix a small amount of the solid sample with dry KBr powder and press it into a transparent disk.
-
Data Acquisition : Place the sample in the FT-IR spectrometer and record the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Analysis : Identify the characteristic absorption bands corresponding to the triazole ring and other functional groups in the molecule. Compare the spectrum to that of the starting materials to confirm the reaction's completion.[5]
Comparative Summary of Validation Methods
| Method | Information Provided | Sample Requirement | Strengths | Limitations |
| NMR Spectroscopy | Atomic connectivity, chemical environment, stereochemistry | 5-10 mg, soluble | Provides comprehensive structural detail in solution | Can be complex to interpret; requires pure sample |
| Mass Spectrometry | Molecular weight, elemental formula (HRMS), fragmentation | < 1 mg, soluble | High sensitivity, confirms molecular formula | Provides limited connectivity information on its own |
| X-ray Crystallography | Unambiguous 3D structure, bond lengths/angles | Single crystal | The definitive "gold standard" for structure proof | Crystal growth can be difficult and time-consuming |
| FT-IR Spectroscopy | Presence of functional groups | < 1 mg | Fast, simple, good for reaction monitoring | Provides limited structural information; not definitive |
Conclusion
A multi-faceted approach is the most robust strategy for validating the structure of newly synthesized triazoles. Typically, NMR spectroscopy and mass spectrometry are used in combination to establish the initial structural hypothesis, confirming the molecular weight and the carbon-hydrogen framework. For novel compounds or when absolute stereochemistry is required, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of structure. FT-IR spectroscopy serves as a valuable, rapid supplementary technique, particularly for confirming the consumption of key starting materials. By integrating these methods, researchers can ensure the structural integrity of their synthesized triazoles with the highest degree of confidence.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 3. spectrabase.com [spectrabase.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. rsc.org [rsc.org]
- 7. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]
- 8. Mass spectra of 1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. connectsci.au [connectsci.au]
- 10. Simultaneous Quantitation of Five Triazole Anti-fungal Agents by Paper Spray-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sciex.com [sciex.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Kinetic Analysis of Azido-isobutane Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
The 1,3-dipolar cycloaddition reaction between azides and alkynes, a cornerstone of "click chemistry," offers a robust methodology for molecular ligation across various scientific disciplines. Understanding the kinetics of these reactions is paramount for optimizing reaction conditions, predicting outcomes, and developing novel applications in drug discovery and materials science. This guide provides a comparative analysis of the kinetics of cycloaddition reactions involving simple alkyl azides, with a focus on azido-isobutane as the target molecule.
Due to a lack of specific kinetic data for this compound in the current literature, this guide utilizes data from structurally similar small, non-strained organic azides, such as benzyl azide and 1-azidodecane, as proxies. This approach provides valuable insights into the expected kinetic behavior of this compound in similar cycloaddition reactions.
Quantitative Kinetic Data Summary
The following table summarizes key kinetic parameters for various cycloaddition reactions involving simple alkyl azides with different alkynes. The data is categorized by the type of cycloaddition: thermal (uncatalyzed), Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
| Azide | Alkyne | Cycloaddition Type | Solvent/Conditions | Rate Constant (k) [M⁻¹s⁻¹] | Activation Energy (Ea) [kJ/mol] | Reference |
| 1-Azidodecane | Phenyl propargyl ether | Thermal (bulk) | Linear heating | - | 82 ± 1 | [1] |
| α-azide-ω-alkyne (C8) | - | Thermal (bulk) | DSC | - | 85 ± 2 | [2] |
| α-azide-ω-alkyne (C12) | - | Thermal (bulk) | DSC | - | 86 ± 2 | [2] |
| Benzyl Azide | 4-Nitrophenylacetylene | CuAAC | Isothermal | - | 22.99 ± 0.13 | [3] |
| Benzyl Azide | Ethyl propiolate | CuAAC | Isothermal | - | 55.81 ± 0.74 | [3] |
| Benzyl Azide | 3-Butyn-2-one | CuAAC | Isothermal | - | 56.75 ± 0.65 | [3] |
| Benzyl Azide | DIBAC | SPAAC | Aqueous solvent | 1.9 | - | [4] |
| Benzyl Azide | [9+1]CPP | SPAAC | Deuterated DMSO | See reference for details | - | [5] |
| Benzyl Azide | [11+1]CPP | SPAAC | Deuterated DMSO | See reference for details | - | [5] |
Note: The rate constants and activation energies are highly dependent on the specific reactants, catalysts, and reaction conditions.
Experimental Protocols for Kinetic Analysis
The determination of kinetic parameters for cycloaddition reactions relies on monitoring the concentration of reactants or products over time. Several robust techniques are commonly employed:
1. Differential Scanning Calorimetry (DSC)
DSC is particularly useful for studying the kinetics of bulk, thermally initiated cycloaddition reactions.[2] By measuring the heat flow associated with the reaction as a function of temperature and time, one can determine the activation energy (Ea) and the pre-exponential factor (A) of the Arrhenius equation.
-
Methodology:
-
A small, precisely weighed sample of the azide and alkyne mixture is placed in a DSC pan.
-
The sample is heated at a constant rate (e.g., 0.5, 1.0, 2.0, and 4.0 °C min⁻¹) under an inert atmosphere (e.g., argon).[2]
-
The heat flow is recorded as a function of temperature.
-
Isoconversional kinetic analysis is applied to the DSC data to determine the activation energy as a function of conversion.[1][2]
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for monitoring the progress of cycloaddition reactions in solution. By integrating the signals of specific protons or other nuclei in the reactants and products, their concentrations can be determined over time.
-
Methodology:
-
The azide and alkyne are mixed in an NMR tube with a deuterated solvent and a known concentration of an internal standard (e.g., dimethyl sulfone).[5]
-
¹H NMR spectra are acquired at regular time intervals at a constant temperature.[5]
-
The integrals of characteristic peaks for a reactant and the product are compared to the integral of the internal standard to determine their concentrations.[5]
-
The concentration data is then used to calculate the second-order rate constant.[4]
-
3. In-Gel Fluorescence
For reactions involving fluorescently labeled molecules, such as in bioconjugation studies, in-gel fluorescence can be a sensitive method for kinetic analysis.[6]
-
Methodology:
-
A reaction is initiated between a protein containing a bioorthogonally incorporated azide and a fluorescently labeled alkyne.[6]
-
Aliquots of the reaction mixture are taken at different time points and quenched.
-
The samples are run on an SDS-PAGE gel.
-
The fluorescence intensity of the band corresponding to the labeled protein is quantified using an imaging system.[6]
-
The extent of the reaction is plotted against time, and the data is fitted to a pseudo-first-order kinetic model to determine the rate constant.[6]
-
Visualizing the Experimental Workflow
The following diagram illustrates a general workflow for the kinetic analysis of an azide-alkyne cycloaddition reaction.
Comparison of Cycloaddition Reaction Types
The choice of cycloaddition reaction significantly impacts the reaction kinetics and the required experimental conditions.
-
Thermal Cycloaddition: This is the simplest form, relying on heat to overcome the activation energy barrier. These reactions are typically slow and may require elevated temperatures, which can be incompatible with sensitive substrates.[7] The kinetics often follow second-order rate laws.[1]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The use of a copper(I) catalyst dramatically accelerates the reaction rate, allowing it to proceed under mild conditions, often at room temperature.[8] However, the copper catalyst can be toxic to cells, limiting its in vivo applications.[9] The kinetics of CuAAC can be complex and may not always follow simple second-order behavior.[8]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): SPAAC utilizes a strained alkyne, such as a cyclooctyne, to accelerate the reaction without the need for a catalyst.[10] This makes it highly suitable for biological applications.[9] The reaction rate is highly dependent on the degree of strain in the alkyne.[4] While generally slower than CuAAC, the rates are sufficient for many bioconjugation applications.[9]
References
- 1. Probing kinetic and mechanistic features of bulk azide–alkyne cycloaddition - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
Unraveling the Reaction Mechanisms of Azido-isobutane: A Comparative Guide to DFT Calculations and Experimental Data
For Researchers, Scientists, and Drug Development Professionals
The study of reaction mechanisms is fundamental to advancing chemical synthesis and drug development. Azido-isobutane (tert-butyl azide), a sterically hindered alkyl azide, presents an interesting case for understanding decomposition pathways, which can proceed through either concerted mechanisms or stepwise processes involving highly reactive nitrene intermediates. This guide provides a comparative overview of the theoretical modeling of these reaction mechanisms using Density Functional Theory (DFT) and available experimental data.
Comparison of Theoretical and Experimental Findings
Computational chemistry, particularly DFT, offers a powerful lens through which to examine the intricate details of reaction pathways that are often challenging to observe experimentally. For the thermolysis of alkyl azides, a key question is whether the reaction proceeds in a single, concerted step, or via the formation of a transient nitrene species.
Experimental studies on the gas-phase pyrolysis of alkyl azides, including tert-butyl azide, indicate that a primary decomposition pathway involves the extrusion of a nitrogen molecule (N₂) coupled with a synchronous 1,2-hydride or 1,2-alkyl shift to form an imine.[1] This concerted mechanism avoids the formation of a high-energy nitrene intermediate.
While specific DFT calculations detailing the activation energies for various decomposition pathways of this compound are not extensively available in the reviewed literature, computational studies on related organic azides provide insights into the expected reaction coordinates. These studies often compare the energy barriers of the concerted pathway versus a stepwise pathway involving the formation of a singlet or triplet nitrene.
Table 1: Comparison of this compound Reaction Mechanism Data
| Parameter | DFT Calculations (Qualitative Predictions based on related systems) | Experimental Data (Qualitative for this compound) |
| Thermolysis Primary Mechanism | Likely favors a concerted mechanism with N₂ extrusion and a synchronous 1,2-shift due to the high energy of the corresponding nitrene. | Primarily proceeds via a concerted mechanism to form an imine and N₂.[1] |
| Photolysis Mechanism | May involve the formation of a tert-butyl nitrene intermediate, which can then undergo rearrangements or insertions. | Expected to proceed via nitrene intermediates, but specific product quantum yields for this compound are not readily available. |
| Key Intermediates | In a stepwise pathway, tert-butyl nitrene (singlet and triplet states) would be the key intermediate. | Direct observation of tert-butyl nitrene is challenging due to its high reactivity. |
| Major Thermolysis Products | 2-Methyl-2-propanimine and Nitrogen (N₂) | 2-Methyl-2-propanimine and Nitrogen (N₂) |
| Major Photolysis Products | Potentially products from nitrene rearrangement (e.g., imines) and insertion into C-H bonds. | Not detailed in the reviewed literature. |
Experimental Protocols
Synthesis of this compound (tert-Butyl Azide)
A common method for the synthesis of tert-butyl azide involves the reaction of tert-butyl alcohol with sodium azide in the presence of a strong acid.
Materials:
-
tert-Butyl alcohol
-
Sodium azide (NaN₃)
-
Sulfuric acid (H₂SO₄)
-
Water
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice bath
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Prepare a solution of sulfuric acid in water by carefully adding the acid to the water in an ice bath with vigorous stirring.
-
Cool the acidic solution to ≤ 5 °C.
-
Slowly add sodium azide to the cooled solution, ensuring the temperature does not exceed 20°C to prevent the volatilization of hydrazoic acid (HN₃).
-
Once the sodium azide has dissolved, add tert-butyl alcohol to the solution.
-
Stir the resulting solution for a few minutes and then allow it to stand at room temperature for approximately 24 hours.
-
The product, tert-butyl azide, will form an upper layer. Separate this layer using a separatory funnel.
-
Wash the collected organic layer with a sodium hydroxide solution to remove any traces of HN₃.
-
Dry the tert-butyl azide over anhydrous sodium sulfate.[2]
Disclaimer: This protocol is for informational purposes only. The synthesis of azides should be performed by trained professionals in a controlled laboratory setting with appropriate safety precautions, as azides can be explosive.
Visualizing Reaction Pathways and Workflows
Logical Workflow: Integrating DFT and Experiment
The relationship between theoretical calculations and experimental validation is crucial for a comprehensive understanding of reaction mechanisms. The following diagram illustrates this synergistic workflow.
Caption: Workflow for studying reaction mechanisms.
Proposed Thermolysis Pathway of this compound
Based on experimental evidence for alkyl azides, the thermal decomposition of this compound likely proceeds through a concerted mechanism. This pathway involves the simultaneous breaking of the C-N₃ bond and a 1,2-methyl shift, leading to the formation of N-ethylidenemethanamine and nitrogen gas. A competing, though likely higher energy, pathway could involve the formation of a transient tert-butyl nitrene intermediate.
Caption: Thermolysis pathways of this compound.
References
A comparative study on the thermal stability of different organic azides
For Researchers, Scientists, and Drug Development Professionals
Organic azides are a versatile class of energetic compounds with wide-ranging applications in chemical synthesis, materials science, and pharmaceuticals. Their utility is often balanced against their inherent instability. Understanding the thermal stability of different organic azides is paramount for safe handling, reaction design, and the development of robust chemical processes. This guide provides a comparative analysis of the thermal stability of various classes of organic azides, supported by experimental data from thermal analysis techniques.
Factors Influencing the Thermal Stability of Organic Azides
The stability of organic azides is primarily dictated by their molecular structure. Key factors include:
-
Carbon-to-Nitrogen Ratio (C/N): A higher C/N ratio generally correlates with greater stability. Azides with a low C/N ratio are often highly energetic and potentially explosive.
-
Electronic Effects: Electron-withdrawing groups attached to the azide moiety tend to decrease thermal stability, while electron-donating groups can increase it.[1]
-
Steric Hindrance: Increased steric bulk around the azide group can influence its stability, although the effects can be complex.
-
Overall Molecular Structure: The presence of other energetic functional groups ("explosophores") within the same molecule can significantly reduce its overall stability.
Comparative Thermal Stability Data
The following table summarizes the thermal decomposition data for representative examples of different classes of organic azides, primarily obtained from Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). The onset temperature of decomposition (T_onset_) is a key indicator of thermal stability, representing the temperature at which decomposition begins. The enthalpy of decomposition (ΔH_d_) provides a measure of the energy released during the process.
| Class of Organic Azide | Compound | Onset Temperature (T_onset_) (°C) | Enthalpy of Decomposition (ΔH_d_) (kJ/mol) | Heating Rate (°C/min) | Reference |
| Alkyl Azides | Ethylazidoacetate | ~85 | - | 10 | [2] |
| N | 225 | - | Not Specified | [1] | |
| N | 173 | - | Not Specified | [1] | |
| N | 130 | - | Not Specified | [1] | |
| N | 157 | - | Not Specified | [1] | |
| Aryl Azides | 2-Azidophenylmethanol | 116.6 | -346.5 | 10 | [3] |
| 2-Azidobenzenecarbaldehyde | 129.5 | -261.3 | 10 | [3] | |
| 1-(2-Azidophenyl)-1-ethanone | 123.6 | -271.7 | 10 | [3] | |
| (2-Azidophenyl)(phenyl)methanone | 143.2 | -262.3 | 10 | [3] | |
| 1-Azido-2-nitrobenzene | 134.7 | -302.5 | 10 | [3] | |
| 4-Azido-2-chloro-3-phenylquinoline | ~178 (peak) | -209 (approx.) | 2-10 | [3] | |
| Acyl Azides | Benzoyl Azide | - | ~-130 | Not Specified | [4] |
| Sulfonyl Azides | p-Toluenesulfonyl azide (TsN | 157.0 | -202 | 5 | [2] |
| Mesyl azide (MsN | 141.7 | -201 | 5 | [2] | |
| p-Acetamidobenzenesulfonyl azide (p-ABSA) | 149.2 | -185 | 5 | [2] | |
| 4-Nitrobenzenesulfonyl azide | 153.3 | -208 | 5 | [2] | |
| 2-Nitrobenzenesulfonyl azide | 149.6 | -226 | 5 | [2] |
Note: The reported values are highly dependent on the experimental conditions, particularly the heating rate. Direct comparison should be made with caution when conditions differ.
Experimental Protocols
The data presented in this guide are primarily derived from two key thermal analysis techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the onset temperature and enthalpy of exothermic decomposition events.
General Protocol:
-
Sample Preparation: A small amount of the organic azide (typically 1-5 mg) is accurately weighed into an aluminum or high-pressure crucible.
-
Instrument Setup: The DSC instrument is purged with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Temperature Program: The sample is heated at a constant rate (e.g., 5 or 10 °C/min) over a defined temperature range.
-
Data Analysis: The resulting DSC curve is analyzed to determine the onset temperature of the exothermic decomposition peak (T_onset_) and the integrated area of the peak, which corresponds to the enthalpy of decomposition (ΔH_d_).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is used to determine the decomposition temperature range and identify the loss of volatile products, such as nitrogen gas from azide decomposition.
General Protocol:
-
Sample Preparation: A small amount of the organic azide (typically 5-10 mg) is placed in a tared TGA pan.
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen).
-
Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) through a temperature range where decomposition is expected.
-
Data Analysis: The TGA curve shows the percentage of mass loss versus temperature. The onset of mass loss corresponds to the beginning of decomposition.
Visualizing Experimental Workflow and Stability Relationships
To illustrate the general workflow for assessing the thermal stability of organic azides and the relationship between their structure and stability, the following diagrams are provided.
Conclusion
The thermal stability of organic azides is a critical parameter that varies significantly across different classes and is highly dependent on the specific molecular structure. Sulfonyl azides generally exhibit higher thermal stability compared to many alkyl and aryl azides. The presence of electron-withdrawing groups tends to decrease the decomposition temperature. The data and protocols presented in this guide provide a valuable resource for researchers to make informed decisions regarding the safe handling and application of organic azides in their work. It is crucial to perform a thorough thermal hazard assessment for any new or unfamiliar organic azide before its use in a chemical process.
References
Azido-isobutane: A Viable and Potentially Safer Alternative to Trimethylsilyl Azide (TMSN3) in Organic Synthesis
For researchers, scientists, and drug development professionals seeking effective and safer reagents for the introduction of the azide functionality, azido-isobutane presents itself as a compelling alternative to the widely used but hazardous trimethylsilyl azide (TMSN3). This guide provides an objective comparison of the performance, safety, and handling of these two key reagents, supported by experimental data and detailed protocols.
Executive Summary
Trimethylsilyl azide (TMSN3) has long been a staple in organic synthesis for the formation of azides, triazoles, and other nitrogen-containing heterocycles. However, its high flammability, toxicity, and propensity to form highly toxic and explosive hydrazoic acid upon contact with water pose significant safety risks.[1][2][3][4] this compound (tert-butyl azide) emerges as a promising substitute, offering a different set of physical and chemical properties that can translate to a more favorable safety profile in certain applications. While direct, quantitative comparative studies are limited, available data and reaction principles allow for a thorough evaluation of their respective merits.
Performance Comparison: Reactivity and Applications
Both this compound and TMSN3 serve as sources of the azide nucleophile and are key reagents in cycloaddition reactions. Their primary application lies in the synthesis of 1,2,3-triazoles via the Huisgen 1,3-dipolar cycloaddition, a cornerstone of "click chemistry".[5][6]
While both are effective, the choice between them can be influenced by the specific reaction conditions and substrates. TMSN3 is often favored for its ability to participate in a wider range of reactions beyond cycloadditions, including the synthesis of tetrazoles from nitriles.[7] However, the bulky tert-butyl group in this compound can influence regioselectivity in cycloaddition reactions and may offer advantages in specific synthetic strategies.
Table 1: General Comparison of this compound and Trimethylsilyl Azide
| Feature | This compound (tert-butyl azide) | Trimethylsilyl Azide (TMSN3) |
| Primary Use | Azide source, 1,3-dipolar cycloadditions | Azide source, 1,3-dipolar cycloadditions, tetrazole synthesis |
| Key Advantage | Potentially safer due to lower propensity to form hydrazoic acid | Versatile reagent with a broad range of applications |
| Key Disadvantage | Less documented applications compared to TMSN3 | Highly flammable, toxic, and reacts with water to form explosive hydrazoic acid[1][2][3][4] |
| Synthesis | From tert-butyl alcohol or tert-butyl halides and sodium azide[5][8][9] | From trimethylsilyl chloride and sodium azide[4][10][11] |
Safety Profile: A Critical Differentiator
The most significant advantage of this compound over TMSN3 lies in its safety profile. The primary hazard associated with TMSN3 is its rapid hydrolysis to form hydrazoic acid (HN3), which is not only highly toxic but also dangerously explosive.[2][4][12] This necessitates stringent anhydrous conditions and careful handling.
This compound, while also a potentially energetic compound, does not hydrolyze to form hydrazoic acid.[13] However, it is still a thermally unstable and shock-sensitive compound that requires careful handling.[13]
Table 2: Safety and Handling Comparison
| Hazard | This compound (tert-butyl azide) | Trimethylsilyl Azide (TMSN3) |
| Flammability | Flammable liquid | Highly flammable liquid and vapor[1][3] |
| Toxicity | Toxicological properties not thoroughly investigated[14] | Toxic if swallowed, in contact with skin, or if inhaled[1][2][3] |
| Reactivity with Water | No formation of hydrazoic acid | Forms highly toxic and explosive hydrazoic acid[2][4][12] |
| Thermal Stability | Thermally unstable and shock-sensitive[13] | Thermally quite stable, but can decompose violently[11][12] |
| Handling Precautions | Avoid contact with skin, eyes, and clothing. Avoid inhalation.[14] | Handle under inert atmosphere, avoid moisture.[11] Explosion-proof equipment recommended.[1] |
Experimental Protocols
Detailed experimental protocols for the synthesis and application of both reagents are crucial for reproducible and safe laboratory work.
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of tert-butyl alcohol with sodium azide in the presence of sulfuric acid.[8][9]
Protocol:
-
In a flask equipped with a stirrer and cooled in an ice bath, a solution of sulfuric acid in water is prepared.
-
Sodium azide is slowly added to the cooled acidic solution, ensuring the temperature is maintained below 20°C to prevent the volatilization of hydrazoic acid.[9]
-
Once the sodium azide is dissolved, tert-butyl alcohol is added to the mixture.
-
The reaction mixture is stirred and then allowed to stand at room temperature.
-
The upper layer containing the this compound is separated, washed with a basic solution (e.g., 2 M NaOH) to remove any residual hydrazoic acid, and then dried.[9]
Synthesis of Trimethylsilyl Azide
The synthesis of TMSN3 is typically achieved by reacting trimethylsilyl chloride with sodium azide in a suitable solvent.[11]
Protocol:
-
A three-necked flask is fitted with a stirrer, reflux condenser, and an addition funnel. The apparatus is dried and purged with dry nitrogen.
-
Sodium azide and a dry, high-boiling solvent (e.g., diethylene glycol dimethyl ether) are added to the flask.[11]
-
Trimethylsilyl chloride is added dropwise to the stirred suspension.
-
The mixture is heated to drive the reaction to completion.
-
The product, trimethylsilyl azide, is then isolated by distillation.[11]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using this compound
This protocol describes the synthesis of a 1,2,3-triazole using this compound.[9]
Protocol:
-
To a vial containing a stirrer, add the alkyne substrate and a solution of this compound in a 1:1 mixture of tert-butyl alcohol and water.
-
Add sodium bicarbonate, copper(II) sulfate pentahydrate, and sodium ascorbate to the mixture.
-
Stir the reaction overnight at room temperature.
-
Work up the reaction by adding a solution of EDTA, followed by extraction with an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, washed, dried, and the solvent is removed to yield the triazole product.[9]
Visualizing Reaction Pathways
The following diagrams illustrate the synthesis pathways for the two azides and a key reaction.
Caption: Synthesis of this compound.
Caption: Synthesis of Trimethylsilyl Azide.
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Conclusion
This compound stands as a credible and potentially safer synthetic alternative to trimethylsilyl azide. Its primary advantage is the mitigation of the significant risks associated with the formation of hydrazoic acid. While TMSN3 may offer broader reactivity in some contexts, for core applications like the synthesis of 1,2,3-triazoles via click chemistry, this compound provides a viable pathway with a more favorable safety profile. Researchers are encouraged to consider this compound, particularly in scenarios where safety is a paramount concern and the specific reactivity of TMSN3 is not essential. Further comparative studies under standardized conditions are warranted to fully elucidate the performance differences and expand the adoption of this safer alternative.
References
- 1. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 2. tert-Butyl azide | CAS#:13686-33-4 | Chemsrc [chemsrc.com]
- 3. 1,2,3-Triazole synthesis [organic-chemistry.org]
- 4. rgmcet.edu.in [rgmcet.edu.in]
- 5. mdpi.com [mdpi.com]
- 6. Click Chemistry [organic-chemistry.org]
- 7. Mechanistic Insights on Azide-Nitrile Cycloadditions: On the Dialkyltin Oxide-Trimethylsilyl Azide Route and a New Vilsmeier-Haack-Type Organocatalyst [organic-chemistry.org]
- 8. tandfonline.com [tandfonline.com]
- 9. rsc.org [rsc.org]
- 10. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. A comparative study of bioorthogon ... | Article | H1 Connect [archive.connect.h1.co]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. static.cymitquimica.com [static.cymitquimica.com]
Spectroscopic Interrogation of Azido-isobutane's Fleeting Intermediates: A Comparative Guide
A detailed spectroscopic analysis of the transient species generated during the reaction of azido-isobutane is crucial for understanding its reaction mechanism, with implications for various chemical syntheses. This guide provides a comparative overview of key spectroscopic techniques used to characterize these short-lived intermediates, offering insights into their strengths and limitations. Due to the limited availability of specific experimental data for this compound, this guide will draw upon data from the closely related tert-butyl azide and supplement with computational predictions to illustrate the application and power of these methods.
The photochemically or thermally induced decomposition of this compound primarily proceeds through the formation of a highly reactive isobutylnitrene intermediate. This nitrene can then undergo a variety of reactions, including intramolecular C-H insertion to form 1,1-dimethylethylenimine or rearrangement to form imines. Identifying and characterizing these transient species is paramount for controlling the reaction outcome. The primary spectroscopic techniques employed for this purpose are matrix isolation infrared spectroscopy and transient absorption spectroscopy, often in conjunction with computational chemistry.
Comparison of Spectroscopic Techniques
The choice of spectroscopic technique for studying reaction intermediates is dictated by the lifetime of the species of interest and the specific structural information required.
| Spectroscopic Technique | Information Provided | Advantages | Limitations |
| Matrix Isolation Infrared (IR) Spectroscopy | Vibrational frequencies of functional groups, providing structural information and identification of isomers. | - High resolution of vibrational bands.[1] - Trapping of reactive species allows for extended study.[2] - Enables identification of multiple intermediates and final products. | - "Matrix effects" can cause slight shifts in vibrational frequencies.[1] - Not suitable for studying fast kinetics in real-time. - Requires cryogenic equipment. |
| Transient Absorption (UV-Vis) Spectroscopy | Electronic transitions of transient species, providing information on their electronic structure and kinetics of their formation and decay.[3] | - High time resolution (femtosecond to nanosecond timescale).[3] - Allows for direct monitoring of reaction kinetics.[4] - Can be performed in solution at ambient temperatures. | - Broad and often featureless absorption bands can make unambiguous identification challenging. - Requires specialized laser equipment. |
| Computational Chemistry (e.g., DFT) | Predicted vibrational frequencies, electronic transition energies (UV-Vis spectra), and relative energies of different isomers and transition states. | - Provides theoretical spectra for comparison with experimental data. - Can elucidate reaction pathways and transition states that are difficult to observe experimentally. | - Accuracy is dependent on the level of theory and basis set used. - Does not directly measure experimental data. |
Spectroscopic Data of Reaction Intermediates
The following tables present a collection of experimental and computational spectroscopic data for intermediates relevant to the decomposition of this compound and the analogous tert-butyl azide.
Table 1: Infrared Spectroscopy Data of Azide Photolysis Products in an Inert Matrix
Data for tert-butylnitrene is based on computational predictions due to the scarcity of direct experimental reports. The data for the photolysis of pivaloyl azide provides a reference for a related tert-butyl containing compound.
| Intermediate | Vibrational Mode | Calculated Frequency (cm⁻¹) for tert-butylnitrene (B3LYP/6-31G*) | Experimental Frequency (cm⁻¹) for Photolysis Products of Pivaloyl Azide (in N₂ matrix) | Reference |
| tert-Butylnitrene | N-H stretch (from H-abstraction) | ~3300 | - | N/A |
| C-H stretch | 2800-3000 | - | N/A | |
| C-N stretch | ~1350 | - | N/A | |
| tert-Butyl Isocyanate | N=C=O asymmetric stretch | - | 2269 | [5] |
| C-N stretch | - | 1475 | [5] |
Table 2: Transient Absorption Spectroscopy Data
| Intermediate | Solvent | λmax (nm) | Lifetime | Reference |
| Singlet Diphenylphosphorylnitrene | Acetonitrile | 525 | ~480 ps | [6] |
| Triplet Acridinedione Radical | Water | 545 | - |
Experimental Protocols
Matrix Isolation Infrared Spectroscopy
Matrix isolation is a technique used to trap reactive species in a solid, inert gas matrix at cryogenic temperatures, allowing for their spectroscopic characterization.[2]
-
Sample Preparation: A gaseous mixture of the precursor (e.g., this compound) and a large excess of an inert gas (e.g., argon or nitrogen) in a typical ratio of 1:1000 is prepared in a vacuum line.
-
Deposition: The gas mixture is slowly deposited onto a cryogenic window (e.g., CsI or KBr) cooled to approximately 10-20 K by a closed-cycle helium cryostat.
-
Photolysis: The matrix-isolated sample is irradiated with a UV light source (e.g., a mercury arc lamp with appropriate filters) to induce the decomposition of the azide.
-
Spectral Measurement: FTIR spectra are recorded before and after photolysis to identify the depletion of the precursor and the growth of new absorption bands corresponding to the reaction intermediates and products. The high resolution of this technique can often distinguish between different isomers.[1]
Nanosecond Transient Absorption Spectroscopy
This pump-probe technique allows for the time-resolved observation of short-lived electronic excited states and reaction intermediates.[3]
-
Sample Preparation: A solution of the precursor (this compound) in a suitable, non-reactive solvent is placed in a quartz cuvette.
-
Excitation (Pump): The sample is excited by a short, high-intensity laser pulse (the "pump" pulse) at a wavelength where the precursor absorbs (e.g., from a Nd:YAG laser). This initiates the photochemical reaction.
-
Probing: A second, broad-spectrum light pulse (the "probe" pulse), often from a xenon arc lamp, is passed through the sample at a specific time delay after the pump pulse.
-
Detection: The change in absorbance of the probe light is measured as a function of wavelength and time delay. This provides the transient absorption spectrum of the intermediates.
-
Kinetic Analysis: By varying the delay between the pump and probe pulses, the formation and decay kinetics of the transient species can be determined.[4]
Visualizing the Process
Reaction Pathway of this compound Photolysis
Caption: Reaction pathway of this compound photolysis.
Experimental Workflow for Spectroscopic Characterization
Caption: Experimental and computational workflow.
References
- 1. Matrix isolation infrared spectroscopy | NIST [nist.gov]
- 2. Matrix-Isolation Spectroscopy • Hasenstab-Riedel Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]
- 3. Transient Absorption Spectroscopy | Edinburgh Instruments [edinst.com]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Evaluating the Performance of Azido-isobutane in Various Solvent Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of azido-isobutane's performance in different solvent systems, offering valuable insights for its application in organic synthesis and drug development. By understanding how the choice of solvent impacts reaction kinetics, yield, and stability, researchers can optimize their synthetic routes and achieve desired outcomes more efficiently. This document also presents a comparative analysis with a common alternative azide source, trimethylsilyl azide (TMSN), to aid in reagent selection.
Executive Summary
The selection of an appropriate solvent is critical for maximizing the efficiency of reactions involving this compound. The reactivity of alkyl azides, particularly in nucleophilic substitution reactions, is significantly influenced by the solvent's polarity and its ability to solvate the reacting species. Generally, polar aprotic solvents are favored for SN2 reactions involving azide nucleophiles as they do not solvate the anion as strongly as protic solvents, thus enhancing its nucleophilicity. This guide will delve into the available data to provide a clearer picture of this compound's behavior in various solvent environments.
Performance of this compound in Different Solvent Systems
While specific kinetic and yield data for this compound across a wide range of solvents is not extensively tabulated in the literature, we can infer its performance based on the well-established principles of nucleophilic substitution reactions involving alkyl azides. This compound, being a primary alkyl azide, is expected to participate in SN2 reactions.
Theoretical Impact of Solvent on SN2 Reactions with Azide:
| Solvent Type | Examples | Expected Effect on SN2 Reaction Rate | Rationale |
| Polar Aprotic | Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), Tetrahydrofuran (THF) | High | These solvents solvate the cation of the azide salt (e.g., Na⁺) but leave the azide anion (N₃⁻) relatively "naked" and highly nucleophilic. This leads to a significant rate enhancement. |
| Polar Protic | Water (H₂O), Methanol (MeOH), Ethanol (EtOH) | Low | These solvents form strong hydrogen bonds with the azide anion, creating a solvent "cage" that hinders its ability to act as a nucleophile. This significantly reduces the reaction rate. |
| Non-Polar | Hexane, Toluene, Diethyl ether | Very Low | The azide salt (e.g., sodium azide) is typically insoluble in non-polar solvents, preventing the reaction from occurring in a homogeneous phase. |
This table is based on general principles of SN2 reactions with azide nucleophiles.
Comparison with Alternative Azide Source: Trimethylsilyl Azide (TMSN₃)
Trimethylsilyl azide (TMSN₃) is a common alternative to alkyl azides and sodium azide in organic synthesis. It offers different solubility and reactivity profiles.
| Feature | This compound | Trimethylsilyl Azide (TMSN₃) |
| Nature | Covalent organic azide | Organosilicon compound |
| Solubility | Generally soluble in a range of organic solvents. | Miscible with many aprotic organic solvents.[1] |
| Reactivity | Acts as an alkylating agent, introducing the isobutyl azide moiety. | Serves as a source of the azide anion (N₃⁻) and is often used as a safer alternative to hydrazoic acid.[2] |
| Typical Solvents | Polar aprotic solvents (e.g., DMSO, DMF) are optimal for its use in SN2 reactions. | Aprotic solvents are preferred as it reacts with protic solvents like water to form hydrazoic acid.[2] |
| Safety | Organic azides can be thermally unstable and potentially explosive. | Incompatible with moisture and strong acids. Can be explosive.[2] |
Experimental Protocols
General Procedure for the Synthesis of this compound
A common method for the synthesis of primary alkyl azides like this compound is the nucleophilic substitution of a suitable alkyl halide with an azide salt.
Materials:
-
Isobutyl bromide (or other suitable isobutyl halide)
-
Sodium azide (NaN₃)
-
Polar aprotic solvent (e.g., DMSO or DMF)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium azide in the chosen polar aprotic solvent.
-
Add isobutyl bromide to the solution.
-
Heat the reaction mixture with stirring. The reaction temperature and time will depend on the specific solvent and substrate. A typical temperature range is 50-100 °C.
-
Monitor the progress of the reaction using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Work-up the reaction mixture by adding water and extracting the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine to remove any remaining inorganic salts and solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
The product can be further purified by distillation if necessary, though caution is advised due to the potential thermal instability of organic azides.
Protocol for Evaluating the Performance of this compound in Various Solvents via Reaction Kinetics
This protocol outlines a general method for comparing the rate of a reaction involving this compound in different solvents using Nuclear Magnetic Resonance (NMR) spectroscopy for in-situ monitoring.
Model Reaction: A nucleophilic substitution reaction where this compound acts as the electrophile. For example, the reaction with a suitable nucleophile in different deuterated solvents.
Materials:
-
This compound
-
Nucleophile (e.g., a substituted phenoxide)
-
A selection of deuterated solvents for comparison (e.g., DMSO-d₆, CD₃CN, CD₃OD)
-
Internal standard (e.g., tetramethylsilane - TMS, or another inert compound with a distinct NMR signal)
-
NMR tubes
Procedure:
-
Sample Preparation:
-
In a vial, accurately weigh a known amount of the nucleophile and the internal standard.
-
Dissolve the solids in a precise volume of the first deuterated solvent to be tested.
-
Transfer a known volume of this solution to an NMR tube.
-
-
Reaction Initiation and Monitoring:
-
Acquire an initial ¹H NMR spectrum of the solution to establish the starting concentrations.
-
Add a precise amount of this compound to the NMR tube, cap it, and mix thoroughly.
-
Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals. The frequency of acquisition will depend on the reaction rate.
-
-
Data Analysis:
-
For each spectrum, integrate the signals corresponding to a characteristic peak of the starting material (nucleophile) and the product, as well as the internal standard.
-
Calculate the concentration of the reactant and product at each time point by comparing their integral values to that of the known concentration of the internal standard.
-
Plot the concentration of the reactant versus time for each solvent.
-
Determine the initial reaction rate and the rate constant (k) for the reaction in each solvent by applying the appropriate rate law (e.g., second-order for an SN2 reaction).
-
-
Repeat the experiment for each of the other deuterated solvents under identical conditions (temperature, concentrations).
-
Compare the determined rate constants to evaluate the performance of this compound in each solvent system.
Visualizations
Logical Workflow for Solvent Performance Evaluation
Caption: A logical workflow for the comprehensive evaluation of this compound.
Signaling Pathway of a Generic SN2 Reaction
Caption: A simplified diagram of a generic SN2 reaction pathway.
Conclusion
The performance of this compound as a reagent in organic synthesis is intrinsically linked to the choice of solvent. For nucleophilic substitution reactions, polar aprotic solvents like DMSO and DMF are predicted to offer superior performance by enhancing the reactivity of the nucleophile. When selecting an azide source, researchers should consider not only the solvent compatibility but also the specific requirements of their reaction, including desired reactivity, solubility, and safety considerations. The experimental protocols provided in this guide offer a framework for systematically evaluating and optimizing reaction conditions for the successful application of this compound.
References
Safety Operating Guide
Safe Disposal of Azido-Isobutane: A Procedural Guide
For Immediate Use by Laboratory Professionals
This document provides comprehensive guidance on the proper disposal procedures for azido-isobutane, a potentially explosive and toxic organic azide. Adherence to these protocols is critical to ensure the safety of laboratory personnel and the environment. Organic azides, particularly those with a low molecular weight like this compound, are known for their instability and can decompose violently when subjected to heat, light, friction, or shock.[1][2]
Core Safety Principles for Handling this compound
Before outlining the disposal procedure, it is imperative to understand the fundamental safety precautions for handling any organic azide:
-
Toxicity: The azide ion is highly toxic, with a toxicity profile similar to that of cyanide.[2] Always handle this compound in a well-ventilated chemical fume hood.
-
Explosive Potential: Low molecular weight organic azides are particularly hazardous and can be explosive.[2] The stability of an organic azide is a critical consideration. Two guiding principles for assessing stability are the Carbon to Nitrogen Ratio (C/N) and the "Rule of Six".[1] For this compound (C₄H₉N₃), the C/N ratio is 4:3, which is greater than 1, but it is still a small molecule with a high nitrogen content, indicating a significant hazard.
-
Incompatibilities: this compound must be kept away from incompatible materials to prevent violent reactions. These include:
-
Acids: Reacts to form the highly toxic and explosive hydrazoic acid.[1]
-
Metals: Can form highly unstable and shock-sensitive metal azides. This includes heavy metals like lead and copper, often found in plumbing.[3][4]
-
Halogenated Solvents: Solvents like dichloromethane and chloroform can react to form extremely unstable di- and tri-azidomethane.[1][2]
-
Oxidizing and Reducing Agents: Can lead to violent reactions.[5]
-
Quantitative Data Summary
| Parameter | Guideline for Organic Azides | Reference |
| Carbon to Nitrogen Ratio (C/N) | The number of nitrogen atoms should not exceed the number of carbon atoms. Azides with a C/N ratio between 1 and 3 should be handled in small quantities, used or quenched promptly, and stored at -18°C in the dark. | [1] |
| Rule of Six | There should be at least six carbon atoms per energetic functional group (e.g., azide, nitro). | [1] |
| Storage Concentration | If storage is necessary, it should be as a solution with a concentration not exceeding 1 M. | [1][6] |
| Storage Conditions | Store at low temperatures (e.g., -18°C) and in the absence of light, preferably in plastic amber containers.[1][6] | [1][6] |
Experimental Protocol: Step-by-Step Disposal of this compound
This protocol details the chemical deactivation of this compound to a less hazardous amine derivative before final disposal. This procedure must be performed in a chemical fume hood, behind a blast shield.
Materials:
-
This compound waste stream (in a suitable, non-halogenated organic solvent)
-
Stirring apparatus
-
Three-necked flask
-
Dropping funnel
-
Inert gas supply (e.g., Nitrogen or Argon)
-
Reducing agent (e.g., Triphenylphosphine or Staudinger reaction conditions)
-
Appropriate solvent for the reduction reaction
-
Quenching agent (e.g., water)
-
Hazardous waste container, clearly labeled for azide-containing waste.[1]
Procedure:
-
Inert Atmosphere: Assemble the three-necked flask with a stirrer, dropping funnel, and an inlet/outlet for inert gas. Purge the apparatus with nitrogen or argon.
-
Dilution: If the this compound waste is concentrated, dilute it with a suitable non-halogenated solvent to a concentration not exceeding 1 M.[1]
-
Reduction:
-
Place the reducing agent (e.g., triphenylphosphine, 1.1 equivalents) in the reaction flask.
-
Dissolve the reducing agent in an appropriate solvent.
-
Slowly add the diluted this compound solution to the reducing agent via the dropping funnel with continuous stirring. This is an exothermic reaction; control the addition rate to maintain a safe temperature. The Staudinger reaction will reduce the azide to an aza-ylide, which can then be hydrolyzed to an amine.
-
-
Hydrolysis: After the addition is complete, continue stirring at room temperature for a designated period (e.g., 2-4 hours) to ensure the reaction goes to completion. Then, slowly add water to hydrolyze the intermediate aza-ylide to the corresponding amine (isobutylamine) and triphenylphosphine oxide.
-
Verification of Deactivation (Optional but Recommended): If possible and safe to do so, use a suitable analytical method (e.g., IR spectroscopy to observe the disappearance of the azide peak around 2100 cm⁻¹) on a small, carefully taken sample to confirm the absence of the azide functional group.
-
Waste Collection: Once the deactivation is complete and verified, the resulting mixture should be transferred to a clearly labeled hazardous waste container.[1] The label must specify the contents, including the resulting amine, phosphine oxide, and solvent.
-
Final Disposal: The labeled hazardous waste container should be disposed of through your institution's Environmental Health and Safety (EH&S) office.[3] Never pour any azide-containing solution, treated or untreated, down the drain.[3][5]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound.
Caption: Workflow for the safe deactivation and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
